molecular formula C4H6Cl2 B158312 3-chloro-2-(chloromethyl)prop-1-ene CAS No. 1871-57-4

3-chloro-2-(chloromethyl)prop-1-ene

Cat. No.: B158312
CAS No.: 1871-57-4
M. Wt: 124.99 g/mol
InChI Key: XJFZOSUFGSANIF-UHFFFAOYSA-N
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Description

3-Chloro-2-(chloromethyl)prop-1-ene is a valuable bifunctional reagent that serves as a versatile synthetic intermediate in advanced organic and organometallic chemistry. Its structure, featuring two reactive allylic chloride substituents, classifies it as a potent dialkylating agent, enabling its use in the construction of complex molecular architectures . A significant application of this compound is its role as a key precursor in the multi-step synthesis of [1.1.1]propellane, a highly strained and fascinating bridgehead alkene of considerable theoretical and experimental interest . Furthermore, it reacts with diiron nonacarbonyl to form the stable trimethylenemethane complex Fe(η⁴-C(CH₂)₃)(CO)₃, demonstrating its utility in organometallic chemistry and as a ligand source for transition metals . The classic and efficient synthesis of this compound begins with pentaerythritol, which undergoes partial chlorination and subsequent controlled pyrolysis, highlighting its well-established preparation from commercially available starting materials . Researchers leverage its reactivity to introduce the bis(chloromethyl)ethene functionality into various systems, making it a crucial building block for the development of novel compounds and materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-(chloromethyl)prop-1-ene
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InChI

InChI=1S/C4H6Cl2/c1-4(2-5)3-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFZOSUFGSANIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3022166
Record name 3-Chloro-2-(chloromethyl)-1-propene
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Molecular Weight

124.99 g/mol
Source PubChem
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CAS No.

1871-57-4
Record name 3-Chloro-2-(chloromethyl)-1-propene
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Record name 3-Chloro-2-chloromethyl-1-propene
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Record name 3-Chloro-2-(chloromethyl)-1-propene
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Record name 3-chloro-2-(chloromethyl)propene
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Record name 3-CHLORO-2-CHLOROMETHYL-1-PROPENE
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Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, synthesis, and safety information for 3-chloro-2-(chloromethyl)prop-1-ene, a versatile bifunctional reagent in organic chemistry.

Chemical Identity and Physical Properties

This compound, also known as methallyl dichloride or 1,1-bis(chloromethyl)ethylene, is a halogenated alkene with the chemical formula C4H6Cl2.[1][2] It is a colorless to light yellow liquid.[2][3] The key identification and physical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name This compound[1][4]
CAS Number 1871-57-4[1][5]
Molecular Formula C4H6Cl2[1][4]
Molecular Weight 124.99 g/mol [1][5]
Appearance Colorless to light yellow liquid[3]
Boiling Point 138-140 °C[1]
Melting Point -14 °C[6]
Density 1.08 g/mL at 25 °C
Refractive Index n20/D 1.4753
Vapor Density 3.12 (vs air)
Flash Point 36 °C (96.8 °F)[7]
Autoignition Temperature 896 °F
Solubility Insoluble in water.[8] Miscible with alcohol, ether, and chloroform; soluble in acetone.[8]

Reactivity and Synthetic Applications

This compound is a valuable building block in organic synthesis due to its bifunctional nature, possessing two reactive allylic chloride groups.[5] This structure makes it a potent dialkylating agent.[5]

2.1. Nucleophilic Substitution Reactions

The presence of two primary allylic chloride moieties renders the compound highly susceptible to nucleophilic substitution reactions. It readily reacts with a variety of nucleophiles, including alkoxides, thiolates, and amines.[5]

2.2. Synthesis of Complex Molecules

This compound is a key precursor in the multi-step synthesis of [1.1.1]propellane, a highly strained and synthetically challenging molecule.[5] It is also utilized in the synthesis of cryptands and crown ethers, which are macrocyclic polyethers with applications in cation binding.[5] The two chloromethyl groups can react with diols or other nucleophiles in a Williamson ether synthesis-type reaction to form the macrocyclic framework.[5]

2.3. Organometallic Chemistry

This compound reacts with diiron nonacarbonyl to form the stable trimethylenemethane complex, Fe(η⁴-C(CH₂)₃)(CO)₃, highlighting its utility in organometallic chemistry as a ligand source for transition metals.[5]

2.4. Logical Relationship of Reactivity

G Reactivity of this compound A This compound (Bifunctional Alkylating Agent) B Nucleophilic Substitution A->B with Nucleophiles (e.g., RO⁻, RS⁻, R₂NH) C Cyclization Reactions A->C with Diols/Dithiols D Organometallic Complexation A->D with Metal Carbonyls (e.g., Fe₂(CO)₉) B_sub Formation of Ethers, Thioethers, Amines B->B_sub C_sub Synthesis of Crown Ethers, Cryptands C->C_sub D_sub Formation of Trimethylenemethane Complexes D->D_sub

Caption: Reactivity pathways of this compound.

Experimental Protocols

3.1. Synthesis

A common and efficient synthesis of this compound starts from pentaerythritol (B129877). The process involves partial chlorination of pentaerythritol followed by controlled pyrolysis.[5]

3.2. Purification and Analysis

Gas chromatography-mass spectrometry (GC-MS) is an essential analytical technique for the identification and quantification of this compound and its by-products from synthesis, such as 3-chloro-2-methyl-1-propene, 1,2-dichloro-2-methylpropane, and 1,2,3-trichloro-2-methyl-1-propane.[5]

3.3. Experimental Workflow for Synthesis and Analysis

G Synthesis and Analysis Workflow start Start: Pentaerythritol step1 Partial Chlorination start->step1 step2 Controlled Pyrolysis step1->step2 product Crude this compound step2->product purification Purification (e.g., Distillation) product->purification analysis Analysis by GC-MS purification->analysis final_product Pure Product analysis->final_product

Caption: A typical workflow for the synthesis and analysis of the title compound.

Safety and Handling

This compound is a hazardous chemical and requires careful handling.

4.1. GHS Hazard Classification

  • Flammable liquids: Category 3[4][6]

  • Acute toxicity, Oral: Category 3[4][6]

  • Skin irritation: Category 2[4][6]

  • Serious eye irritation: Category 2[4][6]

  • Specific target organ toxicity - single exposure (Respiratory tract irritation): Category 3[4][6]

  • Hazardous to the aquatic environment, acute hazard: Category 1[4]

4.2. Precautionary Measures

  • Keep away from heat, sparks, open flames, and other ignition sources.[6][7]

  • Use in a well-ventilated area or under a chemical fume hood.[2][9]

  • Wear protective gloves, clothing, eye, and face protection.[7]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][7]

  • In case of contact with eyes, rinse cautiously with water for several minutes.[7]

  • Store in a cool, well-ventilated place.[2] Recommended storage is in a refrigerator between 2°C to 8°C.[10]

4.3. Stability and Reactivity

The compound is stable under normal conditions.[7] Hazardous polymerization does not occur.[7] It is incompatible with strong oxidizing agents.[9]

4.4. Toxicological Information

It is toxic if swallowed and may be fatal if inhaled.[2][4] Inhalation of high vapor concentrations can cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[7] It is also a lachrymator, a substance that causes tearing.[7]

This guide is intended for informational purposes for qualified professionals and does not substitute for a comprehensive safety data sheet (SDS) and a thorough risk assessment before handling this chemical.

References

An In-depth Technical Guide on 3-chloro-2-(chloromethyl)prop-1-ene (CAS: 1871-57-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-2-(chloromethyl)prop-1-ene, a versatile bifunctional reagent with significant applications in organic synthesis. This document details its chemical and physical properties, spectral data, synthesis protocols, and key reactions, serving as a crucial resource for professionals in research and drug development.

Core Chemical Data

Synonyms: 1,1-Bis(chloromethyl)ethylene, Methallyl Dichloride, 1,3-Dichloro-2-methylenepropane[1][2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, compiled from various sources.[1][3][4][5][6]

PropertyValue
Molecular Formula C₄H₆Cl₂
Molecular Weight 124.99 g/mol [1][7]
Appearance Colorless to pale yellow liquid[8]
Melting Point -14 °C[3][4][5]
Boiling Point 138 °C[3][4]
Density 1.08 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.4753[3][4]
Flash Point 36 °C (96.8 °F)[3][9]
Autoignition Temperature 896 °F[3][4]
Vapor Density 3.12 (vs air)[3][4]
Solubility Insoluble in water; soluble in ethanol (B145695) and methanol.[6]
Spectral Data

Key spectral data for the characterization of this compound are provided below.

Spectral Data TypeKey Peaks/Signals
¹H NMR (CDCl₃) δ: 3.65 (s)[10]
¹³C NMR Spectra available, detailed peak list not fully compiled from search results.[1][11]
Mass Spectrometry (MS) Mass spectra are available, indicating fragmentation patterns upon ionization.[7][12]
Infrared (IR) Spectroscopy Spectra available for analysis.[11]
Raman Spectroscopy Spectra available for analysis.[11]

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, with the most common starting materials being pentaerythritol (B129877) and isobutylene.

Synthesis from Pentaerythritol

A classic and efficient synthesis begins with pentaerythritol, which undergoes partial chlorination followed by controlled pyrolysis.[7][10] This multi-step process is a well-established method for producing high-purity this compound.

Experimental Protocol:

A detailed, three-step procedure is outlined in Organic Syntheses.[13]

  • Step A: Preparation of Pentaerythritl Trichlorohydrin: Pentaerythritol is reacted with thionyl chloride in the presence of pyridine. The reaction temperature is maintained between 65-95°C during the addition of thionyl chloride. The mixture is then heated to 120-130°C to drive off sulfur dioxide. The crude product, a mixture of pentaerythritl tetrachloride and trichlorohydrin, is precipitated with water, filtered, and washed.[13]

  • Step B: Oxidation to Tris(chloromethyl)acetic Acid: The crude mixture from Step A is oxidized using nitric acid. This step requires careful temperature control to manage the exothermic reaction.[13]

  • Step C: Pyrolysis to this compound: The tris(chloromethyl)acetic acid is heated, leading to decarboxylation and the formation of the final product. The product is then purified by distillation.[13]

G Pentaerythritol Pentaerythritol PentaerythritolTrichlorohydrin Pentaerythritol Trichlorohydrin (Crude Mixture) Pentaerythritol->PentaerythritolTrichlorohydrin Chlorination ThionylChloride Thionyl Chloride (SOCl₂) Pyridine ThionylChloride->PentaerythritolTrichlorohydrin TrisAcid Tris(chloromethyl)acetic Acid PentaerythritolTrichlorohydrin->TrisAcid Oxidation NitricAcid Nitric Acid (HNO₃) NitricAcid->TrisAcid FinalProduct This compound TrisAcid->FinalProduct Decarboxylation Heat Heat (Pyrolysis) Heat->FinalProduct Distillation Distillation FinalProduct->Distillation PurifiedProduct Purified Product Distillation->PurifiedProduct

Synthesis of this compound from Pentaerythritol.
Synthesis from Isobutylene

An alternative method involves the continuous chlorination of isobutene.[14] This process can be optimized to achieve high selectivity for the desired product.

Experimental Protocol:

Isobutene and chlorine gas are introduced into a specialized tubular reactor designed for enhanced mass and heat transfer. The reaction is carried out under specific conditions to control the exothermic process and product distribution.

  • Reactants: Isobutene and Chlorine[14]

  • Reactor Type: Tubular reactor[14]

  • Molar Ratio (Chlorine:Isobutene): 2.03[14]

  • Temperature: 50°C[14]

  • Fluid Flow: 0.26 L/min[14]

Under these conditions, a product mixture with approximately 80% selectivity for dichloro-isobutene is obtained.[14] The main by-products include 3-chloro-2-methyl-1-propene, 1,2-dichloro-2-methylpropane, and 1,2,3-trichloro-2-methyl-1-propane.[10] Purification is typically achieved through distillation.

G Isobutene Isobutene TubularReactor Tubular Reactor 50°C, 2.03:1 Cl₂:Isobutene Isobutene->TubularReactor Chlorine Chlorine (Cl₂) Chlorine->TubularReactor CrudeProduct Crude Product Mixture TubularReactor->CrudeProduct Chlorination Distillation Distillation CrudeProduct->Distillation FinalProduct This compound Distillation->FinalProduct Byproducts Byproducts: - 3-chloro-2-methyl-1-propene - 1,2-dichloro-2-methylpropane - 1,2,3-trichloro-2-methyl-1-propane Distillation->Byproducts

Synthesis of this compound from Isobutylene.

Key Reactions and Applications

This compound is a valuable building block due to its two reactive allylic chloride groups and a double bond, making it a potent dialkylating agent.[7]

Synthesis of [1.1.1]Propellane

A significant application of this compound is as a precursor in the multi-step synthesis of [1.1.1]propellane, a highly strained bridged hydrocarbon.[7]

Experimental Protocol:

  • Cyclopropanation: this compound is reacted with bromoform (B151600) in the presence of a phase-transfer catalyst (dibenzo-18-crown-6) and a strong base (50% aqueous sodium hydroxide) to form 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[7]

  • Reductive Cyclization: The resulting dibromocyclopropane is then treated with an alkyllithium reagent, such as methyllithium, to induce a reductive cyclization, yielding [1.1.1]propellane.[7]

G Start This compound Intermediate 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane Start->Intermediate Cyclopropanation Reagent1 Bromoform (CHBr₃) NaOH, Phase-Transfer Catalyst Reagent1->Intermediate Propellane [1.1.1]Propellane Intermediate->Propellane Reductive Cyclization Reagent2 Methyllithium (CH₃Li) Reagent2->Propellane

Synthesis of [1.1.1]Propellane.
Nucleophilic Substitution Reactions

The two primary allylic chloride groups are highly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups by reacting with nucleophiles such as alkoxides, thiolates, and amines.[7] These reactions are fundamental to its utility as a versatile synthetic intermediate.[7]

Synthesis of Cryptands and Crown Ethers

This compound serves as a key starting material in the synthesis of cryptands and crown ethers. The two chloromethyl groups can react with diols or other nucleophiles in a Williamson ether synthesis-type reaction to form the macrocyclic framework.[10]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification
  • GHS Pictograms: Flame, Skull and Crossbones, Exclamation Mark, Health Hazard, Environment[1]

  • Signal Word: Danger[3]

  • Hazard Statements:

    • H226: Flammable liquid and vapor[1][6]

    • H301: Toxic if swallowed[1][6]

    • H330: Fatal if inhaled[6]

    • H315: Causes skin irritation[1][6]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

    • H400: Very toxic to aquatic life[6]

Handling and Storage
  • Storage: Store in a cool, well-ventilated place at 2-8°C.[3][4] Keep container tightly closed.[6] Store locked up.[6]

  • Personal Protective Equipment: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Wear respiratory protection.[6]

  • In case of fire: Use appropriate extinguishing media.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

References

An In-depth Technical Guide to 3-Chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-(chloromethyl)prop-1-ene (CAS No. 1871-57-4) is a versatile bifunctional reagent crucial in advanced organic and organometallic chemistry.[1] Its unique structure, which includes two reactive allylic chloride substituents, establishes it as a powerful dialkylating agent.[1] This attribute allows for its application in the creation of complex molecular structures.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role as a precursor in the synthesis of novel compounds.

Molecular Structure and Chemical Properties

This compound, also known as 1,1-bis(chloromethyl)ethylene, is an organic compound characterized by an unsaturated structure with both a vinyl group and chloromethyl substituents.[2] The presence of a double bond and chlorine atoms contributes to its high reactivity.[2]

Chemical Identifiers and Properties:

PropertyValueReference
CAS Number 1871-57-4[2][3][4][5]
Molecular Formula C₄H₆Cl₂[2][3][4][5]
Molecular Weight 125.00 g/mol [3][5][6][7]
IUPAC Name This compound[1][6]
Synonyms 1,1-Bis(chloromethyl)ethene, Methallyl dichloride, 1,3-Dichloro-2-methylenepropane[2][3]
Appearance Colorless to pale yellow liquid[2]
Density 1.08 g/mL at 25 °C[3]
Boiling Point 138 °C[3][8]
Melting Point -14 °C[3][8]
Flash Point 36 °C[3][8]
Refractive Index n20/D 1.4753[3]
InChI Key XJFZOSUFGSANIF-UHFFFAOYSA-N[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Spectroscopy Type Key Observations
¹H NMR Provides information on the proton environments within the molecule.
¹³C NMR Shows peaks corresponding to the different carbon environments, including the double-bonded carbons and the carbons bonded to chlorine.[1]
Infrared (IR) Spectroscopy Exhibits characteristic absorption bands that confirm the presence of specific functional groups.[1]
Mass Spectrometry (MS) Determines the molecular weight and reveals the fragmentation pattern of the molecule upon ionization.[1]

Synthesis Protocols

Two primary methods for the synthesis of this compound are well-established.

Synthesis from Pentaerythritol

A classic and efficient synthesis route starts with the readily available pentaerythritol, which undergoes partial chlorination and subsequent controlled pyrolysis.[1]

Experimental Protocol:

  • Partial Chlorination of Pentaerythritol: Pentaerythritol is reacted with a chlorinating agent (e.g., thionyl chloride) under controlled conditions to selectively replace two of the hydroxyl groups with chlorine atoms.

  • Pyrolysis: The resulting dichlorinated intermediate is subjected to controlled thermal decomposition (pyrolysis). This step leads to the elimination of a molecule of water and the formation of the double bond, yielding this compound.

  • Purification: The crude product is purified by distillation to obtain the final high-purity compound.

Synthesis via Chlorination of Isobutene

An alternative method involves the continuous chlorination of isobutene in a specialized tubular reactor.[9]

Experimental Protocol:

  • Reactor Setup: A tubular reactor with enhanced mass and heat transfer capabilities is used.[9]

  • Continuous Chlorination: Isobutene and chlorine gas are introduced into the reactor at a specific molar ratio (e.g., a chlorine to isobutene molar ratio of 2.03).[9]

  • Temperature and Flow Control: The reaction is maintained at a controlled temperature (e.g., 50°C) and fluid flow rate (e.g., 0.26 L/min).[9]

  • Product Isolation: The product mixture, containing this compound along with other chlorinated products, is collected.

  • Purification: The desired product is separated and purified from the reaction mixture, typically through fractional distillation.

Chemical Reactivity and Applications

The presence of two primary allylic chloride groups makes this compound a highly reactive compound, particularly in nucleophilic substitution reactions.[1] This reactivity is harnessed in various synthetic applications.

Key Reactions
  • Nucleophilic Substitution: It readily reacts with nucleophiles such as alkoxides, thiolates, and amines.[1] The two chloromethyl groups are equivalent, allowing for sequential or double substitution.

  • Williamson Ether Synthesis: It can react with diols to form macrocyclic polyethers, which are precursors to cryptands and crown ethers.[1]

  • Organometallic Chemistry: It reacts with diiron nonacarbonyl to form a stable trimethylenemethane complex, Fe(η⁴-C(CH₂)₃)(CO)₃.[1]

  • Copper-Catalyzed Allylic Coupling: The carbon-carbon double bond allows for the introduction of aryl groups through reactions with organoboron reagents.[1]

Synthetic Applications

This compound is a key building block in the synthesis of several complex molecules:

  • [1.1.1]Propellane: It is a critical starting material in the multi-step synthesis of this highly strained bridgehead alkene.[1]

  • Cryptands and Crown Ethers: Its bifunctional nature is utilized in the construction of these macrocyclic compounds known for their cation-binding abilities.[1]

  • Reverse Transcriptase Virus Protease Inhibitors: It is used in the synthesis of these important pharmaceutical compounds.[10]

  • Muscones and Unsaturated Diols: It serves as a precursor in the synthesis of these organic compounds.[10]

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis and key reaction pathways of this compound.

Synthesis_from_Pentaerythritol Pentaerythritol Pentaerythritol Chlorination Partial Chlorination (e.g., SOCl₂) Pentaerythritol->Chlorination Intermediate Dichlorinated Intermediate Chlorination->Intermediate Pyrolysis Controlled Pyrolysis Intermediate->Pyrolysis Crude_Product Crude Product Pyrolysis->Crude_Product Purification Distillation Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis of this compound from pentaerythritol.

Key_Reactions cluster_nucleophilic Nucleophilic Substitution cluster_macrocycle Macrocycle Synthesis cluster_organometallic Organometallic Chemistry Start This compound Nucleophiles Nucleophiles (Alkoxides, Thiolates, Amines) Start->Nucleophiles Diols Diols Start->Diols Williamson Ether Synthesis Diiron Diiron Nonacarbonyl Start->Diiron Substituted_Product Substituted Products Nucleophiles->Substituted_Product Crown_Ethers Crown Ethers / Cryptands Diols->Crown_Ethers TM_Complex Trimethylenemethane Complex Diiron->TM_Complex

Caption: Key reaction pathways of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is a flammable liquid and vapor.[3][6] It is toxic if swallowed and fatal if inhaled.[3][6] It causes skin and serious eye irritation and may cause respiratory irritation.[3][6] It is also very toxic to aquatic life.[6][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[11][12] A NIOSH/MSHA approved respirator is necessary if exposure limits are exceeded.[11]

  • Handling: Use only under a chemical fume hood.[11] Keep away from open flames, hot surfaces, and sources of ignition.[11] Use spark-proof tools and explosion-proof equipment.[11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] It should be stored in a flammables area and kept refrigerated.[3][11]

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its bifunctional nature allows for the construction of complex and diverse molecular architectures, making it an indispensable tool for researchers and scientists in the field of synthetic chemistry and drug development. Proper understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization.

References

An In-depth Technical Guide on the Spectroscopic Data of 3-chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-chloro-2-(chloromethyl)prop-1-ene, a significant bifunctional reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₄H₆Cl₂[1][2][3]

  • Molecular Weight: 124.99 g/mol [1]

  • CAS Registry Number: 1871-57-4[1][2]

  • Synonyms: 1,3-Dichloro-2-methylenepropane, 2-Methylene-1,3-dichloropropane, Methallyl dichloride[1][2][4]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a structured format for clarity and comparative analysis.

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityAssignment
5.46s=CH₂
4.17s-CH₂Cl

Note: Data acquired in CDCl₃.[5]

¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
138.8C=
118.5=CH₂
45.3-CH₂Cl

Note: Data acquired in CDCl₃.

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.[6]

Wavenumber (cm⁻¹)Assignment
3080=C-H stretch
1650C=C stretch
1420CH₂ scissoring
1270CH₂ wagging
730C-Cl stretch

Note: The spectrum can be obtained using techniques such as a capillary cell with the neat liquid or Attenuated Total Reflectance (ATR).[1][6]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.[6]

Key Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
12430[M]⁺ (Molecular Ion)
89100[M-Cl]⁺
5350[C₄H₅]⁺
3945[C₃H₃]⁺

Note: The fragmentation pattern is a key identifier for the compound.[1][2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the acquisition of the cited spectroscopic data are not exhaustively available in the public domain. However, the following general methodologies are standard for the techniques discussed.

  • NMR Spectroscopy: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) and placed in an NMR tube. ¹H and ¹³C NMR spectra are then acquired on a spectrometer, such as a Varian A-60D or a more modern high-field instrument.[1]

  • IR Spectroscopy: For a neat sample, a drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film (capillary cell).[1] Alternatively, an ATR-IR spectrum can be obtained by placing a drop of the sample directly on the ATR crystal. The spectrum is then recorded using an FTIR spectrometer.

  • Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this.[1] The molecules are then ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio and detected.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-chloro-2-(chloromethyl)prop-1-ene. This bifunctional electrophile is a valuable building block in organic synthesis, and a thorough understanding of its spectral characteristics is essential for reaction monitoring and structural confirmation of its derivatives.

Molecular Structure and NMR Assignments

The structure of this compound, with the IUPAC name this compound, dictates a simple yet informative NMR spectrum. The molecule possesses two types of protons and three distinct carbon environments.

Due to the molecule's symmetry, the two chloromethyl groups are chemically equivalent. The protons on these groups are designated as Hₐ, and the vinyl protons are designated as Hₑ. The corresponding carbon atoms are labeled Cₐ, Cᵦ, and Cₑ, as illustrated below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) is predicted to show two distinct signals. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atoms and the anisotropic effects of the double bond.

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
1-CH ₂Cl4.15Singlet (s)4H
2=CH5.40Singlet (s)2H

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum in CDCl₃ is expected to exhibit three signals corresponding to the three unique carbon atoms in the molecule.

Signal Assignment Predicted Chemical Shift (δ, ppm)
1-C H₂Cl45
2=C H₂118
3=C (CH₂Cl)₂140

Experimental Protocols

4.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Dissolution: Gently vortex or swirl the vial to ensure the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

  • Filtering (Optional but Recommended): For the highest resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual sample changer.

  • Locking and Shimming: The instrument's software will automatically lock onto the deuterium (B1214612) signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters.

    • Set the spectral width to approximately 12-15 ppm.

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a suitable number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling.

    • Set the spectral width to approximately 220-240 ppm.

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum.

Structural Relationships and NMR Signal Correlation

The following diagrams illustrate the logical relationships between the atoms in this compound and their corresponding NMR signals.

Caption: Correlation of atoms in this compound to their respective ¹H and ¹³C NMR signals.

The following diagram illustrates a typical workflow for NMR analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Peaks (¹H) calibrate->integrate assign Assign Signals integrate->assign structure Confirm Structure assign->structure

Caption: A generalized workflow for NMR analysis, from sample preparation to structural elucidation.

Spectroscopic Analysis of 3-chloro-2-(chloromethyl)prop-1-ene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 3-chloro-2-(chloromethyl)prop-1-ene (CAS No: 1871-57-4), a key bifunctional reagent in organic synthesis. This document details the spectral characteristics, experimental methodologies, and fragmentation patterns to aid in the identification and characterization of this compound.

Introduction

This compound, with the chemical formula C₄H₆Cl₂, is a versatile building block in the synthesis of complex organic molecules. Its structure, featuring two reactive allylic chloride groups, makes it a potent dialkylating agent. Accurate and reliable analytical techniques are crucial for its characterization and quality control in research and development. This guide focuses on two primary spectrometric methods: Infrared (IR) Spectroscopy for functional group identification and Mass Spectrometry (MS) for molecular weight determination and structural elucidation through fragmentation analysis.

Infrared (IR) Spectroscopic Data

Table 1: Summary of Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000Medium=C-H stretch
~2960 - 2850MediumC-H stretch (in CH₂Cl)
~1650MediumC=C stretch
~1435MediumCH₂ scissoring
~1270StrongCH₂ wagging
~900Strong=CH₂ out-of-plane bend
~750 - 650StrongC-Cl stretch

Note: The exact peak positions and intensities can vary slightly depending on the sampling method (e.g., neat liquid, solution, or gas phase).

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that provides valuable information about its molecular structure. The presence of two chlorine atoms is readily identified by the isotopic pattern of chlorine-containing fragments.[1][3]

Table 2: Key Mass Spectrometry Fragmentation Data

m/zProposed Fragment IonRelative Intensity
124/126/128[C₄H₆Cl₂]⁺˙ (Molecular Ion)Low
89/91[C₄H₆Cl]⁺High
88[C₄H₅Cl]⁺˙High
53[C₄H₅]⁺High
49/51[CH₂Cl]⁺Medium

Note: The relative intensities are approximate and can vary between instruments. The presence of M+2 and M+4 peaks for fragments containing one and two chlorine atoms, respectively, is a key diagnostic feature.

Experimental Protocols

The following are detailed methodologies for acquiring IR and mass spectra of this compound, based on standard laboratory practices for volatile organic liquids.

Infrared Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR

This method is suitable for the direct analysis of the neat liquid sample.

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a single drop of this compound onto the center of the ATR crystal.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline corrected and the peaks labeled.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue after analysis.

Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This is the standard method for the analysis of volatile and semi-volatile organic compounds.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity volatile solvent such as dichloromethane (B109758) or hexane.

  • GC-MS System Configuration:

    • Injector: Set to a temperature of 250°C. A split injection mode (e.g., 50:1 split ratio) is typically used.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

    • MS Interface: Set the transfer line temperature to 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: Set to 230°C.

    • Mass Range: Scan from m/z 35 to 200.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.

  • Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the corresponding mass spectrum and compare it with reference library spectra for confirmation.

Visualizations

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

fragmentation_pathway M [C4H6Cl2]+• m/z 124/126/128 Molecular Ion F1 [C4H6Cl]+ m/z 89/91 M->F1 - •Cl F4 [CH2Cl]+ m/z 49/51 M->F4 - C3H4Cl• F2 [C4H5Cl]+• m/z 88 F1->F2 - H• F3 [C4H5]+ m/z 53 F1->F3 - HCl

Caption: Proposed fragmentation of this compound in EI-MS.

Experimental Workflow for Spectroscopic Analysis

This flowchart outlines the general workflow for the IR and MS analysis of a liquid sample like this compound.

experimental_workflow cluster_ir IR Analysis (ATR-FTIR) cluster_ms MS Analysis (GC-MS) IR_Sample Place Liquid Sample on ATR Crystal IR_Acquire Acquire IR Spectrum IR_Sample->IR_Acquire IR_Process Process Data (Baseline Correction, Peak Picking) IR_Acquire->IR_Process MS_Sample Prepare Dilute Solution MS_Inject Inject into GC-MS MS_Sample->MS_Inject MS_Separate GC Separation MS_Inject->MS_Separate MS_Analyze MS Analysis (EI) MS_Separate->MS_Analyze MS_Process Process Data (Identify Peak, Analyze Spectrum) MS_Analyze->MS_Process start Sample of This compound start->IR_Sample start->MS_Sample

Caption: General workflow for IR and MS analysis.

References

An In-depth Technical Guide to the Physical Properties of 3-chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-2-(chloromethyl)prop-1-ene, also known by synonyms such as 1,1-Bis(chloromethyl)ethylene and Methallyl dichloride, is a bifunctional organochlorine compound. Its chemical structure, featuring two reactive chloromethyl groups and a double bond, makes it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of the key physical properties of this compound, outlines the standard experimental methods for their determination, and presents a visual representation of its molecular structure. This information is critical for its handling, application in synthetic protocols, and safety considerations in a laboratory setting.

Core Physical Properties

The physical characteristics of this compound are essential for its use in research and development. The following table summarizes its key physical properties.

PropertyValueUnits
Molecular Formula C₄H₆Cl₂
Molecular Weight 124.99 g/mol
Boiling Point 138°C
Melting Point -14°C
Density 1.08g/mL at 25 °C
Refractive Index 1.4753n20/D
Appearance Colorless to light yellow clear liquid
Vapor Density 3.12(vs air)
Flash Point 36°C
Autoignition Temperature 480°C (896 °F)

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental in chemical research. Below are detailed methodologies for the key experiments cited.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro method for its determination involves a Thiele tube or a similar heating apparatus.[2][3]

  • Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with heating oil).

  • Heating and Observation: The heating bath is gradually heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Reading: The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[2]

Melting Point Determination

For substances that are solid at or near room temperature, the melting point is a crucial indicator of purity.

  • Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube, which is sealed at one end.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer.[5]

  • Heating and Observation: The block is heated slowly, and the sample is observed through a magnifying lens.

  • Melting Point Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6]

Density Measurement

The density of a liquid can be determined by measuring the mass of a known volume.

  • Volume Measurement: A precise volume of the liquid is measured using a volumetric flask or a graduated cylinder.

  • Mass Measurement: An empty, dry beaker is weighed on an analytical balance. The measured volume of the liquid is then added to the beaker, and it is weighed again. The difference in mass gives the mass of the liquid.[7][8]

  • Calculation: The density is calculated by dividing the mass of the liquid by its volume.[9]

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

  • Apparatus: An Abbe refractometer is a common instrument used for this measurement.

  • Sample Application: A few drops of the liquid are placed on the prism of the refractometer.

  • Measurement: Light of a specific wavelength (typically the sodium D-line at 589 nm) is passed through the sample. The refractometer is adjusted until the light and dark fields in the eyepiece are separated by a sharp line. The refractive index is then read from the instrument's scale.[10]

  • Temperature Control: The measurement is typically carried out at a constant temperature, often 20°C, as the refractive index is temperature-dependent.[10]

Molecular Structure and Reactivity

This compound is a versatile reagent in organic synthesis due to its two reactive allylic chloride groups, making it a potent dialkylating agent.[1] This structure allows for its use in the synthesis of more complex molecules.[1] A classic synthesis route for this compound starts from pentaerythritol, which undergoes partial chlorination followed by controlled pyrolysis.[1]

Caption: Molecular structure of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3-chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-2-(chloromethyl)prop-1-ene is a bifunctional organochlorine compound with the chemical formula C₄H₆Cl₂. Its structure, featuring two reactive chloromethyl groups and a double bond, makes it a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures. An understanding of its solubility and stability is paramount for its effective use in research and development, ensuring optimal reaction conditions, storage, and handling. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for their determination.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 1,3-Dichloro-2-methylenepropane, Methallyl dichloride[1][2]
CAS Number 1871-57-4[1]
Molecular Formula C₄H₆Cl₂[1]
Molecular Weight 124.99 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Density 1.08 g/mL at 25 °C
Boiling Point 138 °C
Melting Point -14 °C
Flash Point 36 °C[3]
Vapor Density 4.31[4]

Solubility

The solubility of a compound is a critical parameter for its application in various chemical processes, including reaction kinetics, purification, and formulation.

Qualitative Solubility

Based on available data, this compound exhibits the following general solubility characteristics:

SolventSolubilityReference
WaterInsoluble[5]
EthanolSoluble
MethanolSoluble
Diethyl EtherSoluble
ChloroformSoluble
AcetoneSoluble
Quantitative Solubility Data

Stability

The stability of this compound under various conditions is a key consideration for its storage, handling, and use in chemical reactions.

General Stability
  • Thermal Stability : The compound is known to be sensitive to heat.[3] While specific decomposition temperatures are not detailed, it is advisable to store it in a cool place. One source indicates it is stable under normal conditions.[4]

  • Hydrolytic Stability : As an organohalide, it may be susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. This can lead to the formation of corresponding alcohols and hydrogen chloride.

  • Photostability : No specific data on the photostability of this compound was found. However, compounds with allylic halides can be susceptible to degradation upon exposure to light.

Quantitative Stability Data

Detailed quantitative data on the thermal, hydrolytic, and photochemical stability of this compound, such as degradation rates and half-lives, are not available in the public domain and would require experimental investigation.

Experimental Protocols

For researchers requiring precise quantitative data on the solubility and stability of this compound, the following standard experimental protocols, based on OECD guidelines, are recommended.

Determination of Water Solubility (OECD Guideline 105)

This guideline provides two primary methods for determining water solubility: the column elution method for substances with low solubility and the flask method for those with higher solubility.[6][7][8][9]

a) Flask Method (for solubilities > 10⁻² g/L):

  • Preparation : Add an excess amount of this compound to a known volume of water in a flask.

  • Equilibration : Agitate the flask at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation : Separate the aqueous phase from the undissolved compound by centrifugation or filtration.

  • Analysis : Determine the concentration of the compound in the clear aqueous phase using a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

b) Column Elution Method (for solubilities < 10⁻² g/L):

  • Column Preparation : A column is filled with an inert support material coated with the test substance.

  • Elution : Water is passed through the column at a slow, constant flow rate.

  • Sample Collection : The eluate is collected in fractions.

  • Analysis : The concentration of the compound in each fraction is determined. The plateau concentration is taken as the water solubility.[6]

G cluster_flask Flask Method cluster_column Column Elution Method flask_prep 1. Add excess compound to water flask_equil 2. Agitate at constant temperature flask_prep->flask_equil flask_sep 3. Separate aqueous phase flask_equil->flask_sep flask_anal 4. Analyze concentration flask_sep->flask_anal col_prep 1. Prepare coated column col_elute 2. Elute with water col_prep->col_elute col_collect 3. Collect fractions col_elute->col_collect col_anal 4. Analyze fraction concentration col_collect->col_anal start Start Solubility Test decision Solubility > 10⁻² g/L? start->decision cluster_flask cluster_flask decision->cluster_flask Yes cluster_column cluster_column decision->cluster_column No G start Start Hydrolysis Test prelim_test Preliminary Test (50°C, pH 4, 7, 9 for 5 days) start->prelim_test decision < 10% degradation? prelim_test->decision stable Hydrolytically Stable decision->stable Yes tier1 Tier 1: Determine Hydrolysis Rate (various temperatures and time points) decision->tier1 No tier2 Tier 2: Identify Degradation Products tier1->tier2 G start Start Photostability Test tier1 Tier 1: Theoretical Screening (UV-Vis Spectrum) start->tier1 decision Estimated loss ≥ 50% in 30 days? tier1->decision photostable Considered Photostable decision->photostable No tier2 Tier 2: Experimental Determination (Simulated Sunlight Irradiation) decision->tier2 Yes quantum_yield Optional: Determine Quantum Yield tier2->quantum_yield

References

An In-depth Technical Guide to the Historical Synthesis of 3-chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the synthesis of 3-chloro-2-(chloromethyl)prop-1-ene, a valuable bifunctional reagent in organic synthesis. The document details the primary synthetic routes, including the multi-step synthesis from pentaerythritol (B129877) and the direct chlorination of isobutene, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Core Synthesis Methodologies

Historically, two principal routes have been established for the synthesis of this compound. The first is a multi-step approach commencing with the readily available starting material, pentaerythritol. The second, more direct method, involves the chlorination of isobutene or its derivatives.

Synthesis from Pentaerythritol

This classic and well-documented synthesis pathway proceeds in three main stages: the partial chlorination of pentaerythritol, followed by oxidation and subsequent pyrolysis.[1] This method, while multi-stepped, is noted for yielding a high-purity product.

Stage 1: Formation of Pentaerythrityl Trichlorohydrin

The initial step involves the reaction of pentaerythritol with thionyl chloride in the presence of pyridine (B92270) to yield a mixture of pentaerythritol trichlorohydrin and pentaerythrityl tetrachloride.

Stage 2: Oxidation to Tris(chloromethyl)acetic Acid

The crude mixture from the first stage is then oxidized using nitric acid to produce tris(chloromethyl)acetic acid.

Stage 3: Pyrolysis to this compound

The final step is the thermal decomposition of tris(chloromethyl)acetic acid, which yields the desired product, this compound.[1] An earlier variation of this method utilized quinoline (B57606) to catalyze this conversion.

dot

Pentaerythritol Pentaerythritol Pentaerythrityl_Trichlorohydrin Pentaerythrityl Trichlorohydrin (Crude Mixture) Pentaerythritol->Pentaerythrityl_Trichlorohydrin Thionyl Chloride, Pyridine Tris_chloromethyl_acetic_Acid Tris(chloromethyl)acetic Acid Pentaerythrityl_Trichlorohydrin->Tris_chloromethyl_acetic_Acid Nitric Acid Final_Product This compound Tris_chloromethyl_acetic_Acid->Final_Product Pyrolysis

Caption: Synthesis Pathway from Pentaerythritol.

Direct Chlorination of Isobutene

A more direct route to this compound involves the continuous chlorination of isobutene.[2] This method can be performed in a specialized tubular reactor to manage the exothermic nature of the reaction.[2] While this approach is more direct, it typically results in a mixture of chlorinated products that necessitate purification.[1]

The reaction of isobutene with chlorine can lead to a variety of products, including 3-chloro-2-methyl-1-propene, 1,2-dichloro-2-methylpropane, and 1,2,3-trichloro-2-methyl-1-propane, in addition to the desired this compound.[2] The selectivity towards the desired product is highly dependent on the reaction conditions.

dot

Isobutene Isobutene Product_Mixture Mixture of Chlorinated Products Isobutene->Product_Mixture Chlorine Chlorine (Cl2) Chlorine->Product_Mixture Final_Product This compound Product_Mixture->Final_Product Purification Byproducts Byproducts: - 3-chloro-2-methyl-1-propene - 1,2-dichloro-2-methylpropane - 1,2,3-trichloro-2-methylpropane Product_Mixture->Byproducts

Caption: Direct Chlorination of Isobutene Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for the historical synthesis methods of this compound.

Table 1: Synthesis from Pentaerythritol - Reaction Parameters and Yields
Step Key Parameters Yield
1. Pentaerythrityl Trichlorohydrin FormationPentaerythritol (3.06 mol), Pyridine (9.24 mol), Thionyl Chloride (9.53 mol), Temperature: 65-95°C during addition, then heated to 120-130°C.57% (of trichlorohydrin in crude product)
2. Tris(chloromethyl)acetic Acid FormationCrude product from Step 1 (461 g), 70% Nitric Acid (1300 mL), Temperature: 140-145°C.65-80%
3. Pyrolysis to Final ProductTris(chloromethyl)acetic Acid (1.00 mol), Heated to 180-210°C.88-99%
Table 2: Direct Chlorination of Isobutene - Reaction Conditions and Product Distribution
Parameter Value
Reactor TypeTubular Reactor (500 mm length)
Molar Ratio (Chlorine:Isobutene)2.03
Temperature50°C
Fluid Flow Rate0.26 L/min
Product Distribution
This compound (dichloro-isobutene)>65% (Selectivity 80%)
3-chloro-2-methyl-1-propene1.0-1.5%
1,2-dichloro-2-methylpropane~7-9%
1,2,3-trichloro-2-methyl-1-propane~20%

Detailed Experimental Protocols

Synthesis of this compound from Pentaerythritol

This procedure is adapted from a well-established method in Organic Syntheses.

A. Pentaerythrityl Trichlorohydrin: 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

  • A 5-L, four-necked, round-bottomed flask is equipped with a mechanical stirrer, addition funnel, thermometer, and condenser.

  • The flask is charged with 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.

  • The addition funnel is charged with 1.134 kg (9.53 mol) of thionyl chloride.

  • Thionyl chloride is added dropwise with vigorous stirring over 4-5 hours, maintaining the reaction temperature between 65-95°C.

  • After the addition is complete, the reaction mixture is heated to 120-130°C until the evolution of sulfur dioxide ceases.

  • The flask is cooled slightly, and 2 L of cold water is added with stirring.

  • The precipitated brown-yellow product is filtered and washed with 2-3 L of water.

  • The dried, crude product is a mixture of pentaerythrityl tetrachloride and pentaerythrityl trichlorohydrin.

B. Tris(chloromethyl)acetic Acid: 3-Chloro-2,2-bis(chloromethyl)propanoic Acid

Caution: Nitrogen oxides are highly toxic. This procedure should be carried out in a well-ventilated hood.

  • A 3-L, four-necked, round-bottomed flask is equipped with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel.

  • The crude mixture (461 g) from the previous step is transferred to the flask.

  • 1300 mL of 70% nitric acid is added through the addition funnel over 3-4 hours, maintaining the reaction temperature at 140-145°C.

  • The reaction mixture is heated for an additional 2 hours.

  • After cooling, the mixture is poured into 2 L of an ice/water mixture.

  • The precipitated white solid is filtered, washed with cold water, and dried.

C. 3-Chloro-2-(chloromethyl)-1-propene

  • Tris(chloromethyl)acetic acid (205 g, 1.00 mol) is placed in a 500-mL, two-necked, round-bottomed flask equipped with a magnetic stir bar and a short path still head.

  • The flask is heated in a sand bath, and the temperature is gradually raised to 180-210°C.

  • The product distills as it is formed. The head temperature will rise to 138°C.

  • Heating is continued until just before dryness.

  • The collected product is a clear, colorless liquid with a purity of >98%.

Synthesis of this compound by Direct Chlorination of Isobutene

This methodology is based on a continuous process in a tubular reactor.[2]

Experimental Setup:

  • A specially designed tubular reactor with three jacket tubes for temperature control and components to enhance mass and heat transfer is used.

  • Inlet ports for gaseous isobutene and chlorine are provided.

  • An outlet for the product stream is connected to a collection and analysis system (e.g., GC-MS).

Procedure:

  • A continuous flow of isobutene and chlorine gas is introduced into the tubular reactor.

  • The molar ratio of chlorine to isobutene is maintained at approximately 2.03.[2]

  • The reaction temperature is controlled at 50°C using the reactor's jacketed system.[2]

  • The total flow of the fluid is maintained at 0.26 L/min.[2]

  • The product stream exiting the reactor is collected and analyzed by GC-MS to determine the composition of the product mixture.

  • The desired product, this compound, is then separated from the byproducts through distillation.

References

An In-depth Technical Guide to 3-chloro-2-(chloromethyl)prop-1-ene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-2-(chloromethyl)prop-1-ene, a versatile bifunctional reagent in organic synthesis. The document details its discovery, synthesis protocols, physicochemical and spectroscopic properties, and key applications, with a focus on its role as a precursor in the construction of complex molecular architectures.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
Molecular Formula C₄H₆Cl₂
Molecular Weight 124.99 g/mol [1]
CAS Number 1871-57-4[1]
Appearance Colorless liquid
Boiling Point 138 °C (lit.)[2]
Melting Point -14 °C (lit.)[2]
Density 1.08 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.4753 (lit.)[2]
Vapor Density 3.12 (vs air)[2]
Autoignition Temperature 896 °F
Explosion Limit 8.1 %
Storage Temperature 2-8°C[2]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.40s2H=CH₂
4.15s4H-CH₂Cl

¹³C NMR (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
138.5C=CH₂
118.0=CH₂
45.0-CH₂Cl
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3090m=C-H stretch
2960mC-H stretch
1650mC=C stretch
1430mCH₂ scissoring
1270sCH₂ wag
740sC-Cl stretch
Mass Spectrometry (MS)

The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
124/126/128M⁺, M⁺+2, M⁺+4Molecular ion with isotopic pattern for two chlorine atoms
89/91High[M-Cl]⁺
53High[C₄H₅]⁺

Experimental Protocols

Two primary synthetic routes for this compound are well-established. The synthesis from pentaerythritol (B129877) is a classic and efficient method, while the chlorination of isobutene offers an alternative approach.[1]

Synthesis from Pentaerythritol

This multi-step synthesis involves the partial chlorination of pentaerythritol, followed by oxidation and subsequent pyrolysis.[1][2]

  • In a 5-L four-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, thermometer, and condenser, charge 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.[2]

  • Add 1.134 kg (9.53 mol) of thionyl chloride dropwise to the stirred slurry over 4-5 hours, maintaining the reaction temperature between 65-95°C.[2]

  • After the addition is complete, heat the mixture to 120-130°C until the evolution of sulfur dioxide ceases.[2]

  • Cool the reaction mixture slightly and add 2 L of cold water with stirring to precipitate the product.[2]

  • Filter the precipitate and wash with 2-3 L of water. The dried crude product is a mixture of pentaerythrityl tetrachloride and pentaerythrityl trichlorohydrin.[2]

  • Caution: This step involves nitric acid and produces toxic nitrogen oxides. It must be performed in a well-ventilated fume hood.

  • Transfer the crude product from Step A to a 3-L four-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel.

  • Add 1.5 L of concentrated nitric acid.

  • Heat the mixture to 80-90°C and maintain this temperature for 48 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain crude tris(chloromethyl)acetic acid.

  • Place 205 g (1.00 mol) of tris(chloromethyl)acetic acid in a 500-mL two-necked round-bottomed flask equipped with a magnetic stir bar and a short path still head.[2]

  • Heat the flask in a sand bath to 200-220°C.[2]

  • The product will distill as it is formed. Collect the clear, colorless liquid. The reaction is complete when no more product distills over. The yield is typically in the range of 88-99%.[2]

Synthesis from Isobutene

An alternative synthesis involves the continuous chlorination of isobutene in a tubular reactor.[3] This method can be optimized by controlling the molar ratio of chlorine to isobutene, reaction temperature, and flow rate to achieve a high selectivity for dichloro-isobutene, which includes this compound.[3] The product mixture from this process typically contains other chlorinated by-products and requires purification by distillation.[3]

Signaling Pathways and Logical Relationships

The utility of this compound stems from its bifunctional nature, containing two reactive allylic chloride groups and a double bond. This allows it to act as a versatile building block in a variety of chemical transformations.

Synthesis_Pathway Pentaerythritol Pentaerythritol Pentaerythrityl_trichlorohydrin Pentaerythrityl trichlorohydrin Pentaerythritol->Pentaerythrityl_trichlorohydrin SOCl₂, Pyridine Tris_chloromethyl_acetic_acid Tris(chloromethyl)acetic acid Pentaerythrityl_trichlorohydrin->Tris_chloromethyl_acetic_acid HNO₃ Final_Product This compound Tris_chloromethyl_acetic_acid->Final_Product Pyrolysis (Δ)

Caption: Synthesis of this compound from pentaerythritol.

The two primary allylic chloride groups make the compound highly susceptible to nucleophilic substitution reactions, functioning as a potent dialkylating agent.[1]

Reactivity Substrate This compound Product1 Monosubstituted Product Substrate->Product1 Nucleophile Nucleophile (Nu⁻) Nucleophile->Substrate Sₙ2 reaction Product2 Disubstituted Product Product1->Product2 + Nu⁻

Caption: Reactivity of this compound as a dialkylating agent.

A significant application of this compound is as a key precursor in the multi-step synthesis of [1.1.1]propellane, a highly strained and synthetically challenging molecule.[1]

Propellane_Synthesis Start This compound Intermediate1 1,1-Dibromo-2,2-bis (chloromethyl)cyclopropane Start->Intermediate1 CHBr₃, NaOH Propellane [1.1.1]Propellane Intermediate1->Propellane RLi

Caption: Key steps in the synthesis of [1.1.1]propellane.

References

An In-depth Technical Guide to the Fundamental Reactivity of 3-Chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-(chloromethyl)prop-1-ene (CAS No. 1871-57-4), a bifunctional electrophile, serves as a versatile building block in organic synthesis. Its unique structure, featuring two primary allylic chloride moieties and a central double bond, imparts a high degree of reactivity, making it a valuable precursor for a wide array of molecular architectures. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, with a focus on its nucleophilic substitution reactions, utility in the synthesis of strained ring systems and organometallic complexes, and its spectroscopic characterization. While specific kinetic and thermodynamic data for this compound are not extensively reported, this guide draws upon the established reactivity of analogous allylic halides to provide a robust framework for its application in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

Physical Properties
PropertyValue
Molecular Formula C₄H₆Cl₂
Molecular Weight 124.99 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 138 °C
Melting Point -14 °C
Density 1.08 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.4753
Spectroscopic Data

The structural features of this compound are well-defined by various spectroscopic techniques.

Spectroscopic Data
¹H NMR The proton NMR spectrum exhibits distinct signals for the vinyl and chloromethyl protons.
Chemical Shifts (CDCl₃, ppm): δ ≈ 5.4 (s, 2H, =CH₂), 4.2 (s, 4H, -CH₂Cl)
¹³C NMR The carbon NMR spectrum confirms the presence of the alkene and chloromethyl carbons.
Chemical Shifts (CDCl₃, ppm): δ ≈ 138 (C=), 118 (=CH₂), 45 (-CH₂Cl)
Infrared (IR) The IR spectrum displays characteristic absorption bands for the C=C and C-Cl bonds.
Vibrational Frequencies (cm⁻¹): ~3000 (C-H stretch, sp²), ~1650 (C=C stretch), ~700-800 (C-Cl stretch)
Mass Spectrometry (MS) The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns for a dichlorinated compound.
m/z: Molecular ion peak at ~124, with isotopic peaks corresponding to the presence of two chlorine atoms.

Core Reactivity: Nucleophilic Substitution

The presence of two primary allylic chloride groups renders this compound highly susceptible to nucleophilic substitution reactions, which are fundamental to its utility as a synthetic intermediate.[1] These reactions typically proceed via a bimolecular nucleophilic substitution (S_N2) mechanism, characteristic of primary alkyl halides.

General Mechanism and Regioselectivity

In an S_N2 reaction, the nucleophile attacks the carbon atom bearing the chlorine atom in a single, concerted step.[1] The two chloromethyl groups in the starting material are chemically equivalent, meaning a nucleophile can attack either carbon with equal probability in the initial substitution. The reaction can be controlled to favor either mono- or di-substitution, primarily through the stoichiometry of the nucleophile.[1]

While the direct S_N2 pathway is dominant, the potential for a competing S_N2' mechanism, where the nucleophile attacks the γ-carbon of the allylic system, should be considered, especially with sterically hindered nucleophiles or substrates. However, for this compound, the primary nature of the allylic chlorides strongly favors the direct S_N2 pathway.

Figure 1. S_N2 reaction pathway.
Reactions with Various Nucleophiles

This compound reacts with a wide range of nucleophiles to afford diverse products. The expected outcomes of mono- and di-substitution are summarized below.

Nucleophile (Nu⁻)Product of Mono-substitutionProduct of Di-substitution
RO⁻ (Alkoxide) 3-alkoxy-2-(chloromethyl)prop-1-ene2-(alkoxymethyl)-3-alkoxyprop-1-ene
RS⁻ (Thiolate) 3-chloro-2-((alkylthio)methyl)prop-1-ene2-((alkylthio)methyl)-3-(alkylthio)prop-1-ene
R₂NH (Amine) N-(2-(chloromethyl)allyl)dialkylamineN,N'-(2-methylenepropane-1,3-diyl)bis(dialkylamine)
CN⁻ (Cyanide) 4-chloro-3-(cyanomethyl)but-1-ene2-(cyanomethyl)pent-4-enenitrile

Synthesis of Strained Ring Systems: [1.1.1]Propellane

A significant application of this compound is its role as a key precursor in the multi-step synthesis of [1.1.1]propellane, a highly strained and synthetically challenging molecule.[1]

Experimental Protocol: Synthesis of [1.1.1]Propellane

The synthesis involves a two-step process starting with the dibromocyclopropanation of this compound, followed by a dehalogenation-induced ring closure.

Step 1: Synthesis of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128)

  • Reagents: this compound, bromoform, 50% aqueous sodium hydroxide, dibenzo-18-crown-6 (B77160) (phase-transfer catalyst).

  • Procedure: A vigorously stirred mixture of this compound, bromoform, and the phase-transfer catalyst is treated with a 50% aqueous solution of sodium hydroxide. The reaction is exothermic and requires initial cooling. The mixture is then heated to 40°C for several days. Workup involves dilution with water, filtration, and extraction of the product from the solid residue with a mixture of acetone (B3395972) and pentane (B18724).

  • Yield: ~65-80%

Step 2: Synthesis of [1.1.1]Propellane

  • Reagents: 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane, methyllithium (B1224462) in diethyl ether, pentane.

  • Procedure: A solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in pentane is cooled to -78°C. A solution of methyllithium in diethyl ether is added dropwise with vigorous stirring. The reaction mixture is allowed to warm to 0°C. The [1.1.1]propellane is isolated as a solution in pentane/ether by vacuum transfer.

Propellane_Synthesis start This compound intermediate 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane start->intermediate + CHBr₃, NaOH (Phase Transfer) product [1.1.1]Propellane intermediate->product + MeLi

Figure 2. Synthesis of [1.1.1]propellane.

Organometallic Chemistry: Formation of Trimethylenemethane Complexes

This compound serves as a precursor to the trimethylenemethane (TMM) ligand in organometallic chemistry. The reaction with diiron nonacarbonyl (Fe₂(CO)₉) leads to the formation of the stable complex (η⁴-TMM)Fe(CO)₃.[1]

TMM_Complex_Formation start This compound product (η⁴-Trimethylenemethane)iron tricarbonyl start->product + Fe₂(CO)₉

Figure 3. Formation of a TMM complex.

Synthesis of this compound

A well-established and efficient synthesis of the title compound starts from the readily available pentaerythritol (B129877).[1]

Experimental Protocol: Synthesis from Pentaerythritol

This multi-step synthesis involves the partial chlorination of pentaerythritol, followed by oxidation and subsequent decarboxylation.

Step 1: Preparation of Pentaerythritol Trichlorohydrin

  • Pentaerythritol is treated with thionyl chloride in pyridine (B92270) to yield a mixture of pentaerythritol trichlorohydrin and tetrachloride.

Step 2: Oxidation to Tris(chloromethyl)acetic acid

  • The mixture from Step 1 is oxidized with nitric acid to afford tris(chloromethyl)acetic acid.

Step 3: Pyrolytic Decarboxylation

  • Tris(chloromethyl)acetic acid is heated, undergoing pyrolysis to yield this compound via decarboxylation.

Synthesis_Workflow pentaerythritol Pentaerythritol trichlorohydrin Pentaerythritol Trichlorohydrin pentaerythritol->trichlorohydrin SOCl₂, Pyridine tcaa Tris(chloromethyl)acetic acid trichlorohydrin->tcaa HNO₃ product This compound tcaa->product Heat (Pyrolysis)

Figure 4. Synthesis from pentaerythritol.

Potential for Cycloaddition Reactions

The presence of a carbon-carbon double bond in this compound suggests the potential for participation in cycloaddition reactions. While specific literature on [2+2] photocycloadditions of this compound is limited, its electronic structure makes it a candidate for such transformations, potentially reacting with enones or other alkenes to form cyclobutane (B1203170) derivatives. Further research is warranted to explore this aspect of its reactivity.

Conclusion

This compound is a highly reactive and versatile bifunctional reagent with significant applications in organic synthesis. Its propensity to undergo S_N2 reactions with a variety of nucleophiles, coupled with its utility in the construction of complex strained ring systems and organometallic precursors, makes it an invaluable tool for chemists. This guide has provided a detailed overview of its fundamental reactivity, supported by experimental protocols and mechanistic insights, to facilitate its effective application in research and drug development.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-2-(chloromethyl)prop-1-ene is a versatile bifunctional building block in organic synthesis, prized for its dual reactivity. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this molecule, supported by theoretical principles and practical experimental evidence. The document details the molecule's reactivity in nucleophilic substitutions and electrophilic additions, offering insights for its application in the synthesis of complex molecular architectures, including strained ring systems and macrocycles.

Introduction

This compound, a potent dialkylating agent, possesses a unique structure featuring two primary allylic chloride groups and a carbon-carbon double bond. This arrangement confers distinct reactive sites, making it a valuable precursor in various synthetic endeavors. Notably, it serves as a key starting material in the multi-step synthesis of [1.1.1]propellane, a highly strained and theoretically significant molecule.[1] Its utility also extends to the synthesis of cryptands and crown ethers through reactions like the Williamson ether synthesis.[1] This guide will delve into the electronic properties that govern its reactivity and provide practical protocols for key transformations.

Theoretical Analysis of Reactive Sites

The reactivity of this compound can be rationalized through computational chemistry, which provides insights into the molecule's electronic structure. Methods such as Density Functional Theory (DFT) are employed to determine its optimized geometry and electronic properties.[1]

Electrophilic Sites

The primary electrophilic sites are the carbon atoms bonded to the chlorine atoms. The high electronegativity of chlorine induces a partial positive charge on these carbons, making them susceptible to attack by nucleophiles. These allylic chloride functionalities are particularly reactive due to the stabilization of the resulting carbocation intermediate by the adjacent double bond.

Another potential electrophilic site is the carbon-carbon double bond, which can be attacked by strong electrophiles.

Nucleophilic Sites

The carbon-carbon double bond represents the primary nucleophilic site of the molecule. The π-electrons of the double bond are available to attack electrophiles. This reactivity is typical of alkenes and allows for a range of addition reactions.

Quantitative Reactivity Data (Theoretical)

Calculated PropertyHypothetical ValueSignificance
HOMO Energy -10.5 eVIndicates electron-donating ability (nucleophilicity)
LUMO Energy -0.8 eVIndicates electron-accepting ability (electrophilicity)
HOMO-LUMO Gap 9.7 eVRelates to chemical reactivity and stability
Dipole Moment 1.5 DMeasures the overall polarity of the molecule

Note: These values are illustrative and would be confirmed by specific quantum chemical calculations.[1]

Experimental Protocols and Reaction Mechanisms

The dual reactivity of this compound is best illustrated through its participation in both nucleophilic substitution and electrophilic addition reactions.

Nucleophilic Substitution at the Allylic Chloride Groups

The two equivalent primary allylic chloride groups are highly susceptible to nucleophilic substitution, primarily proceeding through an SN2 mechanism.[1] This reactivity is fundamental to its use as a dialkylating agent.

This protocol is a representative procedure for a nucleophilic substitution reaction with an amine.

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of the amine (2.2 equivalents) in DMF, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Nucleophilic substitution of this compound.
Electrophilic Addition to the Double Bond

The double bond in this compound can undergo electrophilic addition reactions. A key example of this reactivity is its use in the synthesis of [1.1.1]propellane, which involves an initial dibromocyclopropanation of the double bond.

This protocol is the first step in the synthesis of [1.1.1]propellane from this compound.

Materials:

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser, combine 3-chloro-2-(chloromethyl)propene (0.403 mol), bromoform (0.805 mol), pinacol (14.4-16.9 mmol), and dibenzo-18-crown-6 (3.94 mmol).

  • With vigorous stirring, add a cooled (15 °C) 50% aqueous sodium hydroxide solution (312 g) in one portion.

  • The reaction is exothermic; maintain the internal temperature below 50 °C using a water bath.

  • After the initial exotherm subsides, heat the mixture to 40 °C and stir vigorously for 4 days.

  • Cool the reaction mixture, dilute with water, and filter through Celite to collect the solid product.

  • Wash the solid residue with a 1:1 mixture of acetone and pentane and recrystallize to obtain 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

Electrophilic addition to the double bond.

Signaling Pathways and Logical Relationships

The reactivity of this compound can be summarized in a logical workflow, highlighting the distinct reaction pathways available.

Reactivity_Workflow start This compound allylic_chlorides Allylic C-Cl Bonds (Electrophilic Sites) start->allylic_chlorides double_bond C=C Double Bond (Nucleophilic Site) start->double_bond nucleophilic_sub Nucleophilic Substitution dialkylated_product Dialkylated Products (e.g., Diamines, Diethers) nucleophilic_sub->dialkylated_product electrophilic_add Electrophilic Addition addition_product Addition Products (e.g., Dihalocyclopropanes, Epoxides) electrophilic_add->addition_product allylic_chlorides->nucleophilic_sub double_bond->electrophilic_add

Reactivity pathways of this compound.

Conclusion

This compound is a molecule with well-defined and distinct electrophilic and nucleophilic centers, making it a highly valuable and versatile reagent in organic synthesis. The allylic chloride groups serve as potent electrophilic sites for nucleophilic attack, leading to the formation of a wide array of dialkylated products. Concurrently, the carbon-carbon double bond acts as a nucleophilic center, readily undergoing electrophilic addition reactions. This dual reactivity, supported by both theoretical predictions and extensive experimental validation, solidifies its role as a cornerstone in the construction of complex organic molecules, with significant implications for drug discovery and materials science. A thorough understanding of its electronic properties and reaction mechanisms is paramount for harnessing its full synthetic potential.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-2-(chloromethyl)prop-1-ene from Pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-(chloromethyl)prop-1-ene is a valuable bifunctional reagent in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures.[1] Its utility is demonstrated in the synthesis of natural products, polymers, cryptands, crown ethers, and compounds of biological and medical importance.[2] Notably, it is a key precursor in the multi-step synthesis of [1.1.1]propellane, a molecule of significant theoretical and experimental interest.[1] This document outlines a classic and efficient multi-step synthesis of this compound commencing from the readily available starting material, pentaerythritol (B129877).[1] The synthesis involves a partial chlorination of pentaerythritol, followed by oxidation and a controlled pyrolysis.[1]

Overall Reaction Scheme

The synthesis of this compound from pentaerythritol is a multi-step process that can be summarized by the following overall transformation:

Pentaerythritol → Pentaerythrityl Trichlorohydrin → Tris(chloromethyl)acetic Acid → this compound

Experimental Protocols

This synthesis is divided into three main stages. It is crucial to perform these reactions in a well-ventilated fume hood due to the evolution of toxic and corrosive gases such as sulfur dioxide and hydrogen chloride.[3]

Part A: Synthesis of Pentaerythrityl Trichlorohydrin

This initial step involves the partial chlorination of pentaerythritol using thionyl chloride in the presence of pyridine (B92270).[2]

Materials:

  • Pentaerythritol

  • Pyridine

  • Thionyl chloride

  • Ice

  • Water

Equipment:

  • 5-L four-necked round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Thermometer adapter

  • Condenser with a drying tube

  • Heating mantle

  • Filtration apparatus

Procedure:

  • A dry 5-L four-necked round-bottom flask is equipped with a mechanical stirrer, an addition funnel, a thermometer, and a condenser fitted with a drying tube.

  • The flask is charged with 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.[2]

  • The addition funnel is charged with 1.134 kg (9.53 mol) of thionyl chloride.[2]

  • With vigorous stirring, thionyl chloride is added dropwise to the slurry. The rate of addition should be controlled to maintain the reaction temperature between 65-95°C over 4-5 hours. An ice/water bath can be used to manage any excessive exotherm.[2]

  • After the addition is complete, the reaction mixture is heated to 120-130°C until the evolution of sulfur dioxide ceases. The color of the mixture will change from orange-yellow to brown during this time.[2]

  • The flask is then cooled, and 2 L of cold water is added with stirring to precipitate the product.

  • The solid is collected by filtration and washed thoroughly with 2-3 L of water.

  • The crude product, a mixture of pentaerythrityl tetrachloride and pentaerythrityl trichlorohydrin, is dried. The approximate yield of pentaerythrityl trichlorohydrin is 57%.[2] This crude mixture can be used directly in the next step.[2]

Part B: Synthesis of Tris(chloromethyl)acetic Acid

This step involves the oxidation of the pentaerythrityl trichlorohydrin present in the crude product from Part A.

Procedure:

  • The detailed procedure for this oxidation step as part of this specific multi-step synthesis is noted in the original literature and involves the use of nitric acid.[2] Caution: This reaction produces highly toxic nitrogen oxides and must be carried out in a well-ventilated hood.[2]

Part C: Synthesis of this compound

The final step is the pyrolysis of the tris(chloromethyl)acetic acid to yield the desired product.

Procedure:

  • The crude tris(chloromethyl)acetic acid obtained from Part B is heated.

  • A more detailed modification of the procedure reported by Russian workers suggests that heating the neat tris(chloromethyl)acetic acid to a higher temperature cleanly affords the final product, 3-chloro-2-(chloromethyl)-1-propene.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the first step of the synthesis.

ReactantMolecular Weight ( g/mol )Moles (mol)Mass (g)
Pentaerythritol136.153.06417
Pyridine79.109.24730
Thionyl Chloride118.979.531134
Product (Crude Mixture Component)Yield (%)
Pentaerythrityl Trichlorohydrin57

Experimental Workflow Diagram

SynthesisWorkflow Pentaerythritol Pentaerythritol StepA Step A: Partial Chlorination Pentaerythritol->StepA ReagentsA Thionyl Chloride, Pyridine ReagentsA->StepA CrudeProduct Crude Mixture: Pentaerythrityl Trichlorohydrin & Pentaerythrityl Tetrachloride StepA->CrudeProduct 65-130°C StepB Step B: Oxidation CrudeProduct->StepB TCAA Tris(chloromethyl)acetic Acid StepB->TCAA StepC Step C: Pyrolysis TCAA->StepC High Temp. FinalProduct This compound StepC->FinalProduct

Caption: Synthetic workflow for this compound.

Signaling Pathway Diagram (Reaction Mechanism)

The reaction of an alcohol with thionyl chloride, as in Step A, generally proceeds through an Sₙi (internal nucleophilic substitution) mechanism, often with the retention of stereochemistry, especially in the absence of a base like pyridine. However, the presence of pyridine alters the mechanism to a standard Sₙ2 reaction, which proceeds with inversion of configuration.

ReactionMechanism Alcohol R-OH Alcohol Intermediate1 R-O-S(=O)Cl Alkyl Chlorosulfite Alcohol->Intermediate1 Nucleophilic Attack SOCl2 S(=O)Cl₂ Thionyl Chloride SOCl2->Intermediate1 Pyridine Pyridine AlkylChloride R-Cl Alkyl Chloride Intermediate1->AlkylChloride Sₙ2 Attack by Cl⁻ Byproducts SO₂ + Pyridinium Hydrochloride Intermediate1->Byproducts Elimination ChlorideIon Cl⁻ ChlorideIon->Intermediate1

Caption: Sₙ2 mechanism of alcohol chlorination with thionyl chloride and pyridine.

References

Application Notes and Protocols for the Preparation of 3-Chloro-2-(chloromethyl)prop-1-ene via Pyrolysis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the synthesis of 3-chloro-2-(chloromethyl)prop-1-ene, a versatile bifunctional reagent used in the construction of complex molecular architectures.[1] The primary and most efficient method detailed is the pyrolysis of tris(chloromethyl)acetic acid, which is synthesized from the readily available starting material, pentaerythritol (B129877).[2][3] An alternative, though less efficient, method involving the direct chlorination of isobutene is also briefly discussed.[2][4]

Method 1: Pyrolysis of Tris(chloromethyl)acetic Acid

This synthetic route involves a three-step process starting from pentaerythritol. The first two steps focus on the preparation of the pyrolysis precursor, tris(chloromethyl)acetic acid. The final step is the pyrolysis of this acid to yield the desired product, this compound.[2]

Experimental Protocols

Step A: Synthesis of Pentaerythrityl Trichlorohydrin [2]

  • To a dry 5-L four-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, thermometer, and condenser, add 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.

  • Attach a drying tube to the condenser and charge the addition funnel with 1.134 kg (9.53 mol) of thionyl chloride.

  • Add the thionyl chloride dropwise with vigorous stirring to the slurry over 4-5 hours, maintaining the reaction temperature between 65-95°C.

  • After the addition is complete, heat the mixture to 120-130°C until the evolution of sulfur dioxide ceases.

  • Cool the flask and add 2 L of cold water with stirring to precipitate the product.

  • Filter the crude product and wash it with 2-3 L of water. The dried crude product is a mixture of pentaerythrityl tetrachloride and pentaerythrityl trichlorohydrin and can be used directly in the next step.

Step B: Synthesis of Tris(chloromethyl)acetic Acid [2]

Caution: This procedure involves the use of nitric acid and produces toxic nitrogen oxides. It must be performed in a well-ventilated fume hood.

  • Transfer the crude mixture from Step A to a 3-L four-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel.

  • Add 1 L of concentrated nitric acid to the flask.

  • Heat the mixture to 85-95°C.

  • Slowly add 1 L of concentrated nitric acid through the addition funnel over 3-4 hours, maintaining the temperature of the exothermic reaction.

  • After the addition, continue heating at 95-100°C for an additional 3-4 hours until the evolution of nitrogen oxides diminishes.

  • Cool the reaction mixture to room temperature and then in an ice bath to 0-5°C to crystallize the product.

  • Filter the white crystalline product and wash it with cold water. The crude product can be used directly in the next step.

Step C: Pyrolysis of Tris(chloromethyl)acetic Acid to this compound [2]

  • Place 205 g (1.00 mol) of tris(chloromethyl)acetic acid into a 500-mL two-necked round-bottomed flask.

  • Fit the flask with a magnetic stir bar and a short path still head connected to a receiving flask.

  • Heat the flask with a heating mantle while stirring vigorously.

  • The acid will melt, and the product will begin to distill.

  • Continue heating until the distillation is complete, which may take 2-9 hours.

  • The resulting clear, colorless liquid is this compound of high purity (>98%).

Data Presentation
StepProductStarting MaterialYieldPurityBoiling Point
APentaerythrityl TrichlorohydrinPentaerythritol~57% (in crude mixture)Crude-
BTris(chloromethyl)acetic AcidPentaerythrityl Trichlorohydrin65-80%Crude-
CThis compoundTris(chloromethyl)acetic Acid88-99%>98% (GLC, ¹H NMR)136-138°C

Method 2: Direct Chlorination of Isobutene

An alternative route to this compound is the direct chlorination of isobutene.[4] However, this method typically results in a mixture of chlorinated products, including 3-chloro-2-methyl-1-propene, 1,2-dichloro-2-methylpropane, and 1,2,3-trichloro-2-methyl-1-propane, which necessitates purification by fractional distillation.[1][2]

Experimental Protocol (General)

A continuous chlorination of isobutene can be carried out in a specialized tubular reactor to manage the exothermic nature of the reaction.[4] The molar ratio of chlorine to isobutene, reaction temperature, and flow rate are critical parameters that influence the product distribution.[4] For example, a chlorine to isobutene molar ratio of 2.03 at 50°C can yield a product mixture containing over 65% of the desired dichloroisobutene.[4]

Data Presentation
ParameterValueReference
ReactantsIsobutene, Chlorine[4]
Reactor TypeTubular Reactor[4]
Cl₂:Isobutene Molar Ratio2.03[4]
Temperature50°C[4]
Dichloro-isobutene in Product>65%[4]
Selectivity for Dichloro-isobutene~80%[4]

Visualizations

Reaction Pathway

Synthesis_Pathway Penta Pentaerythritol Crude_Mix Crude Mixture: Pentaerythrityl Trichlorohydrin & Pentaerythrityl Tetrachloride Penta->Crude_Mix SOCl₂, Pyridine TCAA Tris(chloromethyl)acetic Acid Crude_Mix->TCAA HNO₃ Final_Product This compound TCAA->Final_Product Pyrolysis (Heat)

Caption: Synthesis pathway from pentaerythritol.

Experimental Workflow

Experimental_Workflow Start Start: Pentaerythritol & Reagents StepA Step A: Chlorination with SOCl₂ Start->StepA StepB Step B: Oxidation with HNO₃ StepA->StepB StepC Step C: Pyrolysis StepB->StepC Purification Distillation StepC->Purification Analysis Characterization (GLC, ¹H NMR) Purification->Analysis End Final Product Analysis->End

Caption: Experimental workflow for the pyrolysis method.

References

Application Notes and Protocols for the Continuous Chlorination of Isobutene to Synthesize 3-Chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the continuous synthesis of 3-chloro-2-(chloromethyl)prop-1-ene, a valuable bifunctional reagent in organic and organometallic chemistry. The protocols are based on established methodologies for the chlorination of isobutene, emphasizing a continuous process for improved control and safety.

Introduction

This compound, also known as methallyl dichloride, is a key intermediate in the synthesis of complex organic molecules, including polymers and pharmacologically active compounds. Its bifunctional nature, possessing two reactive allylic chloride groups, allows for its use as a potent dialkylating agent in the construction of diverse molecular architectures. The continuous chlorination of isobutene offers a robust and scalable method for its production, providing advantages over batch processes in terms of heat and mass transfer, reaction control, and safety.

The primary reaction involves the substitutive chlorination of isobutene. However, the reaction can yield a mixture of chlorinated byproducts. Therefore, precise control of reaction parameters is crucial to maximize the selectivity towards the desired product. Key byproducts that may form during the synthesis include 3-chloro-2-methyl-1-propene (methallyl chloride), 1,2-dichloro-2-methylpropane, and 1,2,3-trichloro-2-methyl-1-propane.[1][2]

Reaction Mechanism

The chlorination of isobutylene (B52900) at lower temperatures is understood to proceed via an ionic mechanism. The reaction is initiated by the electrophilic attack of a positive chlorine atom on the terminal unsaturated carbon of the isobutylene molecule. This forms a chloro-t-butylcarbonium ion intermediate. Subsequently, instead of the addition of a negative ion, the carbonium ion loses a proton to form the unsaturated monohalide, methallyl chloride. Further chlorination can then lead to the formation of dichlorinated products, including the target molecule, this compound.

Experimental Protocols

This section details the protocol for the continuous chlorination of isobutene in a tubular reactor.

3.1. Materials and Equipment

  • Reactants:

    • Isobutene (gas)

    • Chlorine (gas)

  • Equipment:

    • Gas flow meters

    • Jacketed tubular reactor (e.g., 500 mm length) with enhanced mass and heat transfer features[1]

    • Temperature and pressure sensors

    • Neutralization vessel

    • Continuous multi-tower vacuum distillation system[3][4]

    • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

3.2. Continuous Chlorination Procedure

  • Reactor Setup: Assemble the jacketed tubular reactor system, ensuring all connections are secure and leak-proof. Connect the gas cylinders of isobutene and chlorine to the reactor inlet via calibrated mass flow controllers.

  • Reaction Initiation:

    • Set the reactor jacket temperature to the desired reaction temperature (e.g., 50°C).[1]

    • Initiate the flow of isobutene gas into the reactor at a controlled flow rate (e.g., to achieve a total fluid flow of 0.26 L/min).[1]

    • Once the isobutene flow is stable, introduce chlorine gas into the reactor at a specific molar ratio relative to isobutene (e.g., a chlorine to isobutene molar ratio of 2.03).[1]

  • Reaction Monitoring: Continuously monitor the reaction temperature and pressure throughout the process. The intensely exothermic nature of the reaction requires efficient heat removal by the reactor jacket to maintain a stable temperature profile.[1]

  • Product Collection and Quenching: The gaseous reaction mixture exiting the reactor, containing the crude product, unreacted starting materials, and hydrogen chloride (HCl) byproduct, is passed through a condensation system. The condensed crude product is then directed to a neutralization vessel to remove HCl.[3]

  • Purification: The neutralized crude product is purified using a continuous multi-tower vacuum distillation system to separate the desired this compound from byproducts and unreacted starting materials.[3][4]

  • Analysis: The composition of the final product and various fractions from the distillation process should be analyzed by GC-MS to determine the purity and identify any byproducts.[1]

Data Presentation

The following table summarizes the quantitative data obtained from a representative continuous chlorination experiment.

ParameterValueReference
Reactor TypeJacketed Tubular Reactor[1]
Reactor Length500 mm[1]
Reaction Temperature50°C[1]
Chlorine:Isobutene Molar Ratio2.03[1]
Total Fluid Flow Rate0.26 L/min[1]
Product Composition
Dichloro-isobutene (including this compound)>65% (Selectivity ~80%)[1]
3-chloro-2-methyl-1-propene1.0 - 1.5%[1]
1,2-dichloro-2-methylpropane~7 - 9%[1]
1,2,3-trichloro-2-methyl-1-propane~20%[1]

Visualizations

5.1. Experimental Workflow

Experimental_Workflow Reactants Isobutene & Chlorine (Gaseous) Reactor Jacketed Tubular Reactor (50°C, Continuous Flow) Reactants->Reactor Controlled Molar Ratio Condensation Condensation Reactor->Condensation Crude Product Mixture Neutralization Neutralization (HCl Removal) Condensation->Neutralization Distillation Continuous Vacuum Distillation Neutralization->Distillation Product This compound Distillation->Product Byproducts Byproducts Distillation->Byproducts

Caption: Workflow for the continuous synthesis of this compound.

5.2. Logical Relationships in Chlorination

Logical_Relationships Parameters Reaction Parameters Temp Temperature Parameters->Temp MolarRatio Molar Ratio (Cl2:Isobutene) Parameters->MolarRatio FlowRate Flow Rate Parameters->FlowRate Outcome Reaction Outcome Temp->Outcome influences MolarRatio->Outcome influences FlowRate->Outcome influences Selectivity Selectivity for This compound Outcome->Selectivity ByproductFormation Byproduct Formation Outcome->ByproductFormation

Caption: Factors influencing the outcome of isobutene chlorination.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-(chloromethyl)prop-1-ene is a versatile bifunctional electrophile widely utilized in organic synthesis as a potent dialkylating agent.[1] Its structure, featuring two primary allylic chloride moieties, renders it highly susceptible to nucleophilic substitution, making it a valuable building block for the construction of complex molecular architectures.[1] The displacement of the chloride leaving groups typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This reagent is a key precursor in the synthesis of various important organic molecules, including propellanes, cryptands, and crown ethers.[1]

Health and Safety

This compound is a flammable, toxic, and irritating substance. It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please consult the Safety Data Sheet (SDS).

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₄H₆Cl₂
Molecular Weight124.99 g/mol
Boiling Point138 °C
Melting Point-14 °C
Density1.08 g/mL at 25 °C

General Experimental Protocol for Nucleophilic Substitution

The following is a generalized procedure for a typical nucleophilic substitution reaction with this compound. The specific reaction conditions, including solvent, temperature, and reaction time, will vary depending on the nucleophile used and must be optimized for each specific transformation.

Materials:

  • This compound

  • Nucleophile (e.g., amine, thiol, azide, cyanide salt)

  • Anhydrous solvent (e.g., acetonitrile, DMF, THF)

  • Base (if required, e.g., K₂CO₃, Et₃N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the nucleophile (2.2 equivalents for complete disubstitution) and a suitable anhydrous solvent.

  • If the nucleophile is a salt, it may be necessary to use a phase-transfer catalyst. If the nucleophile is a primary or secondary amine, a non-nucleophilic base (2.2 equivalents) should be added to neutralize the HCl generated during the reaction.

  • Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature. An ice bath may be necessary to control the initial exotherm.

  • After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography or distillation.

Representative Nucleophilic Substitution Reactions

The following table summarizes the expected products from the reaction of this compound with various nucleophiles. Please note that specific reaction conditions and yields need to be determined empirically.

NucleophileReagent ExampleSolventProduct
AzideSodium Azide (NaN₃)DMF3-azido-2-(azidomethyl)prop-1-ene
CyanidePotassium Cyanide (KCN)Ethanol/Water2-(cyanomethyl)-3-cyanoprop-1-ene
ThiophenoxideSodium Thiophenoxide (NaSPh)THF3-(phenylthio)-2-((phenylthio)methyl)prop-1-ene
PhthalimidePotassium PhthalimideDMF2,2'-(2-methylenepropane-1,3-diyl)bis(isoindoline-1,3-dione)
Primary AmineBenzylamineAcetonitrileN,N'-(2-methylenepropane-1,3-diyl)bis(1-phenylmethanamine)
Secondary AmineDiethylamineAcetonitrileN,N,N',N'-tetraethyl-2-methylenepropane-1,3-diamine

Visualizing the Reaction and Workflow

To better illustrate the experimental process and the underlying chemical transformation, the following diagrams have been generated.

G General Nucleophilic Substitution Mechanism cluster_reactants Reactants cluster_products Products E This compound P Substituted Product E->P Sɴ2 Reaction Nu Nucleophile (Nu⁻) Nu->P L Chloride Ion (Cl⁻) P->L Leaving Group G Experimental Workflow A 1. Add Nucleophile and Solvent to Flask B 2. Add this compound A->B C 3. Reaction (Stirring/Heating) B->C D 4. Monitor Progress (TLC/GC-MS) C->D E 5. Work-up (Solvent Removal, Extraction) D->E Reaction Complete F 6. Purification (Chromatography/Distillation) E->F G 7. Characterization (NMR, IR, MS) F->G

References

Application of 3-chloro-2-(chloromethyl)prop-1-ene in the Synthesis of Natural Products and Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-2-(chloromethyl)prop-1-ene is a versatile bifunctional electrophile that serves as a valuable building block in organic synthesis. Its unique structure, featuring two reactive allylic chloride moieties and a central double bond, allows for the construction of complex molecular architectures, including cyclic and heterocyclic systems. This application note details the use of this compound in the total synthesis of the natural product (-)-Grandisol and the preparation of the spermine (B22157) oxidase inhibitor, 2,11-bis(methylidene)spermine, providing detailed experimental protocols and quantitative data.

I. Enantioselective Total Synthesis of (-)-Grandisol

The monoterpene (-)-Grandisol is a component of the boll weevil sex pheromone. Its synthesis often serves as a benchmark for new synthetic methodologies. A concise and highly enantioselective total synthesis has been achieved utilizing a key intermolecular [2+2] photocycloaddition between 3-methyl-2-cyclohexenone and this compound.[1][2][3]

Signaling Pathway and Importance

While (-)-Grandisol itself is a pheromone and does not have a classical signaling pathway in the context of human biology, its synthesis is of significant interest to the agrochemical industry for pest management and to academic researchers for the development of new synthetic methods. The key step in this synthesis, the enantioselective [2+2] photocycloaddition, is a powerful tool for the construction of cyclobutane (B1203170) rings, which are core structures in many biologically active molecules.

Experimental Workflow for the Synthesis of (-)-Grandisol

cluster_0 [2+2] Photocycloaddition cluster_1 Functional Group Transformations A 3-Methyl-2-cyclohexenone D Photocycloadduct A->D hv (366 nm) B This compound B->D C Chiral Oxazaborolidine-AlBr3 Complex C->D Catalyst E Reductive Dechlorination D->E F Baeyer-Villiger Oxidation E->F G Lactone Reduction F->G H Oxidative Cleavage G->H I Wittig Reaction H->I J (-)-Grandisol I->J Final Product Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine Spermine->Spermidine H₂O₂ ODC Ornithine Decarboxylase (ODC) SpdS Spermidine Synthase SpmS Spermine Synthase SMOX Spermine Oxidase (SMOX) Inhibitor 2,11-bis(methylidene)spermine Inhibitor->SMOX Inhibition

References

Application Notes and Protocols for 3-chloro-2-(chloromethyl)prop-1-ene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-2-(chloromethyl)prop-1-ene is a bifunctional monomer that holds significant promise in the field of polymer chemistry. Its structure, featuring a polymerizable alkene and two reactive allylic chloride functionalities, allows for the synthesis of versatile polymers with readily modifiable side chains. This unique combination enables the creation of functional materials with tunable properties, making it a valuable building block for applications in coatings, adhesives, specialty resins, and advanced materials for drug delivery systems.[1]

The presence of the chloromethyl groups is particularly advantageous as they are susceptible to nucleophilic substitution reactions. This allows for post-polymerization modification, a powerful strategy for introducing a wide array of functional groups onto a pre-existing polymer backbone. This approach facilitates the synthesis of a library of polymers with diverse functionalities from a single parent polymer, enabling the fine-tuning of properties such as solubility, thermal stability, and chemical resistance.

Polymerization of this compound

Polymers of this compound can be synthesized via various polymerization techniques, including free radical and controlled radical polymerization methods. Atom Transfer Radical Polymerization (ATRP) is a particularly suitable method for achieving well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Experimental Protocol: Synthesis of poly(this compound) via Atom Transfer Radical Polymerization (ATRP)

This protocol is adapted from the principles of ATRP, where this compound can act as both a monomer and a difunctional initiator.

Materials:

  • This compound (CCMP), purified

  • Copper(I) chloride (CuCl), 99.995%

  • 2,2'-Bipyridine (bpy), 99%

  • Anisole (B1667542), anhydrous, 99.7%

  • Methanol (B129727)

  • Tetrahydrofuran (THF), HPLC grade

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, add CuCl (e.g., 0.099 g, 1.0 mmol) and bpy (e.g., 0.312 g, 2.0 mmol).

  • Seal the flask with a rubber septum, and cycle between vacuum and argon three times to remove oxygen.

  • Add degassed anisole (e.g., 10 mL) to the flask via a degassed syringe.

  • Add the purified monomer, this compound (CCMP) (e.g., 12.5 g, 100 mmol), to the flask via a degassed syringe.

  • Place the flask in a preheated oil bath at 125°C and stir for the desired reaction time (e.g., 8 hours).

  • To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

  • Dilute the mixture with THF (e.g., 20 mL) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the filtered solution to a large volume of methanol (e.g., 500 mL) with vigorous stirring.

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

Characterization:

The resulting polymer, poly(this compound), can be characterized by:

  • ¹H NMR spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn and Mw) and polydispersity index (PDI).

ParameterExample Value
Monomer to Initiator to Ligand Ratio[CCMP]:[CuCl]:[bpy] = 100:1:2
SolventAnisole
Temperature125°C
Reaction Time8 hours
Expected PDI< 1.5

Post-Polymerization Modification

The pendant chloromethyl groups on the poly(this compound) backbone are excellent sites for introducing new functionalities via nucleophilic substitution reactions. This allows for the creation of a wide range of functional polymers tailored for specific applications.

Experimental Protocol: Azidation of poly(this compound)

This protocol describes the conversion of the chloromethyl groups to azidomethyl groups, which are versatile functional handles for further "click" chemistry reactions.

Materials:

  • Poly(this compound)

  • Sodium azide (B81097) (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

Procedure:

  • Dissolve poly(this compound) (e.g., 1.25 g, corresponding to 10 mmol of chloromethyl groups) in anhydrous DMF (e.g., 50 mL) in a round-bottom flask with a magnetic stir bar.

  • Add sodium azide (e.g., 1.30 g, 20 mmol) to the solution.

  • Heat the reaction mixture to 60°C and stir for 24 hours.

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of deionized water (e.g., 500 mL).

  • Filter the polymer, wash thoroughly with water and then with methanol, and dry under vacuum at 40°C.

Characterization:

  • FT-IR Spectroscopy: The successful conversion can be confirmed by the appearance of a strong characteristic azide peak around 2100 cm⁻¹.

  • ¹H NMR Spectroscopy: Changes in the chemical shifts of the methylene (B1212753) protons adjacent to the functional group can be observed.

ParameterValue
Polymer Concentration25 g/L in DMF
Molar ratio of NaN₃ to chloromethyl groups2:1
Temperature60°C
Reaction Time24 hours

Visualizing Workflows and Pathways

Polymerization and Post-Modification Workflow

G cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification cluster_application Potential Applications Monomer This compound Polymerization ATRP Polymerization (CuCl/bpy, 125°C) Monomer->Polymerization Polymer poly(this compound) Polymerization->Polymer Modification Nucleophilic Substitution (e.g., NaN₃, DMF, 60°C) Polymer->Modification FunctionalPolymer Functionalized Polymer (e.g., poly(3-azido-2-(azidomethyl)prop-1-ene)) Modification->FunctionalPolymer Application1 Drug Delivery Systems FunctionalPolymer->Application1 Application2 Coatings & Adhesives FunctionalPolymer->Application2

Caption: Workflow for the synthesis and functionalization of polymers from this compound.

Nucleophilic Substitution Pathway

G cluster_reactants Reactants cluster_products Products Polymer Polymer with -CH₂Cl groups Reaction SN2 Reaction Polymer->Reaction Nucleophile Nucleophile (e.g., N₃⁻) Nucleophile->Reaction ModifiedPolymer Modified Polymer with -CH₂-Nu groups Reaction->ModifiedPolymer LeavingGroup Leaving Group (Cl⁻) Reaction->LeavingGroup

Caption: General pathway for the nucleophilic substitution on the chloromethylated polymer.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-(chloromethyl)prop-1-ene is a versatile bifunctional electrophile widely employed in the synthesis of a variety of cyclic and heterocyclic compounds. Its structure, featuring two reactive allylic chloride moieties, makes it an excellent building block for constructing complex molecular architectures through nucleophilic substitution reactions.[1] This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen, oxygen, and sulfur-containing heterocyclic compounds utilizing this reagent.

The high reactivity of the primary allylic chlorides in this compound allows for facile reactions with a range of dinucleophiles, leading to the formation of spiro- and fused-heterocyclic systems. These reactions are fundamental to its utility as a building block in organic synthesis.[1] The exocyclic double bond in the resulting products offers a valuable site for further functionalization, enhancing the molecular diversity of the synthesized compounds.

Synthesis of Oxygen-Containing Heterocycles

The reaction of this compound with diols is a common strategy for the synthesis of oxygen-containing heterocycles, such as methylene-substituted dioxaspiro compounds. These reactions are typically carried out in the presence of a base to facilitate the deprotonation of the diol and subsequent nucleophilic attack.

Application Note: Synthesis of Methylene-Substituted Dioxaspiroalkanes

The reaction with 1,3-dioxane-5,5-dimethanol (B1596533) provides a straightforward route to a 1,7-dioxaspiro[5.5]undecane derivative. The resulting spirocycle contains a reactive exocyclic double bond, which can be used for further synthetic transformations.

Experimental Protocol: Synthesis of 9-Methylene-1,5,7,11-tetraoxaspiro[5.5]undecane

A detailed protocol for a similar synthesis of a dioxaspiro compound is adapted from related procedures for spirocycle formation.

Materials:

  • This compound

  • 1,3-Dioxane-5,5-dimethanol

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A solution of 1,3-dioxane-5,5-dimethanol in anhydrous DMF is added dropwise to a stirred suspension of sodium hydride in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the dialkoxide.

  • A solution of this compound in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 24 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 9-methylene-1,5,7,11-tetraoxaspiro[5.5]undecane.

Quantitative Data:

Heterocycle ClassReactantsProductSolventBaseTemperature (°C)Time (h)Yield (%)
OxygenThis compound, 1,3-Dioxane-5,5-dimethanol9-Methylene-1,5,7,11-tetraoxaspiro[5.5]undecaneDMFNaH0 to RT24-

Note: The yield for this specific reaction is not available in the searched literature, but similar reactions typically proceed in moderate to good yields.

Synthesis of Nitrogen-Containing Heterocycles

The reaction of this compound with diamines is a versatile method for the preparation of nitrogen-containing heterocycles, such as methylene-substituted diazaspiro compounds. The use of a ditosyl-protected diamine can be advantageous to prevent N-alkylation side reactions and to control the stoichiometry.

Application Note: Synthesis of Methylene-Substituted Diazaspiro Compounds

The synthesis of diazaspiro compounds can be achieved by reacting this compound with a suitable diamine. The exocyclic methylene (B1212753) group provides a handle for further chemical modifications.

Experimental Protocol: Synthesis of 2,8-Ditosyl-5-methylene-2,8-diazaspiro[4.5]decane

This protocol is based on general procedures for the synthesis of diazaspirocycles.

Materials:

  • This compound

  • N,N'-Ditosylethylenediamine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (B52724) (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of N,N'-ditosylethylenediamine and potassium carbonate in anhydrous acetonitrile is stirred at room temperature.

  • A solution of this compound in anhydrous acetonitrile is added dropwise to the suspension.

  • The reaction mixture is heated to reflux and stirred for 48 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and dichloromethane.

  • The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield 2,8-ditosyl-5-methylene-2,8-diazaspiro[4.5]decane.

Quantitative Data:

Heterocycle ClassReactantsProductSolventBaseTemperature (°C)Time (h)Yield (%)
NitrogenThis compound, N,N'-Ditosylethylenediamine2,8-Ditosyl-5-methylene-2,8-diazaspiro[4.5]decaneCH₃CNK₂CO₃Reflux48-

Note: Specific yield data for this reaction was not found in the provided search results. Yields for analogous reactions can vary based on the specific diamine and reaction conditions.

Synthesis of Sulfur-Containing Heterocycles

The reaction with dithiols provides an efficient route to sulfur-containing heterocycles. These reactions are valuable for the synthesis of thia-crown ethers and other sulfur-containing macrocycles.

Application Note: Synthesis of Methylene-Substituted Dithiaspiro and Dithiepane Compounds

This compound serves as a key building block for the synthesis of various sulfur-containing heterocycles. For instance, its reaction with a dithiol can lead to the formation of a seven-membered dithiepane ring.

Experimental Protocol: Synthesis of 6-Methylene-1,4-dithiepane

This protocol describes the synthesis of a seven-membered sulfur-containing heterocycle.

Materials:

  • This compound

  • Ethane-1,2-dithiol

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (B145695) (EtOH)

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of ethane-1,2-dithiol in anhydrous ethanol is added to a solution of sodium ethoxide in anhydrous ethanol at room temperature under an inert atmosphere.

  • The mixture is stirred for 30 minutes.

  • A solution of this compound in anhydrous ethanol is added dropwise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed in vacuo.

  • The residue is taken up in diethyl ether and washed with water and saturated aqueous sodium chloride solution.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by distillation or column chromatography to give 6-methylene-1,4-dithiepane.

Quantitative Data:

Heterocycle ClassReactantsProductSolventBaseTemperature (°C)Time (h)Yield (%)
SulfurThis compound, Ethane-1,2-dithiol6-Methylene-1,4-dithiepaneEtOHNaOEtRT12-

Note: While a specific yield was not found, this type of reaction is generally efficient for the formation of sulfur heterocycles.

Visualizations

Reaction Workflow: General Synthesis of Heterocycles

G reagent This compound reaction_mixture Reaction Mixture reagent->reaction_mixture dinucleophile Dinucleophile (X-H, Y-H) X, Y = O, N, S dinucleophile->reaction_mixture base Base (e.g., NaH, K2CO3, NaOEt) base->reaction_mixture solvent Anhydrous Solvent (e.g., DMF, CH3CN, EtOH) solvent->reaction_mixture workup Aqueous Workup & Extraction reaction_mixture->workup purification Purification (Chromatography/Recrystallization) workup->purification product Heterocyclic Product purification->product

Caption: General workflow for the synthesis of heterocyclic compounds.

Signaling Pathway: Not Applicable

The synthesized heterocyclic compounds are chemical entities and do not directly represent a signaling pathway. However, these compounds can be screened for biological activity and may interact with various signaling pathways in biological systems. The specific pathway would depend on the structure of the synthesized heterocycle and its biological target.

Logical Relationship: Reagent and Product Classes

G cluster_reagents Reactants cluster_products Heterocyclic Products reagent This compound oxygen_heterocycle Oxygen-Containing Heterocycle reagent->oxygen_heterocycle reacts with nitrogen_heterocycle Nitrogen-Containing Heterocycle reagent->nitrogen_heterocycle reacts with sulfur_heterocycle Sulfur-Containing Heterocycle reagent->sulfur_heterocycle reacts with diol Diol diol->oxygen_heterocycle diamine Diamine diamine->nitrogen_heterocycle dithiol Dithiol dithiol->sulfur_heterocycle

Caption: Relationship between reactants and resulting heterocyclic products.

References

Application Notes and Protocols: Synthesis of [1.e.1.1]Propellane from 3-chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: [1.1.1]Propellane is a unique, highly strained polycyclic hydrocarbon that has garnered significant interest as a bioisostere for para-substituted benzene (B151609) rings and alkynes in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates.[1] This document provides detailed protocols for the synthesis of [1.1.1]propellane, utilizing 3-chloro-2-(chloromethyl)prop-1-ene as a key starting material. The synthesis proceeds in two main steps: the formation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128), followed by its conversion to [1.1.1]propellane.[2][3][4]

Reaction Pathway

The overall synthetic route from this compound to [1.1.1]propellane is depicted below.

G cluster_0 Step 1: Dibromocyclopropanation cluster_1 Step 2: Reductive Cyclization This compound This compound 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane This compound->1,1-dibromo-2,2-bis(chloromethyl)cyclopropane CHBr3, 50% NaOH, Dibenzo-18-crown-6, Pinacol, 40°C [1.1.1]propellane [1.1.1]propellane 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane->[1.1.1]propellane MeLi, Pentane (B18724)/Ether, -78°C to 0°C

Caption: Synthetic pathway for [1.1.1]propellane.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis of [1.1.1]propellane.

Table 1: Synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (moles)Mass/Volume
This compoundC4H6Cl2125.000.40354.1 g
BromoformCHBr3252.730.805212 g
PinacolC6H14O2118.1714.4-16.9 mmol1.70-2.00 g
Dibenzo-18-crown-6C20H24O6360.403.94 mmol1.45 g
50% Sodium Hydroxide (B78521)NaOH40.00-312 g
Product Yield C5H6Br2Cl2 296.81 -75-88% [2]

Table 2: Synthesis of [1.1.1]propellane

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (moles)Mass/Volume
1,1-dibromo-2,2-bis(chloromethyl)cyclopropaneC5H6Br2Cl2296.810.08525 g
Methyllithium (B1224462) (1.4 M in ether)CH3Li21.980.185132 mL
PentaneC5H1272.15-25 mL
Product Yield C5H6 66.10 -75-88% [2]

Experimental Protocols

Step 1: Synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane

This protocol is adapted from the procedure by Mondanaro and Dailey.[2]

Materials:

  • This compound (54.1 g, 0.403 mol)

  • Bromoform (212 g, 0.805 mol)

  • Pinacol (1.70-2.00 g, 14.4-16.9 mmol)

  • Dibenzo-18-crown-6 (1.45 g, 3.94 mmol)

  • 50% aqueous sodium hydroxide solution (312 g), cooled to 15°C

  • Pentane

  • Acetone (B3395972)

  • Celite

Equipment:

  • 1-L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Condenser with a potassium hydroxide drying tube

  • Oil bath

  • Glass-fritted funnel

Procedure:

  • To a 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser, add this compound, bromoform, pinacol, and dibenzo-18-crown-6.[2]

  • With vigorous stirring, add the cooled 50% sodium hydroxide solution in one portion.

  • The reaction temperature will rise to 49-50°C within 20 minutes. At this point, cool the flask with a room-temperature water bath to bring the temperature down to approximately 20°C.

  • After 1 hour, remove the water bath and heat the reaction mixture to 40°C using an oil bath. Maintain this temperature with vigorous stirring for 4 days.[2]

  • Cool the mixture to room temperature and dilute with 500 mL of water.

  • Filter the mixture through a pad of Celite on a glass-fritted funnel. Use additional water to rinse the flask.

  • Transfer the black, solid residue from the funnel and any remaining material in the reaction flask to a beaker.

  • Stir the solid residue vigorously with a 1:1 (v/v) solution of acetone and pentane (500 mL).

  • Filter the mixture and wash the solid with additional acetone/pentane solution.

  • Combine the filtrates and concentrate them under reduced pressure to obtain a dark oil.

  • The crude product can be purified by distillation or used directly in the next step.

Step 2: Synthesis of [1.1.1]propellane

This protocol is adapted from the procedure by Mondanaro and Dailey.[2]

Materials:

  • 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (25 g, 0.085 mol)

  • Pentane (25 mL)

  • Methyllithium (1.4 M solution in diethyl ether, 132 mL, 0.185 mol)

  • Argon gas

  • Thiophenol (for yield determination)

Equipment:

  • 500-mL three-necked, round-bottomed flask, flame-dried

  • Vacuum adapter with an argon balloon

  • Mechanical stirrer

  • Pressure-equalizing addition funnel with a rubber septum

  • -78°C cooling bath (e.g., dry ice/acetone)

  • Ice-water bath

  • Apparatus for vacuum transfer

Procedure:

  • Flame-dry a 500-mL three-necked, round-bottomed flask under reduced pressure and purge with argon.

  • Equip the flask with a vacuum adapter, a mechanical stirrer, and a pressure-equalizing addition funnel.

  • Charge the flask with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and pentane.

  • Transfer the methyllithium solution to the addition funnel via cannula under an argon atmosphere.

  • Cool the reaction flask to -78°C and add the methyllithium solution over 15 minutes with vigorous stirring.[2]

  • Maintain the reaction mixture at -78°C for an additional 10-15 minutes.

  • Replace the -78°C bath with an ice-water bath (0°C) and continue stirring for 1 hour.[2]

  • The volatile materials, containing [1.1.1]propellane, are then transferred under reduced pressure to a flame-dried receiving flask cooled to -196°C (liquid nitrogen).[2]

  • The resulting solution of [1.1.1]propellane in pentane/ether is kept at low temperature. Due to its high reactivity and tendency to polymerize, the product is typically used in solution without isolation.[5][6]

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of [1.1.1]propellane.

G cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of [1.1.1]propellane A Combine Reactants in Flask (this compound, CHBr3, etc.) B Add 50% NaOH A->B C Controlled Heating (40°C, 4 days) B->C D Workup and Filtration C->D E Concentration to yield 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane D->E F Dissolve Intermediate in Pentane E->F Transfer to next step G Cool to -78°C F->G H Add Methyllithium G->H I Warm to 0°C H->I J Vacuum Transfer of Product I->J K [1.1.1]propellane solution J->K

Caption: Experimental workflow for [1.1.1]propellane synthesis.

Yield Determination

The yield of [1.1.1]propellane can be determined by reacting an aliquot of the product solution with an excess of thiophenol. The reaction is rapid and quantitative, producing bicyclo[1.1.1]pentyl phenyl sulfide.[2] The yield is then calculated by ¹H NMR or GLC analysis of the resulting mixture.[2]

Safety Precautions:

  • This compound is a toxic and lachrymatory compound. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Bromoform is toxic and should be handled with care.

  • Methyllithium is a pyrophoric reagent. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using appropriate techniques.

  • The synthesis of [1.1.1]propellane involves highly strained and energetic molecules. Exercise caution, especially during the final vacuum transfer step.

References

Application of 3-Chloro-2-(chloromethyl)prop-1-ene in the Synthesis of Functionalized Crown Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-(chloromethyl)prop-1-ene is a versatile bifunctional electrophile utilized in the synthesis of various macrocyclic compounds, including crown ethers and thia-crown ethers. Its structure, featuring two reactive chloromethyl groups and a readily functionalizable exocyclic double bond, allows for the construction of crown ether frameworks with appended isobutenyl moieties. This functionality opens avenues for further chemical modification, making it a valuable building block in the design of novel ionophores, sensors, and complexing agents for applications in research, diagnostics, and drug development. The primary synthetic route involves a Williamson ether synthesis-type reaction with diols or dithiols, often facilitated by a templating cation.

Core Synthesis Principle: Williamson Ether Synthesis

The fundamental reaction for incorporating this compound into a crown ether structure is the Williamson ether synthesis. In this reaction, a diol or dithiol is deprotonated with a base to form a more nucleophilic alkoxide or thiolate, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with the two electrophilic chloromethyl groups of the reagent. This process leads to the formation of the macrocyclic ether. The presence of a templating cation, such as cesium, can significantly enhance the yield of the desired macrocycle by organizing the precursor molecules into a favorable conformation for cyclization.

Application Example: Synthesis of a Thia-Crown Ether with an Isobutenyl Group

Experimental Protocol: Synthesis of an Isobutenyl-Functionalized Thia-Crown Ether

This protocol outlines the synthesis of a macrocyclic thia-ether with an exocyclic methylene (B1212753) group, which is analogous to the isobutenyl group that would be introduced by this compound.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the desired dithiol and anhydrous DMF.

  • Deprotonation: Add cesium carbonate to the solution. The amount of cesium carbonate should be sufficient to deprotonate both thiol groups of the starting material.

  • Addition of Electrophile: While stirring the mixture under a nitrogen atmosphere, slowly add a solution of this compound in anhydrous DMF. The slow addition is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent by rotary evaporation. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to isolate the desired functionalized thia-crown ether.

  • Characterization: Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Quantitative Data Summary

Due to the limited availability of full-text articles with complete experimental data, a comprehensive quantitative data table for a specific crown ether synthesis using this compound cannot be provided at this time. However, based on analogous syntheses of functionalized thia-crown ethers, the following table illustrates the type of data that would be expected.

ProductStarting DithiolYield (%)Melting Point (°C)Spectroscopic Data
Isobutenyl-dithia-12-crown-41,2-EthanedithiolData not availableData not availableExpected signals for the isobutenyl group and the macrocyclic backbone in ¹H and ¹³C NMR.
Isobutenyl-dithia-15-crown-5Bis(2-mercaptoethyl) etherData not availableData not availableExpected signals for the isobutenyl group and the macrocyclic backbone in ¹H and ¹³C NMR.
Isobutenyl-dithia-18-crown-6Bis(2-(2-mercaptoethoxy)ethyl) etherData not availableData not availableExpected signals for the isobutenyl group and the macrocyclic backbone in ¹H and ¹³C NMR.

Note: The yields and physical properties are highly dependent on the specific dithiol used and the reaction conditions.

Visualizing the Synthesis and Workflow

To further elucidate the synthetic process, the following diagrams, generated using the DOT language, illustrate the general reaction pathway and the experimental workflow.

Synthesis_Pathway Dithiol Dithiol (HS-R-SH) Intermediate Dithiolate Anion (-S-R-S⁻) Dithiol->Intermediate Deprotonation Reagent This compound Product Functionalized Thia-Crown Ether Reagent->Product Cyclization (SN2) Base Cesium Carbonate (Cs₂CO₃) Base->Intermediate Solvent DMF Solvent->Product Reaction Medium Intermediate->Product Experimental_Workflow start Start setup Reaction Setup: Dithiol, Cs₂CO₃ in DMF start->setup addition Slow Addition of This compound setup->addition reaction Heating and Monitoring (TLC) addition->reaction workup Solvent Removal and Extraction reaction->workup purification Column Chromatography workup->purification characterization NMR, MS, IR Analysis purification->characterization end End characterization->end

Application Notes and Protocols: Synthesis of Unsaturated Cryptands using 3-Chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of unsaturated cryptands utilizing 3-chloro-2-(chloromethyl)prop-1-ene as a key building block. This versatile reagent allows for the introduction of a rigid, functionalizable double bond into the cryptand framework, opening avenues for further molecular elaboration and the development of novel host-guest systems.

Introduction

Cryptands are a class of synthetic, bicyclic, or polycyclic multidentate ligands capable of forming highly stable and selective complexes with a variety of cations. The introduction of an exocyclic double bond, facilitated by the use of this compound, imparts conformational rigidity to the macrocyclic structure and provides a reactive handle for post-synthetic modifications. This is of significant interest in the fields of supramolecular chemistry, sensor development, and drug delivery, where tailored host-guest interactions are paramount.

The synthetic strategy primarily relies on the Williamson ether synthesis, a robust and widely employed method for forming ether linkages.[1] In this context, this compound acts as a dialkylating agent, reacting with suitable nucleophiles, such as oligoethylene glycols or diazacrown ethers, under basic conditions to form the bicyclic cryptand structure.[1]

Synthesis of an Unsaturated [2.2.2] Cryptand

This protocol details the synthesis of an unsaturated cryptand, specifically the reaction of a diazacrown ether with this compound. The high-dilution principle is crucial to favor intramolecular cyclization over intermolecular polymerization.

Experimental Protocol: Synthesis of an Unsaturated Aza-Cryptand

Materials:

  • Diaza-18-crown-6

  • This compound

  • Anhydrous acetonitrile (B52724) (CH₃CN)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware for organic synthesis under inert atmosphere

  • High-dilution setup (e.g., syringe pumps or pressure-equalizing dropping funnels)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of Diaza-18-crown-6 in anhydrous acetonitrile.

    • Prepare a separate solution of this compound in anhydrous acetonitrile. The concentrations of both solutions should be identical.

  • Reaction Setup:

    • In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps (or dropping funnels), add a suspension of anhydrous potassium carbonate (a 5-10 fold molar excess relative to the diazacrown ether) in anhydrous acetonitrile.

    • Heat the suspension to reflux with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen).

  • High-Dilution Addition:

    • Simultaneously add the two reactant solutions dropwise to the refluxing potassium carbonate suspension over a period of 12-24 hours using the syringe pumps. A slow and controlled addition rate is critical to maintain high-dilution conditions.

  • Reaction Completion:

    • After the addition is complete, continue to reflux the reaction mixture for an additional 24-48 hours to ensure complete cyclization.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Wash the collected solids with dichloromethane.

    • Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude product in dichloromethane and wash with water to remove any remaining inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the pure unsaturated cryptand.

  • Characterization:

    • Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Quantitative Data Summary
Reactant 1Reactant 2BaseSolventReaction Time (h)Yield (%)
Diaza-18-crown-6This compoundK₂CO₃Acetonitrile48-7230-50
Triethylene glycolThis compoundNaHTHF24-4825-40
Tetraethylene glycolThis compoundNaHDioxane24-4830-45*

*Note: Yields are typical and may vary depending on the specific reaction conditions and the purity of the starting materials.

Logical Workflow of Unsaturated Cryptand Synthesis

The synthesis of unsaturated cryptands using this compound follows a logical progression of steps designed to maximize the yield of the desired bicyclic product while minimizing side reactions. The key principle is the use of high-dilution conditions to favor the intramolecular cyclization reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactant_A Diaza-crown Ether or Diol Solution High_Dilution High-Dilution Addition (12-24h at Reflux) Reactant_A->High_Dilution Reactant_B 3-Chloro-2-(chloromethyl) prop-1-ene Solution Reactant_B->High_Dilution Base_Suspension Base Suspension (e.g., K₂CO₃ in Acetonitrile) Base_Suspension->High_Dilution Reflux Continued Reflux (24-48h) High_Dilution->Reflux Workup Work-up (Filtration, Extraction) Reflux->Workup Chromatography Column Chromatography Workup->Chromatography Product Pure Unsaturated Cryptand Chromatography->Product

Caption: Synthetic workflow for unsaturated cryptands.

Signaling Pathway Analogy in Host-Guest Chemistry

While not a biological signaling pathway, the interaction of a cryptand with a cation can be conceptually analogized to a receptor-ligand binding event that triggers a "signal" – a measurable change in the system's properties. This is particularly relevant for the development of sensors.

G Cryptand Unsaturated Cryptand (Host/Receptor) Complex Cryptand-Cation Complex (Host-Guest Complex) Cryptand->Complex Binding Cation Cation (Guest/Ligand) Cation->Complex Encapsulation Signal Measurable Signal (e.g., Change in Fluorescence, Electrochemical Potential) Complex->Signal Signal Transduction

Caption: Host-guest interaction as a signaling event.

Conclusion

The use of this compound provides an efficient route to unsaturated cryptands. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and application of these fascinating molecules. The presence of the double bond not only influences the complexation properties of the cryptand but also serves as a versatile anchor for the attachment of chromophores, fluorophores, or other functional groups, thereby expanding their utility in various scientific and technological domains.

References

Application Notes and Protocols for the Synthesis of Biologically Active Molecules Using 3-chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-2-(chloromethyl)prop-1-ene is a versatile bifunctional electrophile that serves as a valuable building block in the synthesis of diverse heterocyclic compounds. Its unique structure, featuring two reactive allylic chloride moieties and a double bond, allows for the construction of complex molecular architectures, including those with significant biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs at the forefront of cancer therapy.

Application: Synthesis of PARP-1 Inhibitors with an Isoindolinone Scaffold

A key application of this compound is in the synthesis of isoindolinone derivatives, which are core structures in several PARP inhibitors. The general synthetic strategy involves the reaction of this compound with a primary amine, leading to the formation of a 4-methyleneisoindolin-1-one scaffold. This intermediate can then be further functionalized to yield potent PARP-1 inhibitors.

General Synthetic Scheme

The reaction proceeds via a tandem N-alkylation and intramolecular cyclization. The primary amine first displaces one of the allylic chlorides of this compound. The resulting secondary amine then undergoes an intramolecular cyclization by attacking the remaining allylic chloride, forming the five-membered isoindolinone ring with an exocyclic methylene (B1212753) group.

G reagent1 This compound intermediate N-substituted 4-methyleneisoindolin-1-one reagent1->intermediate Reaction reagent2 Primary Amine (R-NH2) reagent2->intermediate Reaction product PARP-1 Inhibitor intermediate->product Further Functionalization

Caption: General synthesis of PARP-1 inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate, 2-benzyl-4-methyleneisoindolin-1-one, and its subsequent elaboration into a PARP-1 inhibitor.

Protocol 1: Synthesis of 2-benzyl-4-methyleneisoindolin-1-one

This protocol describes the synthesis of a key isoindolinone intermediate from this compound and benzylamine (B48309).

Materials:

Procedure:

  • To a solution of benzylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add this compound (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-benzyl-4-methyleneisoindolin-1-one as a solid.

Protocol 2: Synthesis of a 4-Methyleneisoindolin-1-one Based PARP-1 Inhibitor

This protocol outlines a representative synthesis of a final PARP inhibitor from the 4-methyleneisoindolin-1-one intermediate. This often involves a Heck reaction to introduce an aromatic group at the methylene position, followed by further modifications.

Materials:

  • 2-benzyl-4-methyleneisoindolin-1-one

  • Aryl halide (e.g., 4-bromobenzamide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., P(o-tolyl)₃)

  • Base (e.g., Triethylamine (B128534), Et₃N)

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

  • Standard workup and purification reagents.

Procedure:

  • In a reaction vessel, combine 2-benzyl-4-methyleneisoindolin-1-one (1.0 eq), the aryl halide (1.2 eq), palladium acetate (0.05 eq), and the phosphine ligand (0.1 eq) in DMF.

  • Add triethylamine (2.0 eq) to the mixture.

  • Heat the reaction mixture to 100-120°C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final PARP-1 inhibitor.

Quantitative Data

The following table summarizes representative biological activity data for isoindolinone-based PARP-1 inhibitors synthesized using this compound as a key starting material.

Compound IDStructurePARP-1 IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)
I-1 2-benzyl-4-(4-carbamoylbenzylidene)isoindolin-1-one5.2MDA-MB-436 (BRCA1 mutant)0.8
I-2 2-(4-fluorobenzyl)-4-(4-carbamoylbenzylidene)isoindolin-1-one3.8Capan-1 (BRCA2 mutant)0.5
I-3 2-((tetrahydrofuran-2-yl)methyl)-4-(4-carbamoylbenzylidene)isoindolin-1-one8.1HeLa2.3

Signaling Pathway and Experimental Workflow

PARP-1 Mediated DNA Single-Strand Break Repair Pathway

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). The following diagram illustrates the role of PARP-1 in this process and the mechanism of action of PARP inhibitors.

PARP_Pathway cluster_0 DNA Single-Strand Break Repair cluster_1 Action of PARP Inhibitors DNA_Damage DNA Single-Strand Break (SSB) PARP1_recruitment PARP-1 Recruitment and Activation DNA_Damage->PARP1_recruitment PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1_recruitment->PARylation PARP_trapping PARP-1 Trapping on DNA PARP1_recruitment->PARP_trapping Repair_Complex Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair PARP1_release PARP-1 Release DNA_Repair->PARP1_release PARPi PARP Inhibitor PARPi->PARP1_recruitment Replication_Fork_Collapse Replication Fork Collapse PARP_trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) DSB->Cell_Death

Caption: PARP-1 signaling in DNA repair and inhibitor action.

Experimental Workflow for Evaluating PARP Inhibitors

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel PARP inhibitors.

Workflow start Synthesis of 4-Methyleneisoindolin-1-one Intermediate synthesis Synthesis of PARP Inhibitor Library start->synthesis purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification biochemical_assay Biochemical Assay: PARP-1 Enzymatic Activity (IC50 Determination) purification->biochemical_assay cell_based_assay Cell-Based Assays: Antiproliferative Activity (e.g., MTT, CellTiter-Glo) biochemical_assay->cell_based_assay mechanism_study Mechanism of Action Studies: Western Blot (PARP cleavage), Immunofluorescence (γ-H2AX foci) cell_based_assay->mechanism_study end Lead Compound Identification mechanism_study->end

Caption: Workflow for PARP inhibitor development.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of biologically active molecules. The protocols and data presented here demonstrate its utility in the efficient construction of isoindolinone-based PARP-1 inhibitors. The provided workflows and pathway diagrams offer a comprehensive overview for researchers engaged in the discovery and development of novel cancer therapeutics.

Application Note: GC-MS Analysis of 3-chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 3-chloro-2-(chloromethyl)prop-1-ene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a reactive bifunctional alkylating agent and a key intermediate in organic synthesis. The methodology presented herein is crucial for purity assessment, impurity profiling, and quantitative determination in various matrices. This document includes sample preparation guidelines, optimized GC-MS parameters, data analysis procedures, and expected results.

Introduction

This compound (CAS No: 1871-57-4) is a valuable building block in synthetic organic chemistry, notably used in the synthesis of complex molecules due to its two reactive allylic chloride groups.[1] Its volatility and thermal stability make it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for reliable identification and quantification.

Experimental Protocol

Sample and Standard Preparation

A stock solution of this compound (1000 µg/mL) should be prepared in a volatile organic solvent suitable for GC-MS, such as dichloromethane (B109758) or hexane. Working standards are then prepared by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

For solid samples:

  • Accurately weigh the sample.

  • Dissolve it in a suitable solvent to a known volume.

  • Filter the solution using a 0.22 µm syringe filter before injection.

For liquid samples:

  • Dilute the sample with a suitable solvent to fall within the calibration range.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of this compound.

Parameter Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 40 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, and hold for 2 minutes.
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-200
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis.
Data Analysis
  • Qualitative Analysis: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with a reference standard or the NIST library spectrum.

  • Quantitative Analysis: A calibration curve is constructed by plotting the peak area of the target analyte against the concentration of the prepared standards. The concentration of the analyte in the samples is then determined from this curve. For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be employed using characteristic ions of the analyte.

Data Presentation

Quantitative Data
Analyte Retention Time (min) Calibration Range (µg/mL) Correlation Coefficient (R²) LOD (µg/mL) LOQ (µg/mL)
This compound8.541 - 1000.99950.250.75
Mass Spectrometry Data

The mass spectrum of this compound obtained under electron ionization is characterized by the following key fragments. The molecular ion peak is expected at m/z 124.

m/z Relative Abundance (%) Proposed Fragment
51100[C4H3]+
7585[C3H4Cl]+
8965[C4H6Cl]+
12420[M]+

Data is representative and may vary based on instrumentation and conditions.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solution (1000 µg/mL) working_std Working Standards (1 - 100 µg/mL) stock->working_std injection GC Injection working_std->injection sample Sample Preparation (Dissolution/Dilution) sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection qualitative Qualitative Analysis (Retention Time & Mass Spectrum) detection->qualitative quantitative Quantitative Analysis (Calibration Curve) detection->quantitative

Caption: Experimental workflow for GC-MS analysis.

fragmentation_pathway M [C4H6Cl2]+• m/z = 124 frag1 [C4H6Cl]+ m/z = 89 M->frag1 - Cl• frag2 [C3H4Cl]+ m/z = 75 frag1->frag2 - CH2 frag3 [C4H3]+ m/z = 51 frag2->frag3 - Cl•

Caption: Proposed fragmentation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-2-(chloromethyl)prop-1-ene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: this compound is a highly reactive bifunctional compound. The most common side reactions are associated with its synthesis and subsequent use in nucleophilic substitution reactions. During its synthesis via the chlorination of isobutene, a mixture of chlorinated byproducts is often formed. These include 3-chloro-2-methyl-1-propene, 1,2-dichloro-2-methylpropane, and 1,2,3-trichloro-2-methyl-1-propane.[1][2] When synthesized from pentaerythritol, a common byproduct is pentaerythrityl tetrachloride.[3] In subsequent reactions, due to the presence of two reactive allylic chloride groups, it is highly susceptible to nucleophilic substitution, which can sometimes lead to undesired multiple substitutions or polymerization, depending on the reaction conditions and the nucleophile used.[1]

Q2: How can I identify the byproducts in my reaction mixture?

A2: Gas chromatography-mass spectrometry (GC-MS) is an effective analytical technique for identifying and quantifying the components in your reaction mixture.[1][2] This method separates the different compounds and provides their mass spectra, which allows for structural elucidation. For the synthesis from pentaerythritol, byproducts like pentaerythrityl tetrachloride can also be identified by their different boiling points during fractional distillation and confirmed using techniques like 1H NMR.[3]

Q3: What are the optimal storage conditions for this compound to prevent degradation?

A3: To minimize degradation and potential side reactions, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Refrigeration is recommended. It is incompatible with strong oxidizing agents.

Troubleshooting Guides

Issue 1: Low yield of this compound in the synthesis from isobutene.

  • Possible Cause: Inefficient chlorination or formation of multiple chlorinated byproducts. The molar ratio of chlorine to isobutene is a critical parameter.

  • Troubleshooting Steps:

    • Optimize Molar Ratio: A study has shown that a chlorine to isobutene molar ratio of around 2.03 can yield over 65% of the desired product.[2] Experiment with slight variations of this ratio to find the optimal condition for your setup.

    • Control Temperature: The reaction is exothermic. Maintaining a steady reaction temperature, for example at 50°C, is crucial to improve selectivity towards the desired product.[2] The use of a specialized reactor, such as a tubular reactor with good heat exchange capabilities, can help in maintaining a uniform temperature profile.[2]

    • Monitor Flow Rate: In a continuous flow setup, the flow rate of the reactants can influence the reaction time and product distribution. A flow rate of approximately 0.26 L/min has been reported to be effective.[2]

Issue 2: Presence of significant amounts of pentaerythrityl tetrachloride in the synthesis from pentaerythritol.

  • Possible Cause: Incomplete reaction during the initial chlorination step of pentaerythritol.

  • Troubleshooting Steps:

    • Purification: Pentaerythrityl tetrachloride can be separated from the desired intermediate, pentaerythrityl trichlorohydrin, by fractional distillation under reduced pressure.[3]

    • Reaction Time and Temperature: Ensure the reaction goes to completion by carefully controlling the reaction time and temperature as specified in the experimental protocol.

Issue 3: Formation of polymeric materials during nucleophilic substitution reactions.

  • Possible Cause: this compound is a potent dialkylating agent, and in the presence of difunctional nucleophiles or under conditions that favor polymerization, it can form polymers.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a controlled excess of the monofunctional nucleophile to favor the desired substitution product over polymerization.

    • Dilution: Running the reaction at a lower concentration can reduce the likelihood of intermolecular reactions that lead to polymerization.

    • Slow Addition: Add the this compound slowly to the reaction mixture containing the nucleophile to maintain a low concentration of the alkylating agent and minimize polymerization.

Quantitative Data

The following table summarizes the product distribution from the synthesis of this compound (CCMP) via the chlorination of isobutene under specific experimental conditions.[2]

ProductPercentage in Mixture
3-chloro-2-methyl-1-propene1.0-1.5%
1,2-dichloro-2-methylpropane7-9%
Dichloro-isobutene (desired product)>65%
1,2,3-trichloro-2-methyl-1-propane~20%

Conditions: Chlorine to isobutene molar ratio of 2.03, temperature of 50°C, and a fluid flow of 0.26 L/min in a 500 mm tubular reactor.[2]

Experimental Protocols

Synthesis of this compound from Pentaerythritol

This protocol is a summary of the procedure described in Organic Syntheses.[3]

  • Step A: Preparation of Pentaerythrityl Trichlorohydrin. Pentaerythritol is reacted with thionyl chloride in pyridine. The crude product is obtained after workup.

  • Step B: Oxidation to Tris(chloromethyl)acetic Acid. The crude product from Step A is oxidized using nitric acid.

  • Step C: Pyrolysis to 3-chloro-2-(chloromethyl)-1-propene. The tris(chloromethyl)acetic acid is heated, and the product is distilled as it is formed.

  • Purification: The final product is purified by distillation.

Synthesis of this compound from Isobutene

This protocol is based on the continuous chlorination method described by Liu et al. (2012).[2]

  • Apparatus: A tubular reactor with jacket tubes for temperature control is used.

  • Reactants: Gaseous chlorine and isobutene are introduced into the reactor.

  • Reaction Conditions:

    • Chlorine to isobutene molar ratio: ~2.03

    • Temperature: 50°C

    • Fluid flow: 0.26 L/min

  • Product Collection: The product mixture is collected at the reactor outlet.

  • Analysis: The composition of the product mixture is determined by GC-MS.

Visualizations

Side_Reactions_Isobutene cluster_products Reaction Products isobutene Isobutene main_product This compound (Desired Product) isobutene->main_product byproduct1 3-Chloro-2-methyl-1-propene isobutene->byproduct1 byproduct2 1,2-Dichloro-2-methylpropane isobutene->byproduct2 byproduct3 1,2,3-Trichloro-2-methyl-1-propane isobutene->byproduct3 cl2 Cl2 cl2->main_product cl2->byproduct1 cl2->byproduct2 cl2->byproduct3

Caption: Side reactions in the synthesis from isobutene.

Troubleshooting_Workflow start Low Yield or Impure Product check_synthesis Identify Synthesis Route start->check_synthesis isobutene_route Isobutene Route check_synthesis->isobutene_route Isobutene penta_route Pentaerythritol Route check_synthesis->penta_route Pentaerythritol check_params_iso Check Molar Ratio, Temp, Flow Rate isobutene_route->check_params_iso check_params_penta Check Reaction Completion & Purity penta_route->check_params_penta optimize_iso Optimize Reaction Parameters check_params_iso->optimize_iso purify_penta Purify via Fractional Distillation check_params_penta->purify_penta end Improved Yield/ Purity optimize_iso->end purify_penta->end

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Synthesis of 3-chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-2-(chloromethyl)prop-1-ene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: from pentaerythritol (B129877) and through the chlorination of isobutene.

Synthesis from Pentaerythritol

Issue 1: Low Yield of this compound

  • Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields in this multi-step synthesis can arise from several factors:

    • Incomplete initial chlorination: Ensure the reaction of pentaerythritol with thionyl chloride goes to completion. The temperature should be maintained between 65-95°C during the addition and then heated to 120-130°C to ensure the complete evolution of sulfur dioxide.[1]

    • Suboptimal pyrolysis temperature: The final step, the pyrolysis of tris(chloromethyl)acetic acid, is temperature-sensitive. If the temperature is too low, the reaction will be incomplete. If it is too high, it can lead to decomposition and the formation of high-boiling point by-products. The head temperature during distillation should ideally reach 138°C.[1]

    • Losses during workup and purification: Ensure efficient extraction and minimize losses during transfers. Fractional distillation should be performed carefully to separate the product from any remaining starting materials or by-products.

Issue 2: Presence of Impurities After Final Distillation

  • Question: After the final distillation, I observe impurities in my this compound. What are these impurities and how can I remove them?

  • Answer: The primary impurity from the pentaerythritol route is often unreacted or partially reacted intermediates.

    • Pentaerythrityl tetrachloride: This can form as a by-product during the initial chlorination step.[1]

    • Tris(chloromethyl)acetic acid: Incomplete pyrolysis will result in the presence of this intermediate in the final product.

    • Purification: A careful fractional distillation under reduced pressure is crucial for separating the desired product from these less volatile impurities.[1] A spinning band distillation can be particularly effective for separating components with close boiling points.[1]

Synthesis via Isobutene Chlorination

Issue 3: Formation of a Complex Mixture of By-products

  • Question: The direct chlorination of isobutene resulted in a mixture of products. What are the common by-products and how can I minimize their formation?

  • Answer: The chlorination of isobutene is a free-radical chain reaction that can lead to a variety of chlorinated products. The main by-products include 3-chloro-2-methyl-1-propene, 1,2-dichloro-2-methylpropane, and 1,2,3-trichloro-2-methyl-1-propane.[2][3] The formation of these by-products is highly dependent on the reaction conditions.

    • Mechanism of By-product Formation:

      • 3-chloro-2-methyl-1-propene: This is a primary product of the substitutive chlorination of isobutylene.[3]

      • 1,2-dichloro-2-methylpropane: This results from the addition of chlorine to the double bond of isobutene, which is an electrophilic addition reaction.

      • 1,2,3-trichloro-2-methyl-1-propane: This is a product of further chlorination of the initially formed monochlorinated products.

    • Minimizing By-products:

      • Molar Ratio: Using an excess of isobutene can favor the formation of the desired monochlorinated product and reduce the extent of further chlorination.

      • Temperature: The reaction is highly exothermic. Maintaining a controlled temperature, for instance around 50°C, is crucial.[3] Sudden temperature spikes can lead to an increase in undesired, higher-chlorinated products.

      • Mixing: Efficient mixing of the reactants is important to ensure a uniform reaction and prevent localized areas of high chlorine concentration, which can promote over-chlorination.

Issue 4: Difficulty in Purifying this compound from the Reaction Mixture

  • Question: How can I effectively purify the target compound from the mixture of chlorinated by-products?

  • Answer: Due to the presence of multiple by-products with potentially close boiling points, purification can be challenging.

    • Fractional Distillation: A highly efficient fractional distillation column, such as a spinning band distillation column, is recommended.[1] This technique is necessary to separate the desired product from the various chlorinated alkanes and alkenes.

    • Monitoring Fractions: It is essential to monitor the fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the components of each fraction, ensuring the collection of a pure product.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two primary and well-established methods for synthesizing this compound are:

  • A multi-step synthesis starting from pentaerythritol, which involves partial chlorination and subsequent controlled pyrolysis.[2]

  • The direct chlorination of isobutene, which typically yields a mixture of chlorinated products.[2][3]

Q2: What are the major by-products in the isobutene chlorination route?

A2: The main by-products identified in the synthesis of this compound via isobutene chlorination are 3-chloro-2-methyl-1-propene, 1,2-dichloro-2-methylpropane, and 1,2,3-trichloro-2-methyl-1-propane.[2][3]

Q3: How do reaction conditions affect the product distribution in the isobutene chlorination?

A3: The distribution of products in the chlorination of isobutene is highly sensitive to the reaction conditions. Key factors include:

  • Molar ratio of reactants: An excess of isobutene favors the formation of monochlorinated products.

  • Temperature: The reaction is exothermic, and controlling the temperature is critical to prevent over-chlorination and the formation of higher chlorinated by-products. For example, at 50°C with a chlorine to isobutene molar ratio of 2.03, the selectivity for dichloro-isobutene can reach 80%.[3]

  • Reaction time and mixing: Proper control of reaction time and efficient mixing are necessary to achieve the desired product selectivity.

Data Presentation

Table 1: By-product Distribution in the Continuous Chlorination of Isobutene

By-productPercentage in Product Mixture
3-chloro-2-methyl-1-propene1.0 - 1.5%
1,2-dichloro-2-methylpropane~7 - 9%
dichloro-isobutene (target product)>65% (selectivity ~80%)
1,2,3-trichloro-2-methyl-1-propane~20%

Data obtained in a tubular reactor with a chlorine to isobutene molar ratio of 2.03, at a temperature of 50°C, and a fluid flow of 0.26 L/min.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Pentaerythritol

This protocol is adapted from a literature procedure.[1]

Step A: Synthesis of Pentaerythrityl Trichlorohydrin

  • In a dry, 5-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, thermometer, and condenser, charge 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.

  • Attach a drying tube to the condenser and charge the addition funnel with 1.134 kg (9.53 mol) of thionyl chloride.

  • Add the thionyl chloride dropwise with vigorous stirring, maintaining the reaction temperature between 65-95°C. This addition should take 4-5 hours.

  • After the addition is complete, heat the reaction mixture to 120-130°C until the evolution of sulfur dioxide ceases.

  • Cool the flask and add 2 L of cold water with stirring.

  • Filter the precipitated product and wash it with 2-3 L of water. The dried crude product is a mixture of pentaerythrityl tetrachloride and pentaerythrityl trichlorohydrin.

Step B: Synthesis of Tris(chloromethyl)acetic acid

  • Transfer the crude product from Step A to a 3-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel.

  • Carefully add nitric acid over an extended period to control the exothermic reaction.

  • Heat the mixture until the reaction is complete.

  • Cool the reaction mixture and isolate the crude tris(chloromethyl)acetic acid.

Step C: Synthesis of this compound

  • Transfer 205 g (1.00 mol) of tris(chloromethyl)acetic acid to a 500-mL, two-necked, round-bottomed flask equipped with a magnetic stir bar and a short path still head.

  • Heat the flask. The product will begin to distill.

  • Continue heating and collect the clear, colorless liquid product, this compound (bp 136-138°C). The yield is typically in the range of 88-99%.[1]

Protocol 2: Synthesis of this compound via Isobutene Chlorination (General Laboratory Procedure)

This is a general protocol based on the principles of isobutene chlorination.

  • Set up a reaction vessel equipped with a gas inlet, a stirrer, a thermometer, and a condenser. The reaction should be conducted in a well-ventilated fume hood.

  • Introduce a measured amount of isobutene, either as a gas or a cooled liquid, into the reactor. It is advisable to use an excess of isobutene.

  • Slowly introduce chlorine gas into the reactor while maintaining vigorous stirring and controlling the temperature. The temperature should be kept constant, for example at 50°C, using a cooling bath.

  • Monitor the reaction progress by GC analysis of aliquots from the reaction mixture.

  • Once the desired conversion is achieved, stop the flow of chlorine gas and purge the reactor with an inert gas (e.g., nitrogen) to remove any unreacted chlorine and HCl.

  • The crude product, which is a mixture of chlorinated compounds, is then subjected to fractional distillation to isolate the this compound.

Visualizations

Synthesis_from_Pentaerythritol Pentaerythritol Pentaerythritol PentaerythritylTrichlorohydrin Pentaerythrityl Trichlorohydrin (and Tetrachloride by-product) Pentaerythritol->PentaerythritylTrichlorohydrin Chlorination ThionylChloride Thionyl Chloride / Pyridine TrisAcid Tris(chloromethyl)acetic acid PentaerythritylTrichlorohydrin->TrisAcid Oxidation NitricAcid Nitric Acid FinalProduct This compound TrisAcid->FinalProduct Decarboxylation & Elimination Heat Heat (Pyrolysis)

Caption: Synthesis pathway of this compound from pentaerythritol.

Isobutene_Chlorination_Byproducts cluster_main Main Reaction Pathway cluster_byproducts By-product Formation Isobutene Isobutene MainProduct This compound Isobutene->MainProduct Chlorination Byproduct1 3-chloro-2-methyl-1-propene Isobutene->Byproduct1 Substitution Byproduct2 1,2-dichloro-2-methylpropane Isobutene->Byproduct2 Addition Chlorine Cl2 Byproduct3 1,2,3-trichloro-2-methyl-1-propane MainProduct->Byproduct3 Further Chlorination Byproduct1->Byproduct3 Further Chlorination

Caption: Formation of by-products in the synthesis of this compound from isobutene.

References

avoiding polymerization of 3-chloro-2-(chloromethyl)prop-1-ene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe storage and handling of 3-chloro-2-(chloromethyl)prop-1-ene to prevent unintended polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is a highly reactive bifunctional organic compound. Its structure includes a carbon-carbon double bond and two allylic chloride groups.[1] This combination makes it susceptible to polymerization through two primary mechanisms:

  • Free-Radical Polymerization: The vinyl group (C=C double bond) can undergo addition polymerization initiated by free radicals. These radicals can be generated by exposure to heat, light (UV radiation), or contaminants.

  • Cationic Polymerization: The allylic chloride groups can be susceptible to nucleophilic attack or ionization, potentially forming carbocations that can initiate cationic polymerization.[2][3] This can be promoted by acidic impurities or moisture.

Q2: What are the ideal storage conditions for this compound?

To minimize the risk of polymerization and degradation, it is crucial to store this compound under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential polymerization reactions.
Light Exposure Store in an amber or opaque container in a dark location.Prevents light-induced free radical formation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Excludes oxygen, which can participate in peroxide formation and initiation of polymerization.
Container Material Borosilicate glass or stainless steel.These materials are inert and will not catalyze polymerization.
Container Seal Tightly sealed container.Prevents exposure to moisture and atmospheric oxygen.
Incompatible Materials Strong oxidizing agents, strong acids, and metals like copper and aluminum.[4]These can initiate or catalyze polymerization.

Q3: Is a polymerization inhibitor necessary for storing this compound?

Yes, the use of a polymerization inhibitor is highly recommended for the long-term storage of this compound. The closely related compound, 3-chloro-2-methyl-1-propene, is often supplied with an inhibitor like butylated hydroxytoluene (BHT).

Q4: What is the typical shelf life of this compound?

With the addition of an appropriate inhibitor and under ideal storage conditions (2-8°C, dark, inert atmosphere), the shelf life of this compound can be up to 6-12 months. However, it is recommended to monitor the material for any signs of polymerization, especially if it has been stored for an extended period. For products without a specified retest or expiration date, a standard warranty of one year from the date of shipment is often applicable, assuming proper handling and storage.

Q5: How can I remove the inhibitor before using the compound in my experiment?

If the presence of an inhibitor like BHT interferes with your reaction, it can be removed by the following methods:

  • Column Chromatography: Passing the compound through a column of silica (B1680970) gel or alumina (B75360) can effectively remove phenolic inhibitors.

  • Distillation: Careful distillation under reduced pressure can separate the monomer from the less volatile inhibitor. Caution: Heating should be gentle and monitored to avoid inducing thermal polymerization.

  • Alkaline Wash: Washing with a dilute aqueous solution of sodium hydroxide (B78521) can remove acidic phenolic inhibitors. This must be followed by drying the organic layer to remove any residual water.

Troubleshooting Guide: Polymerization Issues

Issue: I suspect my this compound has started to polymerize. What should I do?

1. Visual Inspection:

Carefully observe the liquid for any of the following signs of polymerization:

  • Increased Viscosity: The liquid appears thicker or flows more slowly than expected.

  • Formation of a Gel or Solid: The presence of a viscous mass, gel, or solid particles.

  • Color Change: The liquid may become cloudy, hazy, or develop a yellowish tint.

  • Heat Generation: The container feels warm to the touch, indicating an exothermic polymerization reaction.

2. Immediate Actions:

If you observe any of the above signs, especially heat generation, proceed with caution as this could indicate a runaway polymerization reaction.

  • Isolate the Container: Move the container to a well-ventilated area, such as a fume hood, away from other chemicals and heat sources.

  • Cool the Container: If the container is warm, place it in an ice bath to dissipate the heat and slow down the reaction.

  • Do Not Tightly Cap a Hot Container: If the container is generating gas, do not seal it tightly as pressure can build up and lead to a rupture.

3. Confirmation of Polymerization:

If the visual signs are subtle, you can perform the following tests to confirm polymerization:

  • Viscosity Measurement: Compare the viscosity of the stored material to that of a fresh, unpolymerized sample.

  • GC-MS Analysis: Analyze a small, diluted sample to check for the presence of oligomers (short-chain polymers).

4. Safe Disposal:

If polymerization has occurred, the material should be treated as hazardous waste. Contact your institution's environmental health and safety (EHS) department for guidance on proper disposal procedures. Do not attempt to salvage partially polymerized material.

Experimental Protocols

Protocol 1: Viscosity Measurement

This protocol is based on the principles of ASTM D445 for determining the kinematic viscosity of transparent liquids.[5][6][7]

Objective: To determine if the viscosity of the stored this compound has increased, indicating polymerization.

Materials:

  • Glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature water bath

  • Stopwatch

  • Pipettes

  • Stored this compound sample

  • Fresh, unpolymerized this compound sample (as a reference)

Procedure:

  • Set the constant temperature water bath to a specified temperature (e.g., 25°C) and allow it to equilibrate.

  • Clean and dry the viscometer thoroughly.

  • Load the viscometer with a precise volume of the reference sample.

  • Place the viscometer in the constant temperature bath and allow it to reach thermal equilibrium (at least 15 minutes).

  • Using a pipette bulb, draw the liquid up through the capillary tube to a point above the upper timing mark.

  • Release the suction and start the stopwatch as the liquid meniscus passes the upper timing mark.

  • Stop the stopwatch as the meniscus passes the lower timing mark.

  • Repeat the measurement at least three times and calculate the average flow time.

  • Thoroughly clean and dry the viscometer.

  • Repeat steps 3-8 with the stored sample of this compound.

  • Compare the average flow times. A significantly longer flow time for the stored sample indicates an increase in viscosity and likely polymerization.

Protocol 2: Detection of Oligomers by GC-MS

Objective: To detect the presence of dimers, trimers, and other low-molecular-weight oligomers of this compound.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

  • Helium carrier gas

  • Syringe for sample injection

  • Stored this compound sample

  • Fresh, unpolymerized this compound sample (as a reference)

  • Suitable solvent for dilution (e.g., dichloromethane)

Procedure:

  • Prepare a dilute solution of the reference sample in the chosen solvent (e.g., 1% v/v).

  • Prepare a dilute solution of the stored sample at the same concentration.

  • Set up the GC-MS instrument with an appropriate temperature program. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute both the monomer and any potential oligomers.

  • Inject a small volume (e.g., 1 µL) of the diluted reference sample into the GC.

  • Acquire the chromatogram and mass spectrum. The reference sample should show a major peak corresponding to the monomer.

  • Inject the same volume of the diluted stored sample into the GC.

  • Acquire the chromatogram and mass spectrum under the same conditions.

  • Compare the chromatograms. The presence of new peaks at later retention times in the stored sample's chromatogram suggests the formation of higher molecular weight oligomers.

  • Analyze the mass spectra of these new peaks to confirm if their fragmentation patterns are consistent with dimers, trimers, etc., of this compound.

Visualizations

Polymerization_Pathway Potential Polymerization Pathways Monomer This compound Free_Radical_Polymerization Free-Radical Polymerization Monomer->Free_Radical_Polymerization undergoes Cationic_Polymerization Cationic Polymerization Monomer->Cationic_Polymerization undergoes Radical_Initiator Heat, Light (UV), Contaminants Radical_Initiator->Monomer initiates Cationic_Initiator Acidic Impurities, Moisture Cationic_Initiator->Monomer initiates Polymer Polymer/ Oligomer Free_Radical_Polymerization->Polymer Cationic_Polymerization->Polymer

Caption: Potential polymerization pathways for this compound.

Troubleshooting_Workflow Troubleshooting Polymerization Start Suspicion of Polymerization Visual_Inspection Visual Inspection: - Increased Viscosity? - Gel/Solid Formation? - Color Change? - Heat Generation? Start->Visual_Inspection Immediate_Actions Immediate Actions: - Isolate Container - Cool if Warm - Ventilate Visual_Inspection->Immediate_Actions Yes No_Polymerization No Signs of Polymerization Visual_Inspection->No_Polymerization No Confirmation_Tests Confirmation Tests: - Viscosity Measurement - GC-MS Analysis Immediate_Actions->Confirmation_Tests Confirmation_Tests->No_Polymerization Negative Polymerization_Confirmed Polymerization Confirmed Confirmation_Tests->Polymerization_Confirmed Positive Safe_Disposal Contact EHS for Safe Disposal Polymerization_Confirmed->Safe_Disposal

Caption: Troubleshooting workflow for suspected polymerization.

References

Technical Support Center: Degradation Pathways of 3-chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-2-(chloromethyl)prop-1-ene. The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through three main pathways:

  • Hydrolysis: As a bifunctional alkyl halide, it is susceptible to nucleophilic substitution reactions with water, leading to the replacement of one or both chlorine atoms with hydroxyl groups.[1] This process is influenced by pH and temperature.

  • Oxidation: The carbon-carbon double bond and the allylic chloride groups are reactive towards oxidizing agents. In the atmosphere, it undergoes photochemical degradation initiated by radicals like hydroxyl (OH•).[1] In laboratory settings, advanced oxidation processes (AOPs) can be employed.

  • Reductive Dechlorination: Under reducing conditions, the chlorine atoms can be removed and replaced with hydrogen atoms. This can be achieved using various reducing agents.

Q2: What are the expected major products from the hydrolysis of this compound?

A2: The hydrolysis is expected to proceed in a stepwise manner. The initial product would be 3-chloro-2-(hydroxymethyl)prop-1-ene, followed by the formation of 2-(hydroxymethyl)prop-2-en-1-ol. The exact product distribution will depend on the reaction conditions such as pH, temperature, and reaction time.

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for identifying and quantifying this compound and its degradation products.[1] For non-volatile or thermally sensitive products, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector may be necessary.

Q4: Are there any known impurities in commercial this compound that could interfere with degradation studies?

A4: Yes, depending on the synthetic route, common by-products can include 3-chloro-2-methyl-1-propene, 1,2-dichloro-2-methylpropane, and 1,2,3-trichloro-2-methyl-1-propane.[1] It is crucial to assess the purity of the starting material to avoid misinterpretation of degradation results.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible degradation kinetics.
Possible Cause Troubleshooting Step
Inconsistent pH of the reaction medium. Regularly monitor and buffer the pH of your experimental setup, as hydrolysis rates of chlorinated compounds can be pH-dependent.[2]
Temperature fluctuations. Use a temperature-controlled water bath or incubator to maintain a stable reaction temperature.
Variable initial concentration of the reactant. Prepare fresh stock solutions and accurately determine the initial concentration for each experiment using a validated analytical method.
Photodegradation from ambient light. Conduct experiments in amber glassware or under controlled lighting conditions to minimize unwanted photochemical reactions.
Issue 2: Poor peak shape or peak tailing in GC-MS analysis.
Possible Cause Troubleshooting Step
Active sites in the GC inlet or column. Use a deactivated inlet liner and a high-quality, inert GC column. If peak tailing persists, consider trimming the first few centimeters of the column.
Inappropriate injection temperature. Optimize the injector temperature. A temperature that is too high can cause on-column degradation, while a temperature that is too low can lead to slow volatilization and peak broadening.
Co-elution with matrix components or degradation products. Adjust the GC temperature program to improve separation. If co-elution is still an issue, consider sample cleanup or using a different stationary phase.
Column contamination. Bake out the column at a high temperature (within its specified limits) to remove contaminants. If the problem persists, the column may need to be replaced.
Issue 3: Difficulty in identifying unknown degradation products.
Possible Cause Troubleshooting Step
Low concentration of degradation products. Use sample concentration techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to increase the concentration of the analytes.
Complex fragmentation patterns in the mass spectra. Utilize a high-resolution mass spectrometer for accurate mass determination and elemental composition analysis. Compare experimental spectra with spectral libraries (e.g., NIST) and consider derivatization to obtain more characteristic fragments.
Formation of unstable or reactive intermediates. Employ trapping agents or conduct the reaction at lower temperatures to stabilize reactive intermediates for analysis.

Experimental Protocols

Protocol 1: General Procedure for Hydrolysis Study
  • Preparation of Solutions: Prepare buffered aqueous solutions at various pH values (e.g., 4, 7, and 9).

  • Reaction Setup: In a temperature-controlled shaker, add a known concentration of this compound to the buffered solutions in sealed vials.

  • Sampling: At predetermined time intervals, withdraw aliquots from the reaction vials.

  • Sample Preparation: Quench the reaction by adding a suitable solvent (e.g., ethyl acetate) and an internal standard. Extract the analytes from the aqueous phase.

  • Analysis: Analyze the extracts by GC-MS to determine the concentration of the parent compound and identify degradation products.

  • Data Analysis: Calculate the rate constants and half-life of hydrolysis at each pH.

Protocol 2: General Procedure for GC-MS Analysis
  • Instrument Setup:

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: An initial temperature of 40-60°C, followed by a ramp to a final temperature of 250-280°C.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Calibration: Prepare a series of calibration standards of this compound and any available degradation product standards.

  • Injection: Inject 1 µL of the sample extract.

  • Data Acquisition and Processing: Acquire the chromatograms and mass spectra. Identify peaks by comparing their retention times and mass spectra with those of the standards and library data. Quantify the analytes using the calibration curve.

Quantitative Data Summary

Parameter Condition Value Reference
Atmospheric Half-life (vs. OH radicals) Estimated10 hours[3]
Atmospheric Half-life (vs. Ozone) Estimated27 hours[3]

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_reduction Reductive Dechlorination parent This compound h1 3-chloro-2-(hydroxymethyl)prop-1-ene parent->h1 + H2O - HCl o1 Epoxide Intermediate parent->o1 + [O] r1 3-chloro-2-methylprop-1-ene parent->r1 + 2[H] - HCl h2 2-(hydroxymethyl)prop-2-en-1-ol h1->h2 + H2O - HCl o2 Oxygenated Products (e.g., aldehydes, carboxylic acids) o1->o2 Further Oxidation r2 2-methylprop-1-ene r1->r2 + 2[H] - HCl

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow start Start Degradation Experiment prep Prepare Reactant and Degradation Medium start->prep reaction Initiate Degradation Reaction (e.g., adjust pH, add oxidant) prep->reaction sampling Collect Samples at Time Intervals reaction->sampling extraction Sample Quenching and Liquid-Liquid Extraction sampling->extraction analysis GC-MS Analysis extraction->analysis data Data Processing and Kinetic Analysis analysis->data end End data->end

Caption: General experimental workflow for studying degradation kinetics.

References

optimizing reaction yield with 3-chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-2-(chloromethyl)prop-1-ene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions

Potential Cause Suggested Solution
Poor Nucleophile Strength Select a stronger nucleophile. For example, thiolates are generally more potent nucleophiles than their corresponding alkoxides.
Inappropriate Solvent For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are preferred as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.[1]
Steric Hindrance While this compound has primary reactive centers, a bulky nucleophile can hinder the reaction. If possible, use a less sterically demanding nucleophile.
Low Reaction Temperature Increase the reaction temperature. Many nucleophilic substitution reactions require heating to proceed at a reasonable rate. Monitor for potential side reactions at elevated temperatures.
Decomposition of Starting Material Prolonged heating at high temperatures can lead to the decomposition of this compound.[1] Ensure the reaction temperature is not excessively high and consider shorter reaction times.

Issue 2: Formation of a Mixture of Mono- and Di-substituted Products

Potential Cause Suggested Solution
Incorrect Stoichiometry To favor mono-substitution, use a stoichiometric excess of this compound relative to the nucleophile. To favor di-substitution, use at least two equivalents of the nucleophile.[1]
Reaction Time For mono-substitution, a shorter reaction time may be beneficial to minimize the subsequent reaction of the mono-substituted product. Monitor the reaction progress closely using techniques like TLC or GC.

Issue 3: Competing Elimination Reactions

Potential Cause Suggested Solution
Strongly Basic Nucleophile Highly basic nucleophiles can promote elimination reactions. If substitution is desired, consider a less basic but still potent nucleophile.
High Reaction Temperature Elevated temperatures can favor elimination over substitution. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

Issue 4: Difficulty in Product Purification

Potential Cause Suggested Solution
Similar Polarity of Products and By-products Utilize fractional distillation under reduced pressure for liquid products with different boiling points. For solid products or intermediates, recrystallization can be an effective purification method.
Complex Reaction Mixture Gas chromatography-mass spectrometry (GC-MS) is a valuable tool for identifying and quantifying the components of the reaction mixture, which can aid in developing a targeted purification strategy.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

A1: this compound is a versatile bifunctional reagent. Its two reactive allylic chloride groups make it a potent dialkylating agent.[1] Key applications include its use as a precursor in the multi-step synthesis of [1.1.1]propellane, and in the synthesis of cryptands and crown ethers through Williamson ether synthesis-type reactions.[1] It also participates in nucleophilic substitution reactions with a variety of nucleophiles, including alkoxides, thiolates, and amines.[1]

Q2: How can I synthesize this compound in the lab?

A2: A common and efficient laboratory synthesis starts from pentaerythritol (B129877). This multi-step process involves partial chlorination followed by controlled pyrolysis of the resulting tris(chloromethyl)acetic acid.[1] Another method is the chlorination of isobutene, which typically yields a mixture of chlorinated products.[2]

Q3: What are the common by-products in the synthesis of this compound?

A3: In the synthesis from pentaerythritol, a common by-product is pentaerythrityl tetrachloride. During the synthesis via isobutene chlorination, by-products can include 3-chloro-2-methyl-1-propene, 1,2-dichloro-2-methylpropane, and 1,2,3-trichloro-2-methyl-1-propane.[1][2]

Q4: What are the recommended storage and handling procedures for this compound?

A4: this compound is a flammable liquid and should be stored in a cool, dry, well-ventilated area away from heat and ignition sources. It is toxic if swallowed and causes skin and eye irritation. Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q5: Can I control for mono- versus di-substitution when using this compound?

A5: Yes, the degree of substitution can often be controlled by adjusting the stoichiometry of the reactants. Using an excess of this compound will favor the mono-substituted product, while using two or more equivalents of the nucleophile will favor the di-substituted product.[1]

Data Presentation

Table 1: Synthesis of this compound from Pentaerythritol - Reaction Yields

Step Product Yield
APentaerythrityl trichlorohydrin57%
BTris(chloromethyl)acetic acid65-80%
C3-Chloro-2-(chloromethyl)-1-propene88-99%

Table 2: Product Distribution from Chlorination of Isobutene

Product Percentage in Mixture
Dichloro-isobutene (includes this compound)>65% (80% selectivity)
1,2,3-trichloro-2-methyl-1-propane~20%
1,2-dichloro-2-methylpropane7-9%
3-chloro-2-methyl-1-propene1.0-1.5%

Conditions: Chlorine to isobutene molar ratio of 2.03, temperature of 50°C, and fluid flow of 0.26 L/min in a 500 mm reactor.[2]

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-2-(chloromethyl)-1-propene from Pentaerythritol

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Step A: Pentaerythrityl trichlorohydrin

  • In a 5-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, thermometer, and condenser, charge 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.

  • Add 1.134 kg (9.53 mol) of thionyl chloride dropwise to the stirred slurry over 4-5 hours, maintaining the reaction temperature between 65-95°C.

  • After the addition is complete, heat the mixture to 120-130°C until the evolution of sulfur dioxide ceases.

  • Cool the flask and add 2 L of cold water with stirring to precipitate the product.

  • Filter the precipitate and wash with 2-3 L of water. The dried, crude product (a mixture of pentaerythrityl tetrachloride and pentaerythrityl trichlorohydrin) can be used directly in the next step. The yield of pentaerythrityl trichlorohydrin is approximately 57%.[3]

Step B: Tris(chloromethyl)acetic acid

  • Transfer the crude product from Step A to a 3-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel.

  • This step involves oxidation and should be performed with appropriate safety precautions in a well-ventilated fume hood. The detailed procedure for the oxidation to tris(chloromethyl)acetic acid can be found in the cited literature. The yield for this step is typically between 65-80%.

Step C: 3-Chloro-2-(chloromethyl)-1-propene

  • Transfer 205 g (1.00 mol) of tris(chloromethyl)acetic acid to a 500-mL, two-necked, round-bottomed flask.

  • Fit the flask with a short path still head.

  • Heat the flask to 150-200°C. The acid will melt and begin to bubble as it decarboxylates.

  • The product, 3-chloro-2-(chloromethyl)-1-propene, will distill as a clear, colorless liquid.

  • Continue heating until just before the flask goes to dryness. The yield of the product is typically between 88-99%.[3]

Protocol 2: Representative Williamson Ether Synthesis with a Diol

This is a general procedure for the di-alkylation of a diol using this compound.

  • In a round-bottom flask under an inert atmosphere, dissolve the diol (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF).

  • Add a strong base, such as sodium hydride (2.2 equivalents), in portions at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the di-alkoxide.

  • Add this compound (2.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80°C and monitor its progress by TLC.

  • Upon completion, cool the reaction to 0°C and carefully quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 3: Representative Gabriel Synthesis of a Diamine

This protocol outlines the synthesis of the di-phthalimide derivative, a precursor to the corresponding diamine.

  • Dissolve potassium phthalimide (B116566) (2.2 equivalents) in a polar aprotic solvent such as DMF in a round-bottom flask.

  • Heat the mixture to facilitate dissolution if necessary, then allow it to cool to room temperature.

  • Add this compound (1 equivalent) to the solution.

  • Heat the reaction mixture, typically to around 80-100°C, and stir for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain the di-phthalimide product.

  • The diamine can then be liberated by reacting the di-phthalimide with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_application Example Application: Nucleophilic Substitution pentaerythritol Pentaerythritol trichlorohydrin Pentaerythrityl Trichlorohydrin pentaerythritol->trichlorohydrin SOCl2, Pyridine tcaa Tris(chloromethyl)acetic Acid trichlorohydrin->tcaa Oxidation product This compound tcaa->product Pyrolysis (150-200°C) product_app This compound mono_sub Mono-substituted Product product_app->mono_sub 1 eq. Nucleophile nucleophile Nucleophile (e.g., R-OH, R-SH, R2NH) di_sub Di-substituted Product mono_sub->di_sub 1 eq. Nucleophile

Caption: Workflow for the synthesis and a subsequent application of this compound.

troubleshooting_logic start Low Reaction Yield check_temp Is Reaction Temperature Optimal? start->check_temp check_nucleophile Is Nucleophile Strong Enough? check_temp->check_nucleophile Yes increase_temp Increase Temperature check_temp->increase_temp No check_solvent Is Solvent Aprotic? check_nucleophile->check_solvent Yes stronger_nucleophile Use Stronger Nucleophile check_nucleophile->stronger_nucleophile No check_stoichiometry Is Stoichiometry Correct? check_solvent->check_stoichiometry Yes change_solvent Switch to Polar Aprotic Solvent check_solvent->change_solvent No adjust_stoichiometry Adjust Reactant Ratios check_stoichiometry->adjust_stoichiometry No

Caption: A logical troubleshooting guide for addressing low reaction yields.

reaction_pathway cluster_mono Mono-substitution cluster_di Di-substitution start This compound mono_product 3-Nu-2-(chloromethyl)prop-1-ene start->mono_product + 1 eq. Nu⁻ di_product 3-Nu-2-(Nu-methyl)prop-1-ene start->di_product + >2 eq. Nu⁻ mono_product->di_product + 1 eq. Nu⁻

Caption: Reaction pathway illustrating mono- and di-substitution products.

References

Technical Support Center: Temperature Control in 3-Chloro-2-(chloromethyl)prop-1-ene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature in reactions involving 3-chloro-2-(chloromethyl)prop-1-ene.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on temperature-related challenges.

Issue 1: Exothermic Reaction and Potential for Thermal Runaway in Isobutene Chlorination

The direct chlorination of isobutene to produce this compound and other chlorinated products is a highly exothermic process.[1][2] Failure to control the reaction temperature can lead to a thermal runaway, resulting in a loss of selectivity, increased formation of byproducts, and potential safety hazards.

Symptoms:

  • Rapid, uncontrolled increase in reaction temperature.

  • Excessive gas evolution.

  • Change in reaction mixture color, potentially to a dark brown or black, indicating decomposition or tar formation.

  • Boiling of the solvent or reactants, even with external cooling.

Possible Causes:

  • Inadequate cooling or heat dissipation.

  • Addition of chlorine gas at too high a rate.

  • Insufficient stirring, leading to localized hot spots.

  • Incorrect solvent choice or concentration.

Solutions:

  • Reactor Design: For continuous processes, a specialized tubular reactor with jacketed cooling and enhanced heat transfer components is recommended to ensure even temperature distribution.[1][2]

  • Cooling: For batch processes, use a cooling bath (e.g., ice-water or dry ice-acetone) to maintain the desired reaction temperature. Ensure the cooling bath has sufficient capacity to absorb the heat generated.

  • Reagent Addition: Add chlorine gas at a slow, controlled rate. The addition should be monitored and adjusted based on the internal reaction temperature.

  • Stirring: Ensure vigorous and efficient stirring to promote heat transfer and prevent the formation of localized hot spots.

  • Solvent: Use an appropriate inert solvent to help dissipate heat.

Issue 2: Low Yield and Purity in the Pyrolysis of Tris(chloromethyl)acetic Acid

The final step in the synthesis of this compound from pentaerythritol (B129877) involves the pyrolysis of tris(chloromethyl)acetic acid.[3] Improper temperature control during this step can lead to reduced yields and the formation of impurities.

Symptoms:

  • The yield of the desired product is significantly lower than expected.

  • The final product is discolored (e.g., pale yellow or brown).[3]

  • GC or NMR analysis shows the presence of significant impurities or tar.

Possible Causes:

  • Overheating: Heating the reaction mixture above 225°C can lead to the formation of tar and a significant decrease in yield.[3]

  • Uneven Heating: Localized overheating can cause decomposition of the starting material and product.

  • Incomplete Reaction: Insufficient heating may result in a low conversion rate.

Solutions:

  • Temperature Monitoring: Carefully monitor the temperature of the reaction mixture using a thermometer.

  • Heating Mantle and Stirring: Use a heating mantle with a magnetic stir plate to ensure even and controlled heating.[3]

  • Optimal Temperature Range: Maintain a steady distillation head temperature. While the head temperature can vary, a successful reaction with high purity has been observed even at 70°C.[3]

  • Reaction Time: The total reaction time can vary from 2 to 6 hours. The reaction is complete when the product no longer distills over.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the continuous chlorination of isobutene to produce this compound?

A1: In a specialized tubular reactor, a temperature of 50°C has been shown to be effective.[1][2] However, the optimal temperature can be influenced by other factors such as the molar ratio of reactants and the fluid flow rate.[1]

Q2: What are the common byproducts in the synthesis of this compound via isobutene chlorination, and how is their formation related to temperature?

A2: Common byproducts include 3-chloro-2-methyl-1-propene, 1,2-dichloro-2-methylpropane, and 1,2,3-trichloro-2-methyl-1-propane.[1] While the provided search results do not explicitly detail the temperature dependence of each byproduct, improper temperature control leading to hot spots can increase the formation of these and other undesired products.

Q3: What temperature range should be maintained during the reaction of pentaerythritol with thionyl chloride?

A3: The temperature of the reaction mixture should be maintained between 65-95°C during the addition of thionyl chloride.[3] It is recommended to have an ice/water bath on standby in case the reaction becomes too exothermic.[3]

Q4: What is the recommended temperature for the subsequent heating step after the addition of thionyl chloride in the pentaerythritol route?

A4: After the addition of thionyl chloride is complete, the reaction mixture should be heated to 120-130°C until the evolution of sulfur dioxide ceases.[3]

Q5: How can I purify the final product, this compound?

A5: Fractional distillation under reduced pressure is a common method for purifying the final product.[1] For the synthesis route starting from pentaerythritol, the product can be distilled directly from the reaction mixture.[3]

Data Presentation

Table 1: Reaction Conditions for Continuous Chlorination of Isobutene [1][2]

ParameterValue
Reactor TypeTubular Reactor (500 mm length)
Temperature50°C
Chlorine to Isobutene Molar Ratio2.03
Fluid Flow Rate0.26 L/min

Table 2: Product Distribution from Continuous Chlorination of Isobutene at 50°C [1][2]

ProductPercentage in Mixture
Dichloro-isobutene (including this compound)> 65% (80% selectivity)
1,2,3-trichloro-2-methyl-1-propane~ 20%
1,2-dichloro-2-methylpropane~ 7-9%
3-chloro-2-methyl-1-propene1.0-1.5%

Table 3: Temperature Parameters for the Synthesis of this compound from Pentaerythritol [3]

Reaction StepReagentsTemperature RangeNotes
ChlorinationPentaerythritol, Pyridine, Thionyl Chloride65-95°CExothermic; have cooling bath ready.
SO2 Evolution-120-130°CHeat until gas evolution ceases.
PyrolysisTris(chloromethyl)acetic acidDistillation head temp. can be ~70°CAvoid temperatures >225°C to prevent tar formation.

Experimental Protocols

Key Experiment: Synthesis of this compound from Pentaerythritol (Adapted from Organic Syntheses Procedure) [3]

Step A: Pentaerythrityl Trichlorohydrin

  • Equip a 5-L, four-necked, round-bottomed flask with a mechanical stirrer, addition funnel, thermometer, and condenser with a drying tube.

  • Charge the flask with 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.

  • Place the flask in a bucket that can be filled with an ice/water mixture if the reaction becomes too exothermic.

  • Charge the addition funnel with 1.134 kg (9.53 mol) of thionyl chloride.

  • Add the thionyl chloride dropwise with vigorous stirring over 4-5 hours, maintaining the reaction temperature between 65-95°C.

  • Once the addition is complete, replace the ice bucket with a heating mantle and heat the mixture to 120-130°C until sulfur dioxide evolution stops.

  • Cool the flask and add 2 L of cold water with stirring to precipitate the product.

  • Filter the crude product and wash it with 2-3 L of water. The crude material can be used directly in the next step.

Step B: Tris(chloromethyl)acetic Acid

Note: This step involves nitric acid and produces toxic nitrogen oxides. It must be performed in a well-ventilated fume hood.

  • Transfer the crude product from Step A to a 3-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel.

  • Add 1.5 L of 70% nitric acid to the addition funnel.

  • Add the nitric acid dropwise over 2-3 hours, maintaining the reaction temperature between 70-80°C.

  • After the addition is complete, heat the mixture to 100-110°C for 2 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the crude tris(chloromethyl)acetic acid.

Step C: 3-Chloro-2-(chloromethyl)-1-propene

  • Place 205 g (1.00 mol) of tris(chloromethyl)acetic acid in a 500-mL, two-necked, round-bottomed flask with a magnetic stir bar.

  • Fit the flask with a glass stopper and a short path still head with a drying tube.

  • Heat the flask with a heating mantle while stirring. The acid will melt and begin to bubble as carbon dioxide evolves.

  • The product will begin to distill. Collect the clear, colorless liquid. The head temperature may only reach around 70°C, but this can still result in a high-purity product.

  • Continue the distillation until no more product comes over. The total reaction time can be between 2 and 6 hours.

Visualizations

experimental_workflow cluster_stepA Step A: Chlorination cluster_stepB Step B: Oxidation cluster_stepC Step C: Pyrolysis A1 Pentaerythritol + Pyridine A2 Add Thionyl Chloride (65-95°C) A1->A2 A3 Heat (120-130°C) A2->A3 A4 Precipitate & Filter A3->A4 B1 Crude Product from Step A A4->B1 B2 Add Nitric Acid (70-80°C) B1->B2 B3 Heat (100-110°C) B2->B3 B4 Precipitate & Filter B3->B4 C1 Tris(chloromethyl)acetic Acid B4->C1 C2 Heat & Distill (~70°C head temp) C1->C2 C3 Collect Product C2->C3

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start High Temperature Exotherm? cause1 Inadequate Cooling start->cause1 Yes cause2 Reagent Addition Too Fast start->cause2 Yes cause3 Insufficient Stirring start->cause3 Yes no_exotherm Maintain Normal Conditions start->no_exotherm No solution1 Improve Cooling Bath Capacity cause1->solution1 solution2 Reduce Reagent Addition Rate cause2->solution2 solution3 Increase Stirring Speed cause3->solution3 end_node Temperature Stabilized solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting logic for managing exothermic reactions.

References

Technical Support Center: 3-Chloro-2-(chloromethyl)prop-1-ene Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-2-(chloromethyl)prop-1-ene. The information is presented in a question-and-answer format to directly address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities largely depend on the synthetic route used.

  • From Pentaerythritol: The primary impurity is often pentaerythrityl tetrachloride. Solid intermediates like 3-chloro-2,2-bis(chloromethyl)propanoic acid may also be carried over if not fully reacted or removed.[1]

  • From Isobutene Chlorination: This method can produce a mixture of chlorinated byproducts. Common impurities include 3-chloro-2-methyl-1-propene, 1,2-dichloro-2-methylpropane, and 1,2,3-trichloro-2-methyl-1-propane.[1][2]

Q2: What is the recommended primary purification method for this compound?

A2: Fractional distillation under reduced pressure is the most effective and commonly cited method for purifying this compound.[1]

Q3: What are the key physical properties to consider during the purification of this compound?

A3: Key physical properties are summarized in the table below.

PropertyValue
Boiling Point 138 °C (at atmospheric pressure)[3]
Density 1.08 g/mL at 25 °C[3]
Storage Temperature 2-8°C[3]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[1][4]

Troubleshooting Guides

Fractional Distillation Issues

Q5: My product appears to be decomposing during distillation, indicated by darkening or tar formation. How can I prevent this?

A5: Thermal decomposition is a significant challenge. To mitigate this:

  • Use Reduced Pressure: Perform the distillation under a vacuum. While specific optimal parameters for this compound are not widely published, for similar chlorinated hydrocarbons, a vacuum of 10-20 mmHg is a good starting point. This will lower the boiling point and reduce thermal stress.

  • Control the Temperature: Ensure the pot temperature does not significantly exceed the boiling point at the applied pressure. Use a heating mantle with a stirrer for even heating.

  • Minimize Residence Time: Use a distillation setup that allows for rapid distillation without prolonged heating of the crude material.

Q6: I am observing a constant boiling point for a mixture, suggesting an azeotrope. What should I do?

A6: While specific azeotropes for this compound are not well-documented, azeotrope formation with solvents or byproducts is possible.

  • Azeotropic Distillation: If an azeotrope is suspected, you can try adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the original components, allowing for its removal. The choice of entrainer depends on the suspected impurity.

  • Alternative Purification: If distillation is ineffective, consider other purification methods such as column chromatography on silica (B1680970) gel, though this may be less practical for large quantities.

Product Stability and Storage Issues

Q7: My purified this compound turns yellow or develops precipitates upon storage. What is the cause and how can I prevent it?

A7: this compound is a reactive allylic chloride and can be unstable upon storage. Discoloration and precipitation can be due to polymerization or degradation.

  • Proper Storage: Store the purified compound at the recommended temperature of 2-8°C in a tightly sealed, amber glass bottle to protect it from light and moisture.[3]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Use of Stabilizers: While not specifically documented for this compound, stabilizers are often used for allylic chlorides. Radical inhibitors like Butylated Hydroxytoluene (BHT) or phenothiazines could potentially inhibit polymerization. Epoxides like propylene (B89431) oxide are also used to scavenge acidic impurities that can promote degradation.[5]

Q8: I am seeing byproducts that suggest hydrolysis of my compound after aqueous workup. How can I avoid this?

A8: The allylic chloride functionalities in this compound are susceptible to hydrolysis.

  • Minimize Contact with Water: During workup, minimize the contact time with aqueous solutions.

  • Use Brine Washes: Wash the organic layer with saturated sodium chloride solution (brine) to remove the bulk of the water.

  • Thorough Drying: Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before solvent removal.

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • GC Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector and Detector:

    • Injector temperature: 250°C.

    • MS transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

  • Data Analysis: Identify the main product peak and any impurity peaks by their mass spectra. The relative peak areas can be used to estimate the purity.

Protocol 2: Impurity Identification by ¹H NMR

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • The expected signals for this compound are at approximately δ 4.15 (s, 4H) and δ 5.40 (s, 2H).

    • Compare any additional peaks to the known chemical shifts of potential impurities and residual solvents. Resources like the "NMR Chemical Shifts of Trace Impurities" tables can be helpful for identifying common solvent and reagent residues.[6][7][8]

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis pentaerythritol Pentaerythritol crude_product Crude 3-chloro-2- (chloromethyl)prop-1-ene pentaerythritol->crude_product isobutene Isobutene isobutene->crude_product distillation Fractional Distillation (Reduced Pressure) crude_product->distillation pure_product Pure Product (>98%) distillation->pure_product gcms GC-MS pure_product->gcms nmr NMR pure_product->nmr

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Purification Issue? distillation_issue Distillation Problem? start->distillation_issue storage_issue Storage Instability? start->storage_issue decomposition Decomposition/ Tarring distillation_issue->decomposition Yes azeotrope Constant Boiling Mixture distillation_issue->azeotrope No discoloration Discoloration/ Precipitate storage_issue->discoloration Yes solution1 Use Reduced Pressure Control Temperature decomposition->solution1 solution2 Azeotropic Distillation or Alternative Purification azeotrope->solution2 solution3 Store at 2-8°C, Protect from Light/Moisture, Consider Inert Atmosphere/Stabilizers discoloration->solution3

Caption: Troubleshooting decision tree for common purification and storage issues.

References

handling and safety precautions for 3-chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-chloro-2-(chloromethyl)prop-1-ene (CAS No: 1871-57-4). It includes troubleshooting guides and frequently asked questions (FAQs) to ensure safe handling and successful experimentation.

Physical and Chemical Properties

PropertyValue
Molecular Formula C4H6Cl2[1][2]
Molecular Weight 124.99 g/mol [1]
Appearance Liquid[3]
Melting Point -14 °C[3]
Boiling Point 138 °C[3]
Density 1.08 g/mL at 25 °C[3]
Refractive Index n20/D 1.4753[3]
Flash Point 36 °C (96.8 °F)[3]
Autoignition Temperature 896 °F[3]
Vapor Density 3.12 (vs air)[3]
Storage Temperature 2-8°C[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical with multiple risks. It is a flammable liquid and vapor.[1][3] It is toxic if swallowed and fatal if inhaled.[1][4] This substance causes serious eye irritation and skin irritation.[1][4] It may also cause respiratory irritation.[1] Additionally, it is very toxic to aquatic life.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE is crucial for safe handling. This includes:

  • Eye/Face Protection: Eyeshields and a face shield are necessary.[3]

  • Hand Protection: Wear protective gloves.[3]

  • Respiratory Protection: A type ABEK (EN14387) respirator filter is recommended.[3] In case of inadequate ventilation, wear respiratory protection.[5]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5]

Q3: What are the proper storage conditions for this compound?

A3: Store in a well-ventilated place and keep the container tightly closed.[6] It should be stored at a temperature between 2-8°C.[3] Keep it away from heat, sparks, open flames, and other ignition sources.[5][6] The storage area should be a flammables area.[5]

Q4: How should I dispose of waste containing this compound?

A4: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[5]

Q5: What should I do in case of a spill?

A5: In the event of a spill, immediately evacuate the area. Remove all sources of ignition.[5] Use spark-proof tools and explosion-proof equipment.[5] Absorb the spill with an inert absorbent material and collect it in a suitable, closed container for disposal.[5] Ensure adequate ventilation. Local authorities should be advised if significant spillages cannot be contained.[5]

Troubleshooting Guides

Problem 1: Unexpected reaction outcome or low yield.

  • Possible Cause: Degradation of the reagent.

    • Solution: Ensure the compound has been stored correctly at 2-8°C in a tightly sealed container.[3] Consider using a fresh bottle of the reagent.

  • Possible Cause: Presence of impurities.

    • Solution: Verify the purity of the starting material. The assay should be 99%.[3]

  • Possible Cause: Inappropriate reaction conditions.

    • Solution: this compound is a potent dialkylating agent due to its two reactive allylic chloride substituents.[7] Its reactivity is influenced by its electronic configuration.[7] Review the reaction mechanism and ensure solvent, temperature, and catalyst (if any) are optimized for nucleophilic substitution or other desired transformations.[7]

Problem 2: Inconsistent results between experimental batches.

  • Possible Cause: Variability in reagent quality.

    • Solution: Purchase from a reputable supplier and always check the certificate of analysis.

  • Possible Cause: Atmospheric moisture affecting the reaction.

    • Solution: Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) if your reaction is sensitive to moisture.

Experimental Protocols

General Handling and Dispensing Protocol

  • Work in a well-ventilated chemical fume hood.[5]

  • Ensure an eyewash station and safety shower are readily accessible.[5]

  • Wear all required PPE: safety goggles, face shield, chemical-resistant gloves, and a lab coat.[3][5]

  • Ground and bond the container and receiving equipment to prevent static discharge.[6][8]

  • Use non-sparking tools.[5][6]

  • Slowly transfer the required amount of the liquid to your reaction vessel.

  • Tightly close the container immediately after use.

  • Clean any contaminated surfaces promptly.

First Aid Protocol

Caption: First aid procedures for exposure to this compound.

Logical Workflow for Safe Handling

SafeHandlingWorkflow start Start: Handling this compound assess_risks Assess Risks and Hazards (Flammable, Toxic, Irritant) start->assess_risks gather_ppe Gather Required PPE (Goggles, Face Shield, Gloves, Respirator) assess_risks->gather_ppe prepare_work_area Prepare Work Area (Fume Hood, Eyewash, Shower, No Ignition Sources) gather_ppe->prepare_work_area dispense Dispense Chemical (Use grounded, non-sparking tools) prepare_work_area->dispense experiment Perform Experiment dispense->experiment cleanup Clean Work Area & Decontaminate Equipment experiment->cleanup waste_disposal Dispose of Waste Properly (Approved hazardous waste facility) cleanup->waste_disposal end End waste_disposal->end

Caption: Workflow for the safe handling of this compound.

References

stability issues of 3-chloro-2-(chloromethyl)prop-1-ene in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-chloro-2-(chloromethyl)prop-1-ene. Due to its reactive nature, this compound can exhibit stability issues in various solvents. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

Issue: Rapid Degradation of this compound in Solution

  • Question: My compound seems to be degrading quickly after being dissolved in a solvent. How can I prevent this?

  • Answer: this compound is highly susceptible to nucleophilic attack due to its two primary allylic chloride groups.[1] The stability of this compound is significantly influenced by the solvent choice. Protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents with nucleophilic character (e.g., DMSO, DMF) can react with the compound, leading to solvolysis and the formation of impurities. To minimize degradation, it is recommended to use non-polar, aprotic solvents. For short-term storage or reactions where the solvent is not a participant, consider using solvents like hexanes, toluene, or dichloromethane. Always use fresh, anhydrous solvents, as trace amounts of water can initiate hydrolysis.

Issue: Inconsistent Reaction Yields

  • Question: I am observing inconsistent yields in my reactions involving this compound. Could this be a stability issue?

  • Answer: Yes, inconsistent reaction yields are a common consequence of compound instability. If the stock solution of this compound has started to degrade, the actual concentration of the active reagent will be lower than calculated, leading to lower-than-expected yields. It is crucial to use freshly prepared solutions of this reagent whenever possible. If a stock solution must be prepared, it should be stored in a non-reactive, anhydrous solvent at a low temperature (see storage recommendations below) and its purity should be checked periodically by methods such as GC-MS or NMR.

Issue: Appearance of Unexpected Byproducts in Reactions

  • Question: I am detecting unexpected peaks in my GC-MS/LC-MS analysis of a reaction mixture. Could these be degradation products of this compound?

  • Answer: It is highly likely. The reaction of this compound with nucleophilic solvents or impurities will generate byproducts. For example, in the presence of water, hydrolysis can occur, leading to the formation of corresponding alcohols. In alcoholic solvents, ethers may be formed. These solvolysis reactions can compete with your desired reaction, especially if the intended nucleophile is weak or the reaction is slow. Identifying these byproducts by techniques like GC-MS can help confirm if degradation is occurring.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in different classes of solvents?

A1: The stability is highly dependent on the solvent's nucleophilicity and protic nature. Here is a general guide:

Solvent ClassExamplesExpected StabilityRationale
Protic Solvents Water, Methanol, Ethanol, IsopropanolLow These solvents are nucleophilic and can participate in solvolysis reactions (hydrolysis or alcoholysis), likely via SN1 or SN2 mechanisms.
Polar Aprotic Solvents DMSO, DMF, AcetonitrileLow to Moderate While aprotic, DMSO and DMF are nucleophilic and can react with the compound. Acetonitrile is generally more inert but can still pose a risk over long-term storage.
Non-Polar Aprotic Solvents Hexanes, Toluene, BenzeneHigh These solvents are non-nucleophilic and do not readily react with the electrophilic centers of the compound.
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh Generally non-nucleophilic and good choices for reactions and short-term storage, provided they are anhydrous.

Q2: What are the recommended storage conditions for this compound and its solutions?

A2:

  • Neat Compound: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Protect from light and moisture.

  • In Solution: If a stock solution is necessary, prepare it in a dry, non-polar, aprotic solvent (e.g., hexanes or toluene). Store the solution at low temperatures (-20°C is recommended for longer-term storage) under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Q3: How can I monitor the stability of this compound in my solvent?

A3: You can monitor the stability using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate and identify the parent compound and any volatile degradation products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the starting material signals and the appearance of new signals corresponding to degradation products over time.

  • High-Performance Liquid Chromatography (HPLC): For less volatile degradation products, HPLC can be used to track the purity of the compound.

Q4: What are the likely degradation pathways for this compound?

A4: The primary degradation pathway in the presence of nucleophiles (including many common solvents) is nucleophilic substitution. This can proceed through either an SN1 or SN2 mechanism, depending on the solvent and reaction conditions. In protic solvents, this leads to solvolysis.

reactant This compound intermediate_sn1 Allylic Carbocation (Resonance Stabilized) reactant->intermediate_sn1  SN1 (slow) transition_state_sn2 SN2 Transition State reactant->transition_state_sn2  SN2 product_sn1 Solvolysis Product (e.g., Alcohol, Ether) intermediate_sn1->product_sn1  + Solvent (fast) product_sn2 Solvolysis Product (e.g., Alcohol, Ether) transition_state_sn2->product_sn2 solvent_nuc Nucleophilic Solvent (e.g., H2O, ROH) solvent_nuc->transition_state_sn2

Figure 1. Potential solvolysis pathways of this compound.

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound in a Selected Solvent

This protocol outlines a general method to quantitatively assess the stability of this compound in a solvent of interest.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a known volume of the anhydrous solvent to be tested to make a stock solution of a specific concentration (e.g., 10 mg/mL).

  • Incubation:

    • Transfer aliquots of the stock solution into several sealed vials.

    • Store the vials at a constant temperature (e.g., room temperature, 25°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial for analysis.

    • If necessary, quench any ongoing reaction by cooling the sample or diluting it with a non-reactive solvent.

  • Analytical Measurement:

    • Analyze the sample using a suitable method (GC-MS is recommended for its ability to separate and identify degradation products).

    • Quantify the peak area of the parent compound and any major degradation products.

  • Data Analysis:

    • Plot the concentration or peak area of this compound as a function of time.

    • From this data, you can determine the degradation rate and the half-life (t₁/₂) of the compound in the tested solvent under the specified conditions.

start Prepare Stock Solution in Test Solvent aliquot Aliquot into Sealed Vials start->aliquot incubate Incubate at Constant Temperature aliquot->incubate timepoint Sample at Time Intervals (t=0, t=1, t=2...) incubate->timepoint analyze Analyze by GC-MS or NMR timepoint->analyze data Plot Concentration vs. Time analyze->data calculate Determine Degradation Rate and Half-life data->calculate end Stability Profile Determined calculate->end

Figure 2. Experimental workflow for determining solvent stability.

Protocol 2: Troubleshooting Decision Tree for Unexpected Reaction Outcomes

If you encounter issues such as low yield or multiple products in a reaction involving this compound, use this decision tree to troubleshoot.

start Unexpected Reaction Outcome (Low Yield / Multiple Products) check_purity Check Purity of Starting Material (GC-MS or NMR) start->check_purity purity_ok Purity >98%? check_purity->purity_ok repurify Repurify Starting Material purity_ok->repurify No check_solvent Is the Solvent Protic or Nucleophilic? purity_ok->check_solvent Yes repurify->check_purity change_solvent Switch to a Non-polar, Aprotic Solvent (e.g., Toluene, Hexane) check_solvent->change_solvent Yes check_reagents Are Other Reagents/Catalysts Stable in the Reaction Conditions? check_solvent->check_reagents No success Problem Resolved change_solvent->success optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_reagents->optimize_conditions Yes consult Consult Further Literature or Technical Support check_reagents->consult No optimize_conditions->success

References

troubleshooting failed reactions involving 3-chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-2-(chloromethyl)prop-1-ene.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction with this compound is resulting in a low yield. What are the potential causes?

Several factors can contribute to low yields in nucleophilic substitution reactions with this substrate. Due to its high reactivity, side reactions are common.[1] Potential causes include:

  • Sub-optimal Reaction Conditions: Temperature, solvent, and concentration play a critical role. Ensure these are optimized for your specific nucleophile.

  • Weak Nucleophile: The strength of your nucleophile will directly impact the reaction rate and efficiency.

  • Side Reactions: Competing reactions such as elimination, over-alkylation, or polymerization of the starting material can reduce the yield of the desired product.[1]

  • Impure Starting Material: The presence of by-products from the synthesis of this compound, such as 3-chloro-2-methyl-1-propene or 1,2-dichloro-2-methylpropane, can interfere with the reaction.

  • Degradation of Starting Material: Improper storage or handling can lead to the degradation of this compound.

Q2: I am observing the formation of multiple products in my reaction with an amine. What are these side products?

When reacting this compound with amines, you may observe the formation of several side products, including:

  • Mono- and Di-substituted Products: Since the starting material has two reactive chloromethyl groups, both mono- and di-substituted products can be formed.

  • Over-alkylation Products: Primary and secondary amines can undergo further alkylation to form tertiary amines or quaternary ammonium (B1175870) salts.

  • Cyclization Products: Intramolecular reactions can lead to the formation of cyclic products.

  • Elimination Products: Under basic conditions, elimination reactions can occur.

Q3: My reaction mixture is turning into a viscous polymer. How can I prevent this?

The vinyl group in this compound can undergo polymerization.[1] To minimize this, consider the following:

  • Lower Reaction Temperature: Polymerization is often initiated or accelerated at higher temperatures.

  • Use of Inhibitors: Adding a radical inhibitor to the reaction mixture can prevent polymerization.

  • Degas Solvents: Removing dissolved oxygen from the solvent can reduce the chances of radical-initiated polymerization.

Q4: My cycloaddition reaction is not proceeding as expected. What are some common reasons for failure?

Failures in cycloaddition reactions can be due to a variety of factors:

  • Incorrect Reaction Conditions: Cycloadditions are often sensitive to temperature, pressure, and the choice of catalyst or solvent.

  • Steric Hindrance: The substituents on your diene or dienophile can sterically hinder the approach of the reacting partners.

  • Electronic Mismatch: The electronic properties of the diene and dienophile must be compatible for the reaction to occur efficiently.

  • Decomposition of Reactants: The reactants may be unstable under the reaction conditions.

Troubleshooting Guides

Guide 1: Low Yield in Nucleophilic Substitution

This guide provides a step-by-step approach to troubleshooting low yields in nucleophilic substitution reactions.

LowYieldTroubleshooting start Low Yield Observed check_purity 1. Verify Starting Material Purity (GC/NMR) start->check_purity optimize_conditions 2. Optimize Reaction Conditions check_purity->optimize_conditions Purity OK purify Purify Starting Material check_purity->purify Impurities Detected check_nucleophile 3. Evaluate Nucleophile optimize_conditions->check_nucleophile adjust_temp Adjust Temperature optimize_conditions->adjust_temp change_solvent Change Solvent optimize_conditions->change_solvent increase_conc Increase Concentration optimize_conditions->increase_conc analyze_side_products 4. Analyze Side Products (GC-MS/LC-MS) check_nucleophile->analyze_side_products stronger_nucleophile Use Stronger Nucleophile check_nucleophile->stronger_nucleophile modify_workup Modify Workup to Remove Side Products analyze_side_products->modify_workup success Improved Yield analyze_side_products->success Problem Identified & Resolved purify->check_purity adjust_temp->optimize_conditions change_solvent->optimize_conditions increase_conc->optimize_conditions stronger_nucleophile->check_nucleophile modify_workup->analyze_side_products

Caption: Troubleshooting workflow for low reaction yield.

Guide 2: Unwanted Polymerization

This guide outlines steps to mitigate polymerization during your reaction.

PolymerizationTroubleshooting start Polymerization Observed lower_temp 1. Lower Reaction Temperature start->lower_temp add_inhibitor 2. Add Radical Inhibitor lower_temp->add_inhibitor degas_solvent 3. Degas Solvent add_inhibitor->degas_solvent monitor_reaction 4. Monitor Reaction Closely degas_solvent->monitor_reaction success Polymerization Prevented monitor_reaction->success

Caption: Troubleshooting workflow for unwanted polymerization.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (2.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Base (e.g., K₂CO₃, Et₃N) (2.5 equivalents)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the amine, solvent, and base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound in the same solvent dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Effect of Reaction Conditions on Nucleophilic Substitution Yield
NucleophileSolventTemperature (°C)BaseYield (%)Reference
AnilineDMF25K₂CO₃85Fictional Data
AnilineAcetonitrile25K₂CO₃78Fictional Data
AnilineDMF80K₂CO₃70 (with side products)Fictional Data
ThiophenolAcetonitrile25Et₃N92Fictional Data
ThiophenolTHF25Et₃N88Fictional Data
Sodium AzideDMF25-95Fictional Data

Note: The data in this table is illustrative and will be populated with actual literature values in subsequent updates.

Table 2: Common Impurities in this compound
ImpurityChemical StructurePotential OriginImpact on Reactions
3-chloro-2-methyl-1-propeneCH₂=C(CH₃)CH₂ClIncomplete chlorination of isobuteneCan undergo competing substitution reactions, leading to a mixture of products.
1,2-dichloro-2-methylpropaneCH₃C(Cl)(CH₃)CH₂ClSide reaction during synthesisGenerally less reactive but can interfere with purification.
1,2,3-trichloro-2-methylpropaneCH₂ClC(CH₃)(Cl)CH₂ClOver-chlorination of isobuteneCan lead to complex product mixtures.

This technical support center is a living document and will be updated as more information becomes available. For specific queries not addressed here, please contact our technical support team.

References

Technical Support Center: Minimizing Polychlorinated Byproducts in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of polychlorinated byproducts in your chemical syntheses.

Troubleshooting Guides

This section provides solutions to common problems encountered during synthesis that may lead to the formation of unwanted polychlorinated byproducts.

Issue: My reaction is producing a mixture of mono- and di-chlorinated products, but I only want the mono-chlorinated product.

This is a common selectivity issue in chlorination reactions. Here are several parameters you can adjust to favor mono-chlorination:

  • Control Reactant Stoichiometry: Use a large excess of the substrate (the molecule being chlorinated) relative to the chlorinating agent. This statistically decreases the likelihood of a second chlorination event on an already chlorinated molecule.

  • Reaction Time: Monitor your reaction closely and stop it once a significant amount of the desired mono-chlorinated product has formed, before substantial di-chlorination occurs. Shorter reaction times can favor the formation of the initial product.[1]

  • Temperature Control: Lowering the reaction temperature can significantly improve selectivity. For example, in the chlorination of toluene, reducing the temperature to 0°C can decrease the formation of dichlorotoluene byproducts.

Issue: I am observing poor regioselectivity in my aromatic chlorination, resulting in a mixture of ortho, para, and meta isomers.

Regioselectivity in electrophilic aromatic substitution is influenced by several factors. To improve the selectivity of your chlorination reaction, consider the following:

  • Choice of Catalyst: The catalyst plays a crucial role in determining where the chlorine atom is added to the aromatic ring. Lewis acids are common catalysts, but their activity can sometimes lead to a loss of selectivity. Experiment with different Lewis acids or consider milder catalysts.

  • Chlorinating Agent: The choice of chlorinating agent (e.g., Cl₂, SO₂Cl₂, N-chlorosuccinimide) can impact regioselectivity. Some reagents are inherently more selective than others.

  • Solvent Effects: The solvent can influence the reactivity and selectivity of the chlorinating species. A change in solvent may alter the isomer distribution.

Issue: My final product is contaminated with polychlorinated impurities that are difficult to separate by chromatography.

If chromatography is not effective, consider post-synthesis purification methods:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility between your desired product and the polychlorinated impurities in a chosen solvent. A well-chosen solvent will dissolve the desired product at a high temperature, while the impurities remain either insoluble or much more soluble and stay in the mother liquor upon cooling.

  • Chemical Derivatization: In some cases, it may be possible to selectively react the byproduct with a reagent that changes its physical properties (e.g., solubility, volatility), making it easier to separate.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of polychlorinated byproducts in synthesis?

Polychlorinated byproducts typically arise from a lack of control over the reaction's selectivity. Common causes include:

  • Over-chlorination: When the reaction conditions are too harsh or the reaction is run for too long, the desired mono-chlorinated product can be further chlorinated.

  • Lack of Regioselectivity: In the case of aromatic compounds, the chlorinating agent may add to multiple positions on the ring, leading to a mixture of isomers.

  • High Reaction Temperatures: Higher temperatures often lead to decreased selectivity and the formation of multiple byproducts.

  • Reactive Substrates: Substrates that are highly activated towards electrophilic substitution are more prone to polychlorination.

Q2: How can I accurately quantify the amount of polychlorinated byproducts in my sample?

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for identifying and quantifying polychlorinated byproducts. For less volatile impurities, High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable alternative.[2]

Q3: Are there any "green chemistry" approaches to minimizing polychlorinated byproducts?

Yes, several green chemistry principles can be applied:

  • Catalyst Selection: Using highly selective and recyclable catalysts can reduce byproduct formation and waste.

  • Solvent Choice: Opting for greener, less toxic solvents can reduce the environmental impact of your synthesis and purification steps.

  • Reaction Conditions: Optimizing reaction conditions to use lower temperatures and shorter reaction times not only improves selectivity but also saves energy.

Data Presentation

Table 1: Effect of Temperature on Dichlorotoluene Byproduct Formation

Temperature (°C)Yield of Monochlorotoluene (%)Yield of Dichlorotoluene (%)
507525
258515
0955

Note: This data is illustrative and the actual results will vary depending on the specific reaction conditions.

Table 2: Comparison of Chlorinating Agents for Aromatic Monochlorination

Chlorinating AgentCatalystTypical Selectivity for Monochlorination
Chlorine Gas (Cl₂)Lewis Acid (e.g., AlCl₃)Moderate to Good
Sulfuryl Chloride (SO₂Cl₂)Lewis Acid or Radical InitiatorGood to Excellent
N-Chlorosuccinimide (NCS)Acid CatalystExcellent
tert-Butyl hypochloriteZeolite (HNa faujasite X)Highly regioselective for mono-chlorination

Experimental Protocols

Protocol 1: General Procedure for Selective Monochlorination of an Activated Aromatic Compound

  • Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the aromatic substrate in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Cooling: Cool the solution to the desired temperature (e.g., 0°C) using an ice bath.

  • Catalyst Addition: Add the appropriate catalyst (e.g., a mild Lewis acid or a zeolite) to the stirred solution.

  • Slow Addition of Chlorinating Agent: Dissolve the chlorinating agent (e.g., N-chlorosuccinimide) in the same anhydrous solvent and add it dropwise to the reaction mixture over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the starting material is consumed or the desired amount of product is formed, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate).

  • Workup: Transfer the mixture to a separatory funnel, wash with water and brine, and dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification of a Solid Product from Polychlorinated Impurities by Recrystallization

  • Solvent Selection: Choose a solvent in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, and in which the polychlorinated impurities have different solubility characteristics.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor containing the soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Polychlorinated Byproducts Detected check_stoichiometry Is substrate in large excess? start->check_stoichiometry increase_substrate Increase substrate to >5 equivalents check_stoichiometry->increase_substrate No check_temperature Is reaction at low temperature? check_stoichiometry->check_temperature Yes increase_substrate->check_temperature lower_temperature Lower temperature (e.g., to 0°C) check_temperature->lower_temperature No check_catalyst Is a selective catalyst being used? check_temperature->check_catalyst Yes lower_temperature->check_catalyst change_catalyst Switch to a milder/more selective catalyst check_catalyst->change_catalyst No check_time Is reaction time minimized? check_catalyst->check_time Yes change_catalyst->check_time optimize_time Optimize reaction time via monitoring (TLC/GC) check_time->optimize_time No purification Consider post-synthesis purification check_time->purification Yes optimize_time->purification

Caption: Troubleshooting workflow for minimizing polychlorinated byproducts.

Purification_Decision_Tree start Start: Product contaminated with polychlorinated byproducts is_solid Is the desired product a solid? start->is_solid try_recrystallization Attempt purification by recrystallization is_solid->try_recrystallization Yes is_liquid Is the product a liquid or oil? is_solid->is_liquid No chromatography Use column chromatography with optimized conditions try_recrystallization->chromatography If unsuccessful try_distillation Attempt purification by distillation is_liquid->try_distillation Yes is_liquid->chromatography No (e.g., amorphous solid) try_distillation->chromatography If unsuccessful derivatization Consider chemical derivatization of byproduct chromatography->derivatization If still impure

Caption: Decision tree for post-synthesis purification of chlorinated products.

References

effect of reaction time on 3-chloro-2-(chloromethyl)prop-1-ene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 3-chloro-2-(chloromethyl)prop-1-ene in chemical synthesis, with a specific focus on the critical role of reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

A1: this compound is a valuable bifunctional reagent featuring two reactive primary allylic chloride groups.[1] This structure makes it a potent dialkylating agent, highly susceptible to bimolecular nucleophilic substitution (SN2) reactions with a wide variety of nucleophiles, including amines, alkoxides, and thiolates.[1] It is commonly used to construct complex molecular architectures, such as heterocycles, polymers, and crown ethers.[1][2]

Q2: Why is reaction time a critical parameter in reactions with this compound?

A2: Reaction time is crucial for maximizing the yield of the desired product while minimizing impurities. Due to its high reactivity:

  • Insufficient Reaction Time: The reaction may not proceed to completion, leaving significant amounts of starting material or mono-substituted intermediates.

  • Excessive Reaction Time: Prolonged heating or extended reaction times can lead to the decomposition of the desired product and the formation of unwanted side products, such as polymers or rearranged species. Optimization of reaction time and temperature is critical to avoid these issues.[1]

Q3: Can both chlorine atoms be substituted in one reaction?

A3: Yes, the two chloromethyl groups are equivalent, and both can be substituted.[1] Whether mono- or di-substitution occurs can often be controlled by the stoichiometry of the nucleophile. Using a molar equivalent or slight excess of the nucleophile relative to the two chloride atoms will favor di-substitution.

Q4: What are the common side products observed in these reactions?

A4: Common side products can include mono-alkylated intermediates, polymers resulting from intermolecular reactions, and products of elimination reactions, especially if a strong, sterically hindered base is used. The formation of these byproducts is often dependent on reaction conditions such as temperature, solvent, and, critically, reaction time.

Troubleshooting Guide

Issue EncounteredPotential Cause Related to Reaction TimeRecommended Solution
Low or No Product Yield Reaction time is too short: The reaction has not had sufficient time to proceed to completion.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or 1H NMR). Increase the reaction time in increments, taking samples periodically to determine the optimal endpoint.
Reaction time is too long: The desired product has decomposed under the reaction conditions.Perform a time-course study to identify the point of maximum product concentration before significant degradation occurs. Consider lowering the reaction temperature to improve product stability over time.
Significant Amount of Starting Material Remains Insufficient reaction time: The activation energy barrier is not being overcome for a sufficient period.Extend the reaction time. If the reaction is still sluggish, consider a moderate increase in temperature in conjunction with time optimization. Ensure other factors like reagent purity and concentration are optimal.
Formation of Multiple Products (e.g., mono- and di-substituted) Suboptimal reaction time: The time may be sufficient for the first substitution but not for the second, or prolonged time may be promoting side reactions.For di-substitution, ensure the reaction is run long enough for the second substitution to complete (monitor by TLC or GC). If side products increase with time, find a compromise between conversion and selectivity or consider a stepwise addition of reagents.
Product is Dark or Contains Polymeric Byproducts Excessively long reaction time: Extended heating can lead to polymerization or decomposition, especially with highly reactive intermediates.Reduce the reaction time significantly. Run the reaction at the lowest effective temperature. Ensure an inert atmosphere is maintained if the reagents or products are sensitive to oxidation.

Data Presentation

While specific kinetic data is highly dependent on the nucleophile, solvent, and temperature, the following table illustrates a typical relationship between reaction time and product yield/purity for the di-substitution of a primary diamine with this compound.

Table 1: Illustrative Example of Reaction Time Effect on the Synthesis of a Diamine Derivative

Reaction Time (hours)Conversion of Starting Material (%)Yield of Di-substituted Product (%)Key Impurities Noted
165%45%Starting Material, Mono-substituted Intermediate
285%70%Starting Material, Mono-substituted Intermediate
498%88%Trace Mono-substituted Intermediate
8>99%91%Trace impurities
16>99%85%Increased polymeric and decomposition byproducts
24>99%78%Significant polymeric and decomposition byproducts

Note: This data is representative and intended for illustrative purposes. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol: Synthesis of a Dithioether Derivative

This protocol describes a general procedure for the di-substitution reaction between this compound and a dithiol, such as 1,2-ethanedithiol, to illustrate a typical workflow where time is a key variable.

Materials:

  • This compound

  • 1,2-Ethanedithiol

  • Sodium hydroxide (B78521) (NaOH) or Potassium Carbonate (K₂CO₃)

  • Ethanol or Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve the dithiol (1.0 equivalent) and a base like NaOH (2.2 equivalents) in the chosen solvent (e.g., ethanol).

  • Addition of Electrophile: While stirring at room temperature, add a solution of this compound (1.05 equivalents) in the same solvent dropwise over 15-20 minutes.

  • Reaction and Monitoring: Heat the reaction mixture to a specified temperature (e.g., 60 °C). The reaction time is a critical parameter to optimize. Start by running the reaction for 4 hours. Monitor the progress by taking small aliquots of the reaction mixture at 1-hour intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting materials and the formation of the product.

  • Workup: Once the reaction is deemed complete (or has reached optimal conversion), cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired dithioether. Characterize the final product using NMR spectroscopy and mass spectrometry.

Visualizations

Logical Workflow for Reaction Time Optimization

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis & Decision cluster_outcome Outcome A Define Reaction: - Nucleophile - Solvent - Temperature B Setup Reaction Apparatus (Inert Atmosphere) A->B C Start Reaction (T=0) D Take Aliquot at T=1h C->D E Analyze Sample (TLC, GC, NMR) D->E F Is Reaction Complete? E->F F->D No G Plot Yield vs. Time F->G Yes H Identify Optimal Time (Max Yield, Min Impurity) G->H I Determine Endpoint H->I K Re-evaluate Conditions (Temp, Concentration) H->K J Proceed with Workup & Purification I->J I->J

Caption: Workflow for optimizing reaction time in experiments involving this compound.

Reaction Pathway and Influence of Time

G Reactants Reactants (Diamine + Dichloride) Intermediate Mono-substituted Intermediate Reactants->Intermediate k1 (fast) Short Reaction Time Product Desired Di-substituted Product Intermediate->Product k2 (slower) Optimal Reaction Time SideProduct Side Products (Polymer, Decomposition) Product->SideProduct k3 (slow) Excessive Reaction Time

Caption: General reaction pathway showing the effect of time on product and byproduct formation.

References

Navigating Nucleophilic Substitution of 3-chloro-2-(chloromethyl)prop-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry utilizing 3-chloro-2-(chloromethyl)prop-1-ene. Here, you will find detailed information to help you select the optimal solvent for nucleophilic substitution reactions and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for nucleophilic substitution on this compound?

A1: Due to the presence of two primary allylic chloride groups, the predominant mechanism for nucleophilic substitution on this compound is the bimolecular nucleophilic substitution (SN2) pathway.[1] This is characteristic of primary alkyl halides where a one-step, concerted reaction occurs with the nucleophile attacking the carbon atom as the leaving group departs.

Q2: How does solvent choice impact the success of the SN2 reaction on this substrate?

A2: Solvent selection is critical. For SN2 reactions, polar aprotic solvents are generally preferred. These solvents can dissolve the nucleophile but do not solvate it as strongly as polar protic solvents. This "naked" state of the nucleophile enhances its reactivity. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate, thereby slowing down the reaction.

Q3: Can I achieve mono-substitution, or will di-substitution always occur?

A3: Both mono- and di-substituted products are possible as both chloromethyl groups are reactive.[1] Controlling the stoichiometry of the nucleophile is a key strategy to favor mono-substitution. Using a molar equivalent or a slight excess of the nucleophile relative to the this compound can increase the yield of the mono-substituted product. However, achieving perfect selectivity can be challenging, and mixtures of starting material, mono-substituted, and di-substituted products are common.

Q4: Are there any competing reactions I should be aware of?

A4: Besides di-substitution, potential side reactions can include elimination, particularly if a sterically hindered or strongly basic nucleophile is used, although this is generally less favored for primary halides. Additionally, the allylic double bond can sometimes participate in side reactions, especially under certain catalytic conditions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Incorrect solvent choice: Using a polar protic solvent (e.g., methanol, ethanol, water) can significantly slow down the SN2 reaction. 2. Weak nucleophile: The nucleophile may not be strong enough to displace the chloride leaving group efficiently. 3. Low reaction temperature: Insufficient thermal energy can lead to a slow reaction rate. 4. Decomposition of the substrate: this compound can be unstable, especially at high temperatures or in the presence of certain reagents.1. Switch to a polar aprotic solvent: Use solvents like DMF, DMSO, acetone, or acetonitrile (B52724) to enhance the nucleophilicity of your reagent. 2. Use a stronger nucleophile: If possible, select a more reactive nucleophile. For example, iodide is a better nucleophile than chloride. 3. Increase the reaction temperature: Gently heat the reaction mixture, monitoring for any signs of substrate or product degradation. 4. Use moderate reaction conditions: Avoid excessively high temperatures and prolonged reaction times. Consider using a milder base if applicable.
Formation of di-substituted product Excess nucleophile: Using a large excess of the nucleophile will drive the reaction towards di-substitution.Control stoichiometry: Use a 1:1 molar ratio of the nucleophile to the substrate or a slight excess of the substrate to favor mono-substitution. Slowly adding the nucleophile to the reaction mixture can also help.
Presence of elimination byproducts Strongly basic or sterically hindered nucleophile: These types of nucleophiles can favor elimination over substitution.Choose a less basic nucleophile: Opt for nucleophiles that are strong but have low basicity (e.g., azide (B81097), cyanide, thiolate).
Reaction is not going to completion 1. Insufficient reaction time or temperature. 2. Reversible reaction: In some cases, the reverse reaction may be significant.1. Increase reaction time and/or temperature: Monitor the reaction progress by TLC or GC-MS to determine the optimal conditions. 2. Use a large excess of the nucleophile: This can help drive the equilibrium towards the product side.

Data Presentation: Solvent Effects on SN2 Reactions

Solvent Solvent Type Relative Rate Reason for Rate Difference
Methanol (CH₃OH)Polar Protic1Strong solvation of the nucleophile via hydrogen bonding reduces its reactivity.
Ethanol (CH₃CH₂OH)Polar Protic~5Similar to methanol, but slightly less polar, leading to marginally weaker solvation of the nucleophile.
Acetone ((CH₃)₂CO)Polar Aprotic~500Solvates the cation of the nucleophilic salt but leaves the anionic nucleophile relatively "naked" and highly reactive.
Acetonitrile (CH₃CN)Polar Aprotic~5,000Similar to acetone, effectively solvating the cation without strongly interacting with the anion.
Dimethylformamide (DMF)Polar Aprotic~28,000A highly polar aprotic solvent that is excellent at dissolving ionic nucleophiles and promoting fast SN2 reactions.
Dimethyl sulfoxide (B87167) (DMSO)Polar Aprotic~50,000One of the most effective polar aprotic solvents for SN2 reactions due to its high polarity and ability to strongly solvate cations.

Note: The relative rates are generalized from data for similar SN2 reactions and are intended for comparative purposes.

Experimental Protocols

General Procedure for Mono-substitution via SN2

This protocol provides a general methodology for the mono-substitution of this compound with a nucleophile such as sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired mono-substituted product, 2-(azidomethyl)-3-chloroprop-1-ene.

Visualization of the Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate solvent for the nucleophilic substitution of this compound.

Caption: Solvent selection workflow for SN2 reactions.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate synthetic pathway is paramount to achieving desired purity, yield, and cost-effectiveness. This guide provides a detailed comparison of the primary synthesis routes for 3-chloro-2-(chloromethyl)prop-1-ene, a versatile bifunctional reagent. The two main routes—synthesis from pentaerythritol (B129877) and the chlorination of isobutylene (B52900)—are evaluated based on experimental data, with a third, less common method also discussed.

Comparison of Synthesis Routes

The following table summarizes the key quantitative and qualitative differences between the primary synthesis routes for this compound.

ParameterSynthesis from PentaerythritolChlorination of IsobutyleneDirect Chlorination of Methallyl Chloride
Starting Materials Pentaerythritol, Thionyl Chloride, Pyridine (B92270)Isobutylene, Chlorine3-Chloro-2-methyl-1-propene (Methallyl Chloride), Chlorine
Overall Yield 88-99%[1]>65% (of dichloro-isobutene)[2][3]34%[1]
Product Purity >98%[1]Lower, requires significant purificationLow, requires tedious purification[1]
Selectivity High80% (for dichloro-isobutene)[2][3]Low[1]
Reaction Conditions Multi-step, includes pyrolysis at 138°C[1]Continuous flow, 50°C[2][3]Not detailed, but noted as problematic
Key Advantages High purity and yieldContinuous process, readily available starting materialsDirect approach
Key Disadvantages Multi-step process, use of pyridine and thionyl chlorideFormation of multiple byproducts, lower purity of crude productLow yield and selectivity, difficult purification

Experimental Protocols

Synthesis Route 1: From Pentaerythritol

This "classic and efficient" synthesis involves a three-step process starting from commercially available pentaerythritol.[2]

Step A: Synthesis of Pentaerythrityl Trichlorohydrin

In a 5-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, thermometer, and condenser, 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine are placed. Thionyl chloride (1.134 kg, 9.53 mol) is added dropwise over 4-5 hours, maintaining the reaction temperature between 65-95°C. After the addition is complete, the mixture is heated to 120-130°C until sulfur dioxide evolution ceases. The mixture is then cooled, and 2 L of cold water is added to precipitate the crude product. The solid is filtered and washed with water to yield approximately 461 g of a mixture of pentaerythrityl tetrachloride and pentaerythrityl trichlorohydrin (57% yield of the trichlorohydrin).[1]

Step B: Synthesis of Tris(chloromethyl)acetic Acid

The crude product from Step A is transferred to a 3-L, four-necked flask. The subsequent oxidation reaction to produce tris(chloromethyl)acetic acid can be carried out using established methods. The crude acid (75% yield) can be used directly in the next step.[1]

Step C: Pyrolysis to this compound

Tris(chloromethyl)acetic acid (205 g, 1.00 mol) is placed in a 500-mL, two-necked, round-bottomed flask. The acid is heated, and pyrolysis begins, leading to the evolution of gas. The product, this compound, is distilled directly from the reaction mixture. The distillation is continued until just before the flask goes to dryness to avoid tar formation. This step yields 115 g (92%) of the final product with a purity of >98%. The overall yield for the entire process ranges from 88-99%.[1]

Synthesis Route 2: Chlorination of Isobutylene

This industrial method involves the continuous chlorination of isobutylene in a specialized reactor.[2][3]

Experimental Setup

A tubular reactor, designed for enhanced mass and heat transfer, is used for the continuous chlorination process. The reactor setup allows for precise control of temperature and reactant flow rates.[2][3]

Reaction Procedure

Isobutylene and chlorine gas are continuously fed into the tubular reactor. The reaction is highly exothermic, and the specialized reactor design is crucial for maintaining an even temperature distribution. In a typical procedure, the molar ratio of chlorine to isobutene is maintained at 2.03. The reaction is carried out at a temperature of 50°C with a fluid flow of 0.26 L/min.[2][3]

Product Profile

The reaction yields a mixture of chlorinated products. The desired dichloro-isobutene fraction, which includes this compound, is obtained with a selectivity of 80% and constitutes over 65% of the product mixture. The main byproducts include 1,2,3-trichloro-2-methyl-1-propane (~20%), 1,2-dichloro-2-methylpropane (B1581248) (7-9%), and 3-chloro-2-methyl-1-propene (1.0-1.5%).[2][3] Purification of the desired product from this mixture is necessary.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes.

Synthesis_from_Pentaerythritol Pentaerythritol Pentaerythritol Pentaerythrityl_Trichlorohydrin Pentaerythrityl Trichlorohydrin Pentaerythritol->Pentaerythrityl_Trichlorohydrin Thionyl Chloride, Pyridine Tris_chloromethyl_acetic_acid Tris(chloromethyl)acetic Acid Pentaerythrityl_Trichlorohydrin->Tris_chloromethyl_acetic_acid Oxidation Final_Product This compound Tris_chloromethyl_acetic_acid->Final_Product Pyrolysis (138°C)

Caption: Synthesis of this compound from pentaerythritol.

Chlorination_of_Isobutylene Isobutylene Isobutylene Tubular_Reactor Tubular Reactor (50°C) Isobutylene->Tubular_Reactor Chlorine Chlorine Chlorine->Tubular_Reactor Product_Mixture Product Mixture Tubular_Reactor->Product_Mixture Final_Product This compound Product_Mixture->Final_Product Purification Byproducts Byproducts: - 1,2,3-trichloro-2-methyl-1-propane - 1,2-dichloro-2-methylpropane - 3-chloro-2-methyl-1-propene Product_Mixture->Byproducts

Caption: Synthesis of this compound via isobutylene chlorination.

Experimental_Workflow_Comparison cluster_penta Pentaerythritol Route cluster_iso Isobutylene Route start_penta Start: Pentaerythritol step1_penta Step 1: Chlorination start_penta->step1_penta step2_penta Step 2: Oxidation step1_penta->step2_penta step3_penta Step 3: Pyrolysis step2_penta->step3_penta end_penta Product: High Purity step3_penta->end_penta start_iso Start: Isobutylene step1_iso Continuous Chlorination start_iso->step1_iso step2_iso Purification step1_iso->step2_iso end_iso Product: Requires Purification step2_iso->end_iso

Caption: Comparative workflow of the two main synthesis routes.

References

Comparative Reactivity of 3-chloro-2-(chloromethyl)prop-1-ene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-chloro-2-(chloromethyl)prop-1-ene

This compound is a bifunctional organic compound with the chemical formula C₄H₆Cl₂. Its structure, featuring two reactive allylic chloride groups on a propene backbone, classifies it as a potent alkylating agent.[1] The presence of two leaving groups allows it to form covalent bonds with two nucleophilic sites, leading to the potential for DNA cross-linking, a mechanism known for its cytotoxic effects.[1] This compound is primarily utilized as a versatile synthetic intermediate in the production of other complex molecules.[1]

Mechanism of Action: DNA Alkylation and Cross-Linking

Alkylating agents exert their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, with DNA being the primary target. The N7 position of guanine (B1146940) is a particularly favorable site for alkylation. Bifunctional alkylating agents, such as this compound, can react with two different nucleophilic sites, leading to the formation of DNA interstrand or intrastrand cross-links. These cross-links are highly cytotoxic as they prevent DNA strand separation, thereby inhibiting essential cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Qualitative Reactivity Comparison

Based on its chemical structure, the reactivity of this compound can be qualitatively compared with other classes of alkylating agents:

  • Nitrogen Mustards (e.g., Mechlorethamine, Cyclophosphamide, Melphalan): This class of agents forms a highly reactive aziridinium (B1262131) ion intermediate to alkylate DNA. The reactivity of this compound is likely comparable due to the presence of two primary allylic chlorides, which are also good leaving groups.

  • Nitrosoureas (e.g., Carmustine, Lomustine): These compounds decompose in vivo to form reactive intermediates that can alkylate DNA and cross-link DNA strands. The mechanism is different from the direct alkylation by this compound.

  • Platinum-Based Agents (e.g., Cisplatin, Carboplatin): These agents form aquated species that react with DNA, primarily at the N7 position of guanine, to form DNA adducts and cross-links. The nature of the cross-links and the cellular response can differ from those induced by classical alkylating agents.

Quantitative Data Comparison

While direct experimental data for this compound is not available in the reviewed literature, the following tables are presented as templates for the type of quantitative data necessary for a comprehensive comparison. Researchers are encouraged to generate this data using the experimental protocols provided in the subsequent section.

Table 1: Comparative Cytotoxicity (IC50) of Alkylating Agents in Cancer Cell Lines

Alkylating AgentCancer Cell LineIC50 (µM)Reference
This compounde.g., A549 (Lung)Data not available-
This compounde.g., MCF-7 (Breast)Data not available-
This compounde.g., U87 (Glioblastoma)Data not available-
MelphalanA549 (Lung)~5-20Varies by study
CisplatinA549 (Lung)~2-10Varies by study
Carmustine (BCNU)U87 (Glioblastoma)~50-100Varies by study

Table 2: Comparative DNA Interstrand Cross-linking (ICL) Efficiency

Alkylating AgentCell Line / SystemICL Frequency (per unit DNA)MethodReference
This compounde.g., HeLaData not availablee.g., Comet Assay-
Melphalane.g., HeLaVariese.g., Comet AssayVaries by study
Cisplatine.g., HeLaVariese.g., Comet AssayVaries by study

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of an alkylating agent that inhibits cell growth by 50% (IC50).

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a series of dilutions of the alkylating agent for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.

2. DNA Interstrand Cross-linking (ICL) Assay (Alkaline Comet Assay)

This protocol quantifies the formation of DNA interstrand cross-links.

  • Cell Treatment: Treat cells with the alkylating agent for a defined period.

  • Cell Embedding: Embed the treated cells in low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: Lyse the cells using a high-salt and detergent solution to remove cellular proteins and membranes, leaving behind the nuclear DNA (nucleoids).

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions (pH > 13). DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail," while cross-linked DNA will migrate less.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the amount of DNA in the comet tail relative to the head. A decrease in tail moment compared to a positive control for strand breaks (e.g., radiation) indicates the presence of interstrand cross-links.

Mandatory Visualizations

G cluster_alkylation Bifunctional Alkylating Agent Action Alkylating_Agent Bifunctional Alkylating Agent DNA Cellular DNA Alkylating_Agent->DNA Alkylation Monoadduct DNA Monoadduct DNA->Monoadduct Crosslink DNA Interstrand Cross-link Monoadduct->Crosslink Second Alkylation Replication_Block Replication/Transcription Block Crosslink->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis G cluster_workflow Experimental Workflow for Reactivity Comparison Start Select Alkylating Agents (e.g., this compound, Melphalan, Cisplatin) Cytotoxicity Cytotoxicity Assay (MTT) - Determine IC50 values - Multiple cell lines Start->Cytotoxicity Crosslinking DNA Cross-linking Assay (Comet) - Quantify ICL formation Start->Crosslinking Data_Analysis Data Analysis and Comparison - Tabulate IC50 values - Compare ICL efficiency Cytotoxicity->Data_Analysis Crosslinking->Data_Analysis Conclusion Comparative Reactivity Profile Data_Analysis->Conclusion

References

A Comparative Guide to the Synthetic Applications of 3-Chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Chloro-2-(chloromethyl)prop-1-ene is a versatile bifunctional reagent prized in organic synthesis for its ability to construct complex molecular architectures.[1] Its unique structure, featuring two reactive primary allylic chloride groups and a central double bond, offers a powerful tool for creating cyclic compounds and introducing the 2-methylenepropane-1,3-diyl moiety. This guide provides a comparative analysis of its performance in key synthetic applications, supported by experimental data and detailed protocols.

Core Advantages in Complex Syntheses

The primary advantage of this compound lies in its capacity as a potent dialkylating agent.[1] The two allylic chloride groups are highly susceptible to nucleophilic substitution, making it an ideal building block for macrocyclization reactions, such as the synthesis of crown ethers and cryptands via the Williamson ether synthesis.[1] Furthermore, its rigid olefinic core is instrumental in the construction of strained ring systems, most notably in the synthesis of [1.1.1]propellane precursors.[1]

Performance Comparison in Key Syntheses

Synthesis of [1.1.1]Propellane Precursors

A significant application of this compound is in the synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, a key intermediate for [1.1.1]propellane. The unique strain and reactivity of propellanes make them valuable in medicinal chemistry and materials science.

Table 1: Synthesis of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

ReagentReaction ConditionsYield (%)Reference
This compoundBromoform (B151600), 50% aq. NaOH, dibenzo-18-crown-6 (B77160), 40°C, 4 days75-88Organic Syntheses

An alternative approach to similar strained bicyclic systems might involve different precursors, but the route utilizing this compound is well-established and provides good yields for the initial cyclopropanation step.

Synthesis of Crown Ethers and Cryptands

In the synthesis of crown ethers and cryptands, this compound serves as a C3-bridge, introducing a double bond that can be retained for further functionalization or subsequently reduced. A common alternative for introducing a three-carbon bridge is the use of 1,3-dihalopropanes or their activated analogues (e.g., ditosylates).

Table 2: Comparison of Bifunctional Reagents in Macrocyclization (Illustrative)

ReagentNucleophileReaction TypeProduct TypeTypical Yield Range (%)
This compoundDiols/DiaminesWilliamson Ether/Amine SynthesisUnsaturated Crown Ethers/CryptandsModerate to Good
1,3-DichloropropaneDiols/DiaminesWilliamson Ether/Amine SynthesisSaturated Crown Ethers/CryptandsVariable
1,3-Propanediol (B51772) ditosylateDiols/DiaminesWilliamson Ether/Amine SynthesisSaturated Crown Ethers/CryptandsGood to Excellent

The presence of the allylic chlorides in this compound enhances the reactivity of the leaving groups compared to simple alkyl chlorides like 1,3-dichloropropane. While ditosylates are excellent electrophiles, this compound offers the unique advantage of incorporating an exocyclic double bond into the macrocycle.

Experimental Protocols

Synthesis of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

Procedure:

  • A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a condenser with a potassium hydroxide drying tube.

  • The flask is charged with this compound (0.403 mol), bromoform (0.805 mol), and dibenzo-18-crown-6 (3.94 mmol).

  • With vigorous stirring, 312 g of a cooled (15°C) 50% aqueous sodium hydroxide solution is added in one portion.

  • The reaction temperature is monitored and maintained at 40°C with an oil bath for 4 days.

  • After cooling, the reaction mixture is diluted with water and filtered.

  • The solid residue is washed with a 1:1 mixture of acetone and pentane.

  • The filtrate is concentrated, and the residue is purified by distillation to yield 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

General Protocol for Crown Ether Synthesis via Williamson Ether Synthesis

This is a generalized procedure for the synthesis of a crown ether using a bifunctional electrophile like this compound or an alternative such as 1,3-propanediol ditosylate.

Materials:

  • Polyethylene (B3416737) glycol

  • Bifunctional electrophile (e.g., this compound)

  • Strong base (e.g., potassium tert-butoxide, sodium hydride)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

Procedure:

  • A solution of the polyethylene glycol in the anhydrous solvent is prepared in a three-necked flask under an inert atmosphere.

  • The strong base is added portion-wise at 0°C to form the dialkoxide.

  • A solution of the bifunctional electrophile in the same solvent is added dropwise to the reaction mixture at room temperature over several hours under high-dilution conditions.

  • The reaction is stirred at an elevated temperature (e.g., reflux) until completion, monitored by TLC.

  • After cooling, the reaction is quenched, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Synthesis_of_Propellane_Precursor reagent1 This compound reaction Dibromocyclopropanation reagent1->reaction reagent2 CHBr3, 50% NaOH dibenzo-18-crown-6 reagent2->reaction product 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane reaction->product

Caption: Synthesis of a [1.1.1]propellane precursor.

Williamson_Ether_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Workup & Purification diol Diol (e.g., PEG) deprotonation Deprotonation (Strong Base) diol->deprotonation electrophile Bifunctional Electrophile (e.g., this compound) cyclization High-Dilution Cyclization (SN2) electrophile->cyclization deprotonation->cyclization quench Quenching cyclization->quench extraction Extraction quench->extraction purification Chromatography extraction->purification product Crown Ether purification->product

Caption: General workflow for crown ether synthesis.

References

A Comparative Study: 3-Chloro-2-(chloromethyl)prop-1-ene versus Methallyl Chloride for Specialized Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of complex molecular synthesis. This guide provides an objective comparison of two key allylic chlorides: 3-chloro-2-(chloromethyl)prop-1-ene and methallyl chloride, offering insights into their respective performance, supported by experimental data.

This comparative analysis delves into the chemical properties, synthesis, and reactivity of these two compounds, presenting quantitative data in structured tables for ease of comparison. Detailed experimental protocols for key reactions are also provided to support practical application in a research setting.

Chemical Structure and Properties: A Tale of Two Allylic Chlorides

At first glance, both this compound and methallyl chloride are reactive allylic chlorides. However, their distinct structural features lead to significant differences in their reactivity and applications. This compound is a bifunctional electrophile, possessing two reactive primary allylic chloride moieties, making it a potent dialkylating agent.[1][2] In contrast, methallyl chloride is a monofunctional alkylating agent, primarily used to introduce the isobutenyl group.[3]

A summary of their key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Methallyl Chloride

PropertyThis compoundMethallyl Chloride
CAS Number 1871-57-4[4]563-47-3[3]
Molecular Formula C₄H₆Cl₂[4]C₄H₇Cl[3]
Molecular Weight 124.99 g/mol [4]90.55 g/mol [3]
Boiling Point 138 °C[5]71-72 °C
Density 1.1782 g/cm³[5]0.9210 g/cm³ (15 °C)[3]
Appearance Colorless liquid[5]Colorless liquid[3]
Key Reactive Feature Two primary allylic chlorides[1]One primary allylic chloride[3]

Synthesis of the Starting Materials

The synthetic routes to these compounds also differ significantly in terms of starting materials and typical yields.

This compound is commonly synthesized from pentaerythritol (B129877) in a multi-step process.[5] An alternative route involves the continuous chlorination of isobutene.[6]

Methallyl chloride is industrially produced by the gas-phase chlorination of isobutylene.[7] The yield of this process can be influenced by the reactor design and reaction conditions.[8][9]

Table 2: Comparison of Synthetic Methods and Yields

CompoundStarting MaterialSynthetic MethodReported Yield
This compound PentaerythritolMulti-step synthesis involving chlorination and pyrolysis88-99%[5]
IsobuteneContinuous chlorinationDichloro-isobutene selectivity of 80%[6]
Methallyl Chloride IsobutyleneGas-phase chlorinationCan be improved by 8-10% with multi-nozzle jet mixers[9]

Comparative Reactivity in Nucleophilic Substitution

Both molecules are reactive towards nucleophiles due to the presence of the allylic chloride group, which stabilizes the carbocation intermediate formed during S(_N)1 reactions and is susceptible to S(_N)2 attack.[1][10] However, the bifunctional nature of this compound opens up possibilities for the synthesis of cyclic and more complex structures.

Nucleophilic Substitution Potential

The presence of two reactive centers in this compound allows for sequential or double substitution reactions, making it a valuable precursor for the synthesis of compounds like [1.1.1]propellane.[2] Methallyl chloride, on the other hand, is a classic monofunctional alkylating agent.

The following diagram illustrates the general reaction pathways for nucleophilic substitution on both molecules.

G General Nucleophilic Substitution Pathways cluster_0 This compound cluster_1 Methallyl Chloride A C(CH₂Cl)₂=CH₂ B Mono-substituted Product A->B Nu⁻ C Di-substituted Product B->C Nu⁻ D CH₂(CH₃)C=CH₂Cl E Substituted Product D->E Nu⁻

Caption: Nucleophilic substitution on this compound can lead to mono- or di-substituted products, whereas methallyl chloride typically undergoes mono-substitution.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for representative reactions of both compounds are outlined below.

Synthesis of this compound from Pentaerythritol

This procedure is adapted from a literature method.[5]

Step 1: Synthesis of Pentaerythrityl Trichlorohydrin

  • In a 5-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, and condenser, charge 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.

  • Add 1.134 kg (9.53 mol) of thionyl chloride dropwise over 4-5 hours, maintaining the temperature between 65-95°C.

  • Heat the mixture to 120-130°C until the evolution of sulfur dioxide ceases.

  • Cool the flask and add 2 L of cold water to precipitate the product.

  • Filter and wash the crude product with water. The crude material, a mixture of pentaerythrityl tetrachloride and trichlorohydrin, can be used directly in the next step.

Step 2: Synthesis of Tris(chloromethyl)acetic acid This step involves the oxidation of the trichlorohydrin. For detailed protocols, refer to the original literature.

Step 3: Pyrolysis to 3-Chloro-2-(chloromethyl)-1-propene

  • Place 205 g (1.00 mol) of tris(chloromethyl)acetic acid in a 500-mL, two-necked, round-bottomed flask.

  • Heat the flask in a sand bath to 170-180°C.

  • The product will distill as it is formed. Collect the fraction boiling at 136-138°C.

  • The expected yield is 115 g (92%).

Grignard Reaction with Methallyl Chloride

This protocol is based on a literature procedure for the formation of a Grignard reagent.[11]

Step 1: Preparation of Methallylmagnesium Chloride

  • To a dry, 2-L, three-necked, round-bottomed flask under a nitrogen atmosphere, add 45.4 g (1.89 mol) of magnesium turnings and 450 mL of anhydrous ether.

  • Cool the flask to 0°C in an ice bath.

  • Add 64.6 mL (0.65 mol) of methallyl chloride dropwise over 45 minutes, maintaining the temperature at 0°C. The reaction is exothermic.

  • Stir the resulting gray slurry at 0°C for 1.5 hours and then at 22°C for 1.5 hours. The Grignard reagent is now ready for subsequent reactions.

The following workflow illustrates the key steps in a typical Grignard reaction using methallyl chloride.

G Workflow for Grignard Reaction with Methallyl Chloride A Prepare Anhydrous Apparatus and Reagents B React Mg with Methallyl Chloride in Ether A->B C Formation of Methallylmagnesium Chloride B->C D React with Electrophile (e.g., Aldehyde, Ketone) C->D E Aqueous Workup D->E F Purification of Alcohol Product E->F

Caption: A typical experimental workflow for a Grignard reaction involving methallyl chloride.

Conclusion

Both this compound and methallyl chloride are valuable reagents in organic synthesis. The choice between them depends critically on the desired final product and synthetic strategy.

  • This compound is the reagent of choice for introducing a C(CH₂)₂ moiety and for the synthesis of complex cyclic and bicyclic systems due to its bifunctional nature. Its synthesis from pentaerythritol can provide high yields of pure product.

  • Methallyl chloride is a more straightforward and economical option for introducing a single isobutenyl group. It is widely used in the synthesis of polymers, pharmaceuticals, and agrochemicals.

Researchers should carefully consider the reactivity, synthetic accessibility, and cost-effectiveness of each compound in the context of their specific research goals. The experimental protocols and comparative data presented in this guide are intended to facilitate this decision-making process and aid in the successful execution of synthetic projects.

References

A Comparative Guide to the Reaction Mechanisms of 3-chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary nucleophilic substitution reaction mechanisms of 3-chloro-2-(chloromethyl)prop-1-ene, a versatile bifunctional reagent. Understanding the prevailing reaction pathways is crucial for controlling reaction outcomes and optimizing synthetic strategies in drug development and materials science. This document outlines the dominant SN2 mechanism and its potential competitor, the SN2' mechanism, supported by theoretical data and a detailed experimental protocol for validation.

Dominant Reaction Pathways: SN2 vs. SN2'

This compound possesses two primary allylic chloride functionalities, making it highly susceptible to nucleophilic substitution reactions.[1] The primary competition in these reactions is between the direct substitution at the α-carbon (SN2) and the substitution at the γ-carbon with allylic rearrangement (SN2').

The displacement of the chloride ions in this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1] This is characteristic of primary alkyl halides where a concerted, single-step reaction occurs with the nucleophile attacking the carbon atom bearing the leaving group.[1]

However, the allylic nature of the substrate introduces the possibility of an SN2' reaction, where the nucleophile attacks the double bond's terminal carbon (γ-carbon), inducing a rearrangement of the double bond and expulsion of the leaving group from the α-carbon. Generally, the direct SN2 pathway is favored for allylic systems unless there is significant steric hindrance at the α-position.

Theoretical Validation of Reaction Mechanisms

While specific experimental kinetic data for this compound is not extensively published, computational studies on analogous simple allylic halides provide valuable insights into the energetics of the competing SN2 and SN2' pathways. Density Functional Theory (DFT) and coupled-cluster theory calculations have been employed to explore this competition for reactions of the type X⁻ + H₂C=CHCH₂Y (where X and Y are halogens).

These theoretical models allow for the calculation of activation energies for the SN2 and SN2' transition states, offering a quantitative comparison of the two pathways. The data generally indicates that the SN2 pathway has a lower activation energy and is therefore the kinetically favored route for unhindered primary allylic halides.

Table 1: Calculated Activation Energies for Competing SN2 and SN2' Reactions of Allyl Chloride with Halide Anions

Nucleophile (X⁻)Leaving Group (Y)Reaction PathwayCalculated Activation Energy (kcal/mol)
Cl⁻ClSN223.5
Cl⁻Clanti-SN2'28.9
Br⁻ClSN221.8
Br⁻Clanti-SN2'26.5
I⁻ClSN220.1
I⁻Clanti-SN2'24.3

Note: Data is representative and based on computational studies of simple allylic systems. Actual experimental values for this compound may vary.

Experimental Protocol for Mechanism Validation

The following is a detailed methodology for the experimental validation of the reaction mechanism of this compound with a given nucleophile, focusing on the determination of the product distribution.

Objective: To quantify the ratio of SN2 and SN2' products from the reaction of this compound with a selected nucleophile in different solvents.

Materials:

  • This compound

  • Nucleophile (e.g., sodium thiophenoxide, sodium azide)

  • Solvents:

    • Polar aprotic (e.g., Dimethylformamide - DMF)

    • Polar protic (e.g., Ethanol)

  • Internal standard for GC analysis (e.g., dodecane)

  • Anhydrous solvents and reagents

  • Standard laboratory glassware

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.0 mmol of the nucleophile in 10 mL of the chosen anhydrous solvent.

  • Initiation: To the stirred solution, add 1.0 mmol of this compound and a known amount of the internal standard.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 25°C or 50°C) and monitor its progress by taking aliquots at regular intervals. Quench the aliquots with water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Product Analysis: Analyze the organic extracts by GC-MS to identify and quantify the SN2 and SN2' products relative to the internal standard.

  • Structural Confirmation: After the reaction is complete, isolate the major products by column chromatography and confirm their structures using ¹H and ¹³C NMR spectroscopy.

Data Analysis:

  • Calculate the relative percentages of the SN2 and SN2' products at different time points.

  • Compare the product ratios obtained in the different solvents to evaluate the influence of solvent polarity on the reaction pathway.

Visualizing the Reaction Pathways and Workflow

Reaction_Mechanisms cluster_SN2 SN2 Pathway cluster_SN2_prime SN2' Pathway Reactants_SN2 This compound + Nu⁻ TS_SN2 [Transition State] Reactants_SN2->TS_SN2 Direct Attack at α-carbon Product_SN2 3-Nu-2-(chloromethyl)prop-1-ene TS_SN2->Product_SN2 Reactants_SN2p This compound + Nu⁻ TS_SN2p [Transition State] Reactants_SN2p->TS_SN2p Attack at γ-carbon Product_SN2p 1-Nu-2-(chloromethyl)prop-2-ene TS_SN2p->Product_SN2p

Experimental_Workflow A Reaction Setup (Substrate, Nucleophile, Solvent, Internal Standard) B Reaction Monitoring (Aliquots at time intervals) A->B C Quenching and Extraction B->C D GC-MS Analysis (Product Identification and Quantification) C->D E Data Analysis (Product Ratio Calculation) D->E F Product Isolation (Column Chromatography) D->F G Structural Confirmation (NMR Spectroscopy) F->G

References

A Comparative Guide to the Reaction Kinetics of Bifunctional Electrophiles: 3-Chloro-2-(chloromethyl)prop-1-ene vs. 1,4-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 3-chloro-2-(chloromethyl)prop-1-ene and a key alternative, trans-1,4-dichloro-2-butene (B41546). Both compounds are potent bifunctional electrophiles, finding utility in the synthesis of complex molecules and as cross-linking agents. Their reactivity, governed by nucleophilic substitution, is a critical parameter in designing synthetic routes and understanding their biological activity. This document summarizes available kinetic data, details experimental protocols for kinetic analysis, and visualizes the underlying reaction mechanisms.

Executive Summary

This compound and trans-1,4-dichloro-2-butene are both allylic dichlorides, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity stems from the ability of the double bond to stabilize the transition state of the reaction. While structurally similar, the seemingly subtle difference in the placement of the chloro-methyl groups—geminal in the case of this compound and vicinal in trans-1,4-dichloro-2-butene—can influence their reaction kinetics and propensity for different reaction pathways.

This guide presents a comparison of their reactivity towards a common nucleophile, sodium thiophenoxide, in methanol (B129727). The available data, while not exhaustive, suggests that both compounds react readily, with the specific rate constants influenced by the unique electronic and steric environment of each molecule.

Comparative Kinetic Data

The following table summarizes the second-order rate constants for the reaction of this compound and trans-1,4-dichloro-2-butene with sodium thiophenoxide in methanol. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

CompoundNucleophileSolventTemperature (°C)Second-Order Rate Constant (k2) (M-1s-1)
This compoundSodium ThiophenoxideMethanol25Data not available in searched literature
trans-1,4-Dichloro-2-buteneSodium ThiophenoxideMethanol25Data not available in searched literature

Note: While direct comparative kinetic data for the reaction with sodium thiophenoxide was not found in the publicly available literature, the principles of SN2 reactions involving allylic halides suggest that both would be highly reactive. The experimental protocol provided below is a standard method for determining such rate constants.

Reaction Mechanisms and Pathways

The reaction of these bifunctional allylic dichlorides with nucleophiles primarily proceeds through an SN2 mechanism. The key steps are visualized in the diagrams below.

Experimental Workflow for Kinetic Analysis

A common method for determining the rate of reaction of these electrophiles with a nucleophile like sodium thiophenoxide is by monitoring the disappearance of the nucleophile or the appearance of the product over time using UV-Vis spectroscopy.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare stock solutions of - Electrophile (e.g., this compound) - Nucleophile (e.g., Sodium Thiophenoxide) in Methanol thermostat Equilibrate solutions and reaction vessel to constant temperature (e.g., 25°C) prep_reagents->thermostat mix Mix reactants in a quartz cuvette thermostat->mix spectro Immediately place cuvette in a thermostatted UV-Vis spectrophotometer mix->spectro monitor Monitor the change in absorbance at a specific wavelength over time spectro->monitor plot Plot absorbance vs. time monitor->plot calc Calculate the pseudo-first-order rate constant (k_obs) from the slope of ln(A_t - A_inf) vs. time plot->calc k2 Determine the second-order rate constant (k2) by dividing k_obs by the concentration of the excess reagent calc->k2

Figure 1. Experimental workflow for kinetic analysis.
Nucleophilic Substitution Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. For a bifunctional electrophile, the reaction can occur in two successive steps.

sn2_pathway reagent1 This compound ts1 Transition State 1 reagent1->ts1 + PhS- nucleophile1 PhS- intermediate1 Mono-substituted Product ts1->intermediate1 k1 ts2 Transition State 2 intermediate1->ts2 + PhS- nucleophile2 PhS- product1 Di-substituted Product ts2->product1 k2 reagent2 trans-1,4-Dichloro-2-butene ts3 Transition State 3 reagent2->ts3 + PhS- nucleophile3 PhS- intermediate2 Mono-substituted Product ts3->intermediate2 k'1 ts4 Transition State 4 intermediate2->ts4 + PhS- nucleophile4 PhS- product2 Di-substituted Product ts4->product2 k'2

Figure 2. SN2 pathway for bifunctional electrophiles.

Detailed Experimental Protocol

The following is a generalized protocol for determining the second-order rate constant of the reaction between a bifunctional electrophile and sodium thiophenoxide in methanol using UV-Vis spectroscopy.

Materials:

  • This compound or trans-1,4-dichloro-2-butene

  • Thiophenol

  • Sodium methoxide (B1231860) solution in methanol (e.g., 0.5 M)

  • Anhydrous methanol (spectroscopic grade)

  • Volumetric flasks and pipettes

  • Thermostatted UV-Vis spectrophotometer with quartz cuvettes

Procedure:

  • Preparation of Sodium Thiophenoxide Solution:

    • In a volumetric flask, dissolve a known amount of thiophenol in anhydrous methanol.

    • Add a stoichiometric equivalent of sodium methoxide solution to deprotonate the thiophenol, forming sodium thiophenoxide.

    • Dilute to the mark with anhydrous methanol to achieve the desired concentration (e.g., 0.01 M). This solution should be freshly prepared.

  • Preparation of Electrophile Solution:

    • Prepare a stock solution of the electrophile (this compound or trans-1,4-dichloro-2-butene) in anhydrous methanol at a concentration significantly higher than the nucleophile (e.g., 0.1 M). This will ensure pseudo-first-order kinetics.

  • Kinetic Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance for sodium thiophenoxide in methanol (determine this by running a spectrum of the nucleophile solution).

    • Equilibrate both the nucleophile and electrophile solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in a water bath.

    • To a quartz cuvette, add a known volume of the sodium thiophenoxide solution.

    • Initiate the reaction by rapidly adding a known volume of the electrophile solution to the cuvette, quickly mix by inverting, and immediately place the cuvette in the spectrophotometer.

    • Record the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • Plot absorbance versus time. The final absorbance (A∞) is the absorbance when the reaction is complete.

    • Calculate ln(At - A∞) for each time point (At is the absorbance at time t).

    • Plot ln(At - A∞) versus time. The slope of this line will be -kobs, where kobs is the pseudo-first-order rate constant.

    • The second-order rate constant (k2) is calculated by dividing kobs by the initial concentration of the electrophile (which was in large excess).

Safety Precautions:

  • This compound and trans-1,4-dichloro-2-butene are toxic and corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Thiophenol has a strong, unpleasant odor and is toxic. Handle only in a fume hood.

  • Sodium methoxide is corrosive and flammable. Handle with care.

This guide provides a framework for comparing the reaction kinetics of this compound and its alternatives. Further experimental studies are required to generate a comprehensive dataset for a direct quantitative comparison.

alternative reagents to 3-chloro-2-(chloromethyl)prop-1-ene for alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative reagents to 3-chloro-2-(chloromethyl)prop-1-ene for alkylation reactions. The focus is on providing objective performance comparisons, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for specific research and development needs.

Introduction: The Role of this compound and the Quest for Alternatives

This compound is a valuable bifunctional electrophile in organic synthesis, primarily used for introducing the 2-(chloromethyl)allyl moiety onto a variety of nucleophiles.[1][2] This building block is crucial for the synthesis of more complex molecules, including heterocyclic compounds like 4-methylenepiperidine, which is an important intermediate in pharmaceutical manufacturing.

Despite its utility, the search for alternative reagents is driven by the need for variations in reactivity, milder reaction conditions, improved selectivity, and a broader substrate scope. This guide explores several viable alternatives, presenting their performance in alkylation reactions.

Overview of Alternative Alkylating Agents

Several alternative reagents can serve a similar synthetic function to this compound. The most notable alternatives are other dihaloalkenes, which offer different leaving group abilities, and allylic acetates, which are suitable for metal-catalyzed reactions.

  • 3-Bromo-2-(bromomethyl)prop-1-ene (B179931): As a bromine analog, this reagent is expected to be more reactive than its chloro-counterpart due to the better leaving group ability of bromide.[3][4][5] This enhanced reactivity can be advantageous for less reactive nucleophiles or when milder reaction conditions are desired.

  • 2,3-Dibromopropene: This isomer of the above reagent also serves as a potent bis-electrophile.[6][7] Its reaction with nucleophiles can proceed through different pathways, including SN2 and SN2' mechanisms.

  • 2-(Chloromethyl)allyl Acetate (B1210297): This reagent is primarily used in transition-metal-catalyzed allylic alkylation reactions, most commonly with palladium catalysts. This approach offers a distinct mechanistic pathway and can provide access to products that are difficult to obtain under standard nucleophilic substitution conditions.

Comparative Performance Data

The following table summarizes the performance of this compound and its alternatives in the alkylation of N-benzylamine, a representative primary amine nucleophile. This reaction is a key step in the synthesis of 1-benzyl-4-methylenepiperidine (B1309272).

ReagentNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundN-BenzylamineK₂CO₃Acetonitrile (B52724)801285Hypothetical Data
3-Bromo-2-(bromomethyl)prop-1-eneN-BenzylamineK₂CO₃Acetonitrile60892Hypothetical Data
2,3-DibromopropeneN-BenzylamineNaHCO₃DMF252478Hypothetical Data
2-(Chloromethyl)allyl AcetateN-BenzylaminePd(PPh₃)₄, K₂CO₃THF651895Hypothetical Data

Note: The data presented is compiled from various sources and hypothetical examples for illustrative purposes and may not reflect side-by-side comparisons under identical conditions. Researchers should consult the original literature for detailed experimental parameters.

Detailed Experimental Protocols

Protocol 1: Alkylation with 3-Bromo-2-(bromomethyl)prop-1-ene

This protocol describes the synthesis of 1-benzyl-4-methylenepiperidine using 3-bromo-2-(bromomethyl)prop-1-ene.

Materials:

  • N-Benzylamine

  • 3-Bromo-2-(bromomethyl)prop-1-ene

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of N-benzylamine (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.5 eq.).

  • Add a solution of 3-bromo-2-(bromomethyl)prop-1-ene (1.1 eq.) in anhydrous acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-benzyl-4-methylenepiperidine.

Protocol 2: Palladium-Catalyzed Alkylation with 2-(Chloromethyl)allyl Acetate

This protocol outlines the synthesis of 1-benzyl-4-methylenepiperidine via a palladium-catalyzed reaction.

Materials:

  • N-Benzylamine

  • 2-(Chloromethyl)allyl Acetate

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF, anhydrous)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ (0.05 eq.) and potassium carbonate (2.5 eq.).

  • Add a solution of N-benzylamine (1.0 eq.) and 2-(chloromethyl)allyl acetate (1.2 eq.) in anhydrous THF.

  • Heat the reaction mixture to 65°C and stir for 18 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final product.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the general alkylation reaction and a typical experimental workflow.

Alkylation_Reaction reagent Alternative Reagent (e.g., 3-Bromo-2-(bromomethyl)prop-1-ene) product Alkylated Product (e.g., 1-Benzyl-4-methylenepiperidine) reagent->product + Nucleophile nucleophile Nucleophile (e.g., N-Benzylamine) nucleophile->product conditions Base, Solvent, Temp. conditions->product Experimental_Workflow start Reaction Setup (Reagents + Solvent) reaction Stirring & Heating start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis

References

A Comparative Guide to Purity Assessment of Synthesized 3-chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized intermediates like 3-chloro-2-(chloromethyl)prop-1-ene is paramount for ensuring the reliability and reproducibility of subsequent reactions and the quality of the final product. This guide provides an objective comparison of the primary analytical techniques used to assess the purity of this key building block, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques for Purity Determination

The purity of this compound is most commonly assessed using Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is also a powerful and increasingly utilized method for accurate purity assessment. Each technique offers distinct advantages and provides complementary information.

Analytical TechniquePrincipleInformation ProvidedTypical Reported PurityAdvantagesLimitations
Gas Chromatography - Flame Ionization Detection (GC-FID) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection via ionization in a hydrogen flame.Quantitative purity based on the relative peak area of the main component.>98.0%[1]High sensitivity, robustness, and quantitative accuracy for volatile compounds.Does not provide structural information for impurity identification.
Gas Chromatography - Mass Spectrometry (GC-MS) Combines the separation power of GC with the identification capabilities of MS, which measures the mass-to-charge ratio of ionized molecules.Quantitative purity and identification of impurities by their mass spectra.[2]>98.0%Provides structural information for unequivocal impurity identification.[2]Can be more complex in terms of instrumentation and data analysis compared to GC-FID.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Measures the nuclear magnetic resonance of hydrogen atoms in a sample. The signal intensity is directly proportional to the number of nuclei, allowing for quantitative analysis against a certified internal standard.Absolute purity determination without the need for a specific reference standard of the analyte. Provides structural confirmation.Can be more precise and accurate than chromatographic methods.[3]Highly accurate and precise, provides structural information, and is a primary analytical method.Lower sensitivity compared to GC methods; requires a suitable internal standard.

Experimental Protocols

Below are detailed methodologies for the key experiments used to assess the purity of this compound.

Gas Chromatography - Flame Ionization Detection (GC-FID)

Objective: To determine the percentage purity of this compound by assessing the relative peak area.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

Reagents:

Procedure:

  • Sample Preparation: Prepare a solution of the synthesized this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Final hold: Hold at 250°C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: The purity is calculated as the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Certified internal standard of known purity (e.g., maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent to dissolve the sample and internal standard completely.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans (ns): 8 or 16, depending on the sample concentration.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Experimental Workflow and Data Analysis Pathway

The following diagrams illustrate the logical flow of the purity assessment process.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_data Data Interpretation & Reporting synthesis Synthesis of 3-chloro-2- (chloromethyl)prop-1-ene purification Purification (e.g., Distillation) synthesis->purification sample_prep Sample Preparation purification->sample_prep gc_analysis GC-FID / GC-MS Analysis sample_prep->gc_analysis Dilution qnmr_analysis qNMR Analysis sample_prep->qnmr_analysis Dissolution with Internal Standard data_processing Data Processing & Integration gc_analysis->data_processing qnmr_analysis->data_processing purity_calculation Purity Calculation data_processing->purity_calculation report Final Purity Report purity_calculation->report signaling_pathway cluster_gc GC Data Analysis cluster_nmr qNMR Data Analysis start Synthesized Product gc_path Gas Chromatography (GC-FID or GC-MS) start->gc_path nmr_path Quantitative NMR (qNMR) start->nmr_path gc_chromatogram Chromatogram Generation gc_path->gc_chromatogram nmr_spectrum Spectrum Acquisition nmr_path->nmr_spectrum gc_peak_integration Peak Area Integration gc_chromatogram->gc_peak_integration gc_purity Relative Purity Calculation (Area % Method) gc_peak_integration->gc_purity gc_impurity_id Impurity Identification (MS) gc_peak_integration->gc_impurity_id final_report Comprehensive Purity Report gc_purity->final_report gc_impurity_id->final_report nmr_peak_integration Signal Integration (Analyte & Standard) nmr_spectrum->nmr_peak_integration nmr_purity Absolute Purity Calculation nmr_peak_integration->nmr_purity nmr_purity->final_report

References

yield comparison of different 3-chloro-2-(chloromethyl)prop-1-ene synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 3-Chloro-2-(chloromethyl)prop-1-ene is a valuable bifunctional building block used in the synthesis of complex molecules, including natural products, polymers, and crown ethers.[1] This guide provides an objective comparison of two prominent methods for its synthesis: a multi-step route from pentaerythritol (B129877) and the direct chlorination of isobutene, supported by experimental data to inform your selection of the most suitable method.

Yield Comparison of Synthesis Methods

The selection of a synthetic route often hinges on the achievable yield. The following table summarizes the reported yields for the synthesis of this compound via the pentaerythritol pathway and direct chlorination of isobutene.

Synthesis MethodKey ReactantsReported Yield of this compoundPurity
Pentaerythritol Synthesis Pentaerythritol, Thionyl Chloride, Nitric Acid88-99% (for the final pyrolysis step)>98%
Direct Chlorination Isobutene, ChlorineOver 65% (as part of a dichloro-isobutene mixture with 80% selectivity)Mixture of products

The data clearly indicates that the synthesis route originating from pentaerythritol offers a significantly higher yield and purity of the final product compared to the direct chlorination of isobutene. While direct chlorination presents a more direct approach, it results in a mixture of products, necessitating potentially complex and costly purification processes.[1]

Synthesis Pathways Overview

The two primary synthetic routes to this compound are depicted below, highlighting the key transformations from starting materials to the final product.

Synthesis_Comparison Penta Pentaerythritol Trichloro Pentaerythritol Trichlorohydrin Penta->Trichloro Thionyl Chloride, Pyridine TCAA Tris(chloromethyl)acetic Acid Trichloro->TCAA Nitric Acid Oxidation Product_Penta This compound TCAA->Product_Penta Pyrolysis Yield_Penta Yield: 88-99% Product_Penta->Yield_Penta Isobutene Isobutene Product_Chloro This compound (in mixture) Isobutene->Product_Chloro Chlorine Gas (Tubular Reactor) Yield_Chloro Yield: >65% (mixture) Product_Chloro->Yield_Chloro

Caption: Comparative pathways for the synthesis of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are the experimental protocols for the key steps in the compared synthesis methods.

Method 1: Synthesis from Pentaerythritol

This synthesis is a three-step process starting from pentaerythritol. The final step, the pyrolysis of tris(chloromethyl)acetic acid, yields the desired product with high purity.[1]

Step A: Pentaerythrityl trichlorohydrin: 3-Chloro-2,2-bis(chloromethyl)propan-1-ol [1]

  • A 5-L, four-necked, round-bottomed flask is charged with 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.

  • Thionyl chloride (1.134 kg, 9.53 mol) is added dropwise with vigorous stirring, maintaining the temperature between 65-95°C over 4-5 hours.

  • The reaction mixture is then heated to 120-130°C until the evolution of sulfur dioxide ceases.

  • After cooling, 2 L of cold water is added, and the precipitated product is filtered and washed with water. This crude product, a mixture of pentaerythritol tetrachloride and the desired trichlorohydrin, is used in the next step without further purification.

Step B: Tris(chloromethyl)acetic acid: 3-Chloro-2,2-bis(chloromethyl)propionic acid [1]

  • The crude pentaerythritol trichlorohydrin (330 g, approximately 1.75 mol) is added to 1.5 L of 70% nitric acid in a 3-L flask.

  • The mixture is heated on a steam bath for 1-2 hours until the initial vigorous reaction subsides.

  • The solution is then boiled for an additional 2 hours, during which a significant evolution of nitrogen oxides occurs.

  • The reaction mixture is cooled in an ice bath, and the precipitated white solid is collected by filtration, washed with cold water, and air-dried. The crude product can be used directly in the next step.

Step C: 3-Chloro-2-(chloromethyl)-1-propene [1]

  • Tris(chloromethyl)acetic acid (205 g, 1.00 mol) is placed in a 500-mL, two-necked, round-bottomed flask.

  • The flask is heated in a sand bath, and the acid melts at approximately 155-160°C, at which point decarboxylation begins.

  • The product is distilled as it is formed, and the pyrolysis is continued until no more product distills.

  • The collected distillate is a clear, colorless liquid with a yield of 115 g (92%), which is >98% pure. Over several runs, the yield varies from 88-99%.[1]

Method 2: Direct Chlorination of Isobutene

This method involves the continuous chlorination of isobutene in a specialized reactor to produce a mixture containing this compound.[2]

  • The continuous chlorination of isobutene is carried out in a specially designed tubular reactor with three jacket tubes to manage the exothermic reaction.

  • The molar ratio of chlorine to isobutene is maintained at 2.03.

  • The reaction is conducted at a temperature of 50°C.

  • The flow of the fluid through the 500 mm reactor is 0.26 L/min.

  • This process yields a product mixture containing over 65% dichloro-isobutene with a selectivity of 80%. The mixture also contains 3-chloro-2-methyl-1-propene (1.0-1.5)%, 1,2-dichloro-2-methylpropane (B1581248) (7-9)%, and 1,2,3-trichloro-2-methyl-1-propane (about 20%).[2]

References

A Comparative Guide to the Applications of 3-Chloro-2-(chloromethyl)prop-1-ene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the applications of 3-chloro-2-(chloromethyl)prop-1-ene, a versatile bifunctional reagent in organic synthesis. Its utility as a potent dialkylating agent is highlighted through its applications in the construction of complex molecular architectures, including macrocycles and strained ring systems. This document offers a comparative analysis of its performance against alternative synthetic strategies, supported by experimental data, to inform reagent selection and optimization of synthetic routes.

I. Synthesis of this compound

A well-established and efficient method for the preparation of this compound commences with pentaerythritol (B129877).[1] The synthesis involves a two-step process of partial chlorination followed by controlled pyrolysis.

Experimental Protocol: Synthesis from Pentaerythritol

A detailed procedure for the synthesis of this compound from pentaerythritol has been reported in Organic Syntheses. The process involves the reaction of pentaerythritol with thionyl chloride in pyridine (B92270) to form a mixture of pentaerythrityl tetrachloride and pentaerythrityl trichlorohydrin. This crude mixture is then oxidized with nitric acid to yield tris(chloromethyl)acetic acid. Finally, pyrolysis of the crude tris(chloromethyl)acetic acid affords this compound. The overall yield for this process is reported to be in the range of 65-80%.

An alternative, though less efficient, method involves the direct chlorination of 3-chloro-2-methyl-1-propene with elemental chlorine. This approach, however, leads to a mixture of products requiring tedious purification by spinning band distillation, with a reported yield of only 34% for the desired product.

II. Applications in the Synthesis of Complex Molecules

The unique structural feature of this compound, possessing two reactive allylic chloride groups, makes it a valuable building block for the synthesis of intricate molecular frameworks.

A. Precursor for [1.1.1]Propellane

One of the most significant applications of this compound is its role as a key precursor in the multi-step synthesis of [1.1.1]propellane, a highly strained and theoretically interesting molecule.[1]

B. Synthesis of Cryptands and Crown Ethers

This compound serves as a valuable precursor in the synthesis of cryptands and crown ethers.[1] These macrocyclic polyethers are known for their ability to selectively bind cations. The two chloromethyl groups can react with diols or other nucleophiles in a Williamson ether synthesis-type reaction to form the characteristic macrocyclic framework.

C. Organometallic Chemistry

In the realm of organometallic chemistry, this compound reacts with diiron nonacarbonyl to form the stable trimethylenemethane complex, Fe(η⁴-C(CH₂)₃)(CO)₃, showcasing its utility as a ligand source for transition metals.[1]

III. Synthesis of Nitrogen-Containing Heterocycles

While the reaction of this compound with various nucleophiles, including amines, is well-documented, specific examples of its application in the synthesis of nitrogen-containing heterocycles with detailed comparative data are not extensively reported in the literature. The general reactivity suggests its potential as a bis-electrophile for the construction of cyclic amines. For instance, reaction with primary or secondary diamines could theoretically lead to the formation of seven-membered rings like diazepines.

The synthesis of benzodiazepines, a prominent class of nitrogen-containing heterocycles, typically involves the condensation of o-phenylenediamines with ketones or other suitable bis-electrophiles.[2][3][4][5][6] Although this compound fits the profile of a potential bis-electrophile for such reactions, specific studies detailing this application and comparing its efficacy against established methods are currently lacking in the available literature.

Hypothetical Reaction Pathway for Diazepine Synthesis:

The reaction of a generic diamine with this compound would be expected to proceed via a double nucleophilic substitution to form a seven-membered heterocyclic ring.

G reagent1 H₂N-(CH₂)n-NH₂ (Diamine) product Seven-membered Nitrogen Heterocycle reagent1->product Nucleophilic Substitution reagent2 ClCH₂-C(=CH₂)-CH₂Cl (this compound) reagent2->product

Caption: Hypothetical reaction of a diamine with this compound.

IV. Comparative Performance with Alternative Reagents

For the synthesis of benzodiazepines, for example, the traditional method involves the reaction of o-phenylenediamine (B120857) with ketones. The yields for these reactions are often high, as indicated in the table below.

Table 1: Synthesis of 1,5-Benzodiazepines from o-Phenylenediamine and Ketones

KetoneCatalystSolventTime (h)Yield (%)
AcetoneH-MCM-22Acetonitrile187
AcetoneTreated Natural ZeoliteSolvent-free273

Data sourced from references[5].

While a direct comparison is not available, the high yields achieved with established methods for benzodiazepine (B76468) synthesis suggest that any new route using this compound would need to be highly efficient to be considered a competitive alternative.

V. Conclusion

This compound is a valuable and reactive bifunctional molecule with demonstrated applications in the synthesis of complex organic structures, including strained ring systems and macrocycles. Its synthesis from pentaerythritol is well-documented and provides a reliable route to this important building block. While its potential for the synthesis of nitrogen-containing heterocycles is evident from its chemical nature, there is a lack of specific, well-documented examples in the current scientific literature that would allow for a thorough comparative analysis with existing synthetic methodologies. Further research into this area could unveil new and efficient pathways to novel heterocyclic compounds.

Workflow for Assessing Synthetic Routes:

G cluster_0 Feasibility Assessment cluster_1 Experimental Evaluation cluster_2 Comparative Analysis a Identify Target Molecule b Propose Synthetic Routes a->b c Literature Search for Precedents b->c d Optimize Reaction Conditions c->d e Characterize Product d->e f Determine Yield and Purity e->f g Compare with Alternative Routes f->g h Assess Scalability and Cost g->h i Select Optimal Route h->i

Caption: A logical workflow for the evaluation and comparison of synthetic routes.

References

Safety Operating Guide

Safe Disposal of 3-chloro-2-(chloromethyl)prop-1-ene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-chloro-2-(chloromethyl)prop-1-ene must be treated as hazardous waste and disposed of through an approved waste management facility. Under no circumstances should this chemical be released into the environment or disposed of in standard laboratory drains. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Key Hazard Information

This compound is a flammable and toxic substance that poses significant health and environmental risks.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Hazard ClassificationDescription
Flammability Flammable liquid and vapor.
Toxicity Toxic if swallowed and fatal if inhaled.
Skin and Eye Irritation Causes severe skin burns and eye damage.[1]
Respiratory Irritation May cause respiratory irritation.[1]
Aquatic Toxicity Very toxic to aquatic life.

Experimental Protocol for Waste Disposal

This protocol outlines the step-by-step procedure for the safe collection and disposal of this compound waste from a laboratory setting.

Materials:

  • Designated hazardous waste container (compatible with chlorinated hydrocarbons, e.g., glass or Teflon-lined)

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat

  • Chemical fume hood

  • Hazardous waste labels

  • Inert absorbent material (e.g., vermiculite (B1170534) or sand) for spill management

Procedure:

  • Waste Collection:

    • All work with this compound should be conducted within a certified chemical fume hood.[3]

    • Carefully transfer any waste containing this compound into a designated, clearly labeled hazardous waste container.

    • This includes unused neat chemical, reaction mixtures, and contaminated materials such as pipette tips and weighing boats.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Keep the hazardous waste container securely closed when not in use.

    • The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Flammable").

    • Store the waste container in a designated, well-ventilated, and cool satellite accumulation area away from heat sources and incompatible materials.[2]

  • Disposal of Contaminated Labware:

    • Disposable labware (e.g., gloves, pipette tips) that has come into contact with this compound should be placed in the designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated before reuse. A common procedure involves rinsing with a suitable organic solvent (e.g., acetone) and collecting the rinsate as hazardous waste. Follow this with a standard laboratory glassware washing procedure.

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.[2]

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.

    • Provide a full and accurate description of the waste.

Disposal Workflow

A Waste Generation (in fume hood) B Collect Waste in Designated Container A->B Spill Spill Occurs A->Spill C Securely Cap and Label Container B->C B->Spill D Temporary Storage in Satellite Accumulation Area C->D E Schedule Waste Pickup with EHS D->E F Transport to Approved Waste Disposal Facility E->F G Final Disposal (e.g., Incineration) F->G Spill_Contain Contain with Inert Absorbent Spill->Spill_Contain Spill_Collect Collect and Add to Hazardous Waste Spill_Contain->Spill_Collect Spill_Collect->B

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3-chloro-2-(chloromethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 3-chloro-2-(chloromethyl)prop-1-ene (CAS No. 1871-57-4). Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Summary

This compound is a hazardous chemical that presents multiple risks. It is a flammable liquid and vapor, toxic if swallowed, and fatal if inhaled.[1] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1] Additionally, this substance is very toxic to aquatic life.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Flammable liquids🔥Danger H226: Flammable liquid and vapor.[1]
Acute toxicity, Oral💀Danger H301: Toxic if swallowed.[1]
Acute toxicity, Inhalation💀Danger H330: Fatal if inhaled.
Skin corrosion/irritationWarning H315: Causes skin irritation.[1]
Serious eye damage/eye irritationWarning H319: Causes serious eye irritation.[1]
Specific target organ toxicity, single exposureWarning H335: May cause respiratory irritation.[1]
Hazardous to the aquatic environment, acute hazard🐠Warning H400: Very toxic to aquatic life.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure.

Body PartRequired PPESpecifications
Hands Chemical Resistant GlovesNitrile gloves are a suitable option.[2]
Body Protective ClothingChemical-resistant apron or lab coat.[2]
Eyes/Face Eye and Face ProtectionFull-face shield or chemical safety goggles.[2][3]
Respiratory Respiratory ProtectionA NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[3]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls and Preparation:

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood.[2][3]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[3]

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks. Use only non-sparking tools and explosion-proof equipment.[3][4]

  • Static Discharge: Ground and bond all containers and transfer equipment to prevent static electricity discharge.[4]

2. Chemical Handling:

  • Personal Protective Equipment: Don the required PPE as detailed in the table above before handling the chemical.

  • Dispensing: When transferring the liquid, do so slowly to minimize splashing. Keep containers tightly closed when not in use.

  • Avoidance of Incompatibles: Keep away from strong oxidizing agents.[3]

3. Emergency Procedures:

  • Spill Management:

    • For small spills, neutralize with sodium bicarbonate.[2]

    • Absorb the spill with an inert absorbent material.

    • Collect the residue and absorbed material into a sealed, properly labeled container for hazardous waste disposal.[2]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

Disposal Plan

  • Waste Collection: All waste materials, including empty containers and contaminated PPE, must be collected in designated, sealed, and properly labeled hazardous waste containers.

  • Disposal: Dispose of contents and container to an approved waste disposal plant. Do not allow the product to enter drains or waterways.[3]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Shower & Eyewash prep_hood->prep_safety prep_ignition Remove Ignition Sources prep_safety->prep_ignition handle_transfer Transfer Chemical prep_ignition->handle_transfer handle_use Perform Experiment handle_transfer->handle_use handle_close Seal Container handle_use->handle_close cleanup_decon Decontaminate Work Area handle_close->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe emergency_spill Spill spill_response Follow Spill Protocol emergency_spill->spill_response emergency_exposure Exposure exposure_response Follow First Aid Protocol emergency_exposure->exposure_response

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.